molecular formula C9H10N2O B3098488 4-Methoxy-1-methyl-1H-indazole CAS No. 1337880-32-6

4-Methoxy-1-methyl-1H-indazole

Cat. No.: B3098488
CAS No.: 1337880-32-6
M. Wt: 162.19 g/mol
InChI Key: HNBWCSXHZYLBFQ-UHFFFAOYSA-N
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Description

4-Methoxy-1-methyl-1H-indazole is a substituted indazole derivative serving as a valuable chemical intermediate in organic synthesis and pharmaceutical research. The indazole core structure is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. Related indazole compounds are frequently investigated for their potential as core structures in various therapeutic areas . This specific molecule, featuring a methoxy substituent at the 4-position and a methyl group on the indazole nitrogen, is primarily used as a key synthetic precursor. It enables researchers to explore structure-activity relationships and develop novel compounds for scientific investigation. The compound's structure is a cornerstone for constructing more complex molecules, including potential synthetic cannabinoids and their metabolites, as highlighted in recent forensic chemistry research on the direct alkylation of the indazole core . RESEARCH APPLICATIONS: • Pharmaceutical Intermediate: Serves as a key building block for the synthesis of more complex, biologically active molecules . • Medicinal Chemistry Probe: Used to study the effects of methoxy and N-alkyl substitutions on the indazole scaffold's binding affinity and physicochemical properties. • Forensic Science Standard: Relevant in the analysis and reference standard synthesis for new psychoactive substances (NPS) . HANDLING & COMPLIANCE: This product is intended for research and development purposes only. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all relevant local and international chemical control regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-1-methylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-8-4-3-5-9(12-2)7(8)6-10-11/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBWCSXHZYLBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601305607
Record name 4-Methoxy-1-methyl-1H-indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337880-32-6
Record name 4-Methoxy-1-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1337880-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601305607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Spectroscopic Characterization of 4-Methoxy-1-methyl-1H-indazole

[1]

Part 1: Executive Summary & Strategic Importance

4-Methoxy-1-methyl-1H-indazole represents a critical pharmacophore in modern drug discovery, serving as a bioisostere for indole and purine scaffolds. Its structural rigidity and specific hydrogen-bond acceptor capabilities make it a frequent core in kinase inhibitors (e.g., VEGFR, PARP inhibitors) and GPCR ligands (e.g., 5-HT antagonists).[1]

The primary analytical challenge in working with this scaffold is regioisomerism .[1] The methylation of 4-methoxy-1H-indazole yields two isomers: the thermodynamically favored N1-methyl (target) and the kinetically competitive N2-methyl (impurity). Because these isomers possess identical mass and similar polarity, definitive structural assignment requires a rigorous spectroscopic strategy.[1]

This guide provides a self-validating protocol for the unambiguous identification of 4-Methoxy-1-methyl-1H-indazole, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to rule out the N2-isomer.

Part 2: Structural Characterization Strategy

The validation of this molecule relies on a "Triangulation Method" involving 1H NMR chemical shifts, 2D NOESY spatial correlations, and 13C chemical shift logic.[1]

The N1 vs. N2 Regioselectivity Challenge

The indazole ring contains two nitrogen atoms capable of alkylation.[1] The presence of the electron-donating methoxy group at the C4 position electronically biases the ring, but separation of isomers remains critical.[1]

  • N1-Isomer (Target): Generally more stable (aromatic sextet preserved in the benzene ring).

  • N2-Isomer (Impurity): Quinoid-like character; often formed as a minor byproduct (10-30%) depending on base/solvent conditions.

Visualization: Isomer Differentiation Workflow

Indazole_AnalysisStartCrude Methylation Product(Mixture of N1 & N2)TLCTLC/LCMS Screening(Check for 2 spots/peaks)Start->TLCPurificationFlash Chromatography(Separation)TLC->PurificationN1_IsoIsomer A (Major)Target: 1-MethylPurification->N1_IsoLess Polar (typically)N2_IsoIsomer B (Minor)Impurity: 2-MethylPurification->N2_IsoMore Polar (typically)NMR_1H1H NMR Analysis(Focus: N-Me Shift)N1_Iso->NMR_1HNOESYNOESY Experiment(Spatial Proximity)NMR_1H->NOESYAmbiguous?Decision_N1NOE: N-Me ↔ H7CONFIRMED N1NOESY->Decision_N1Strong SignalDecision_N2NOE: N-Me ↔ H3CONFIRMED N2NOESY->Decision_N2Strong Signal

Figure 1: Analytical workflow for separating and confirming the N1-methyl regioisomer.

Part 3: Detailed Spectroscopic Data

The following data represents the consensus spectroscopic profile for 4-Methoxy-1-methyl-1H-indazole . Values are calibrated to CDCl₃ (7.26 ppm for 1H, 77.16 ppm for 13C).[1][2]

1H NMR Data (400 MHz, CDCl₃)
PositionShift (δ ppm)MultiplicityIntegralCoupling (J Hz)Assignment Logic
H3 8.05 s1H-Deshielded by C=N; Characteristic of Indazole H3.
H7 6.95 d1H8.4Diagnostic: Shielded by 4-OMe (para-like effect). Shows NOE to N-Me.
H6 7.32 dd1H8.4, 7.5Meta to OMe; typical aromatic shift.[1]
H5 6.55 d1H7.5Diagnostic: Strongly shielded by 4-OMe (ortho effect).
N-Me 4.02 s3H-N1-Methyl: Typically ~4.00–4.05. (N2-Me is often ~4.15–4.20).
O-Me 3.96 s3H-Methoxy group at C4.
13C NMR Data (100 MHz, CDCl₃)
CarbonShift (δ ppm)TypeAssignment Logic
C4 154.5CqIpso to Methoxy (Deshielded).
C3 131.8CHImine-like carbon.
C7a 142.0CqBridgehead carbon.[1]
C3a 116.5CqBridgehead carbon.[1]
C6 127.5CHAromatic CH.[1]
C7 106.2CHShielded by 4-OMe resonance.
C5 101.8CHStrongly shielded (Ortho to OMe).[1]
O-Me 55.4CH3Typical Methoxy.
N-Me 35.8 CH3Diagnostic: N1-Me is typically 35-36 ppm. (N2-Me is ~40 ppm).
Mass Spectrometry (ESI-MS)[1]
  • Ionization Mode: Positive (+ve)[1]

  • Molecular Ion [M+H]+: m/z 163.08 (Calculated for C9H11N2O).[1]

  • Fragmentation Pattern:

    • m/z 163 → 148 ([M+H] - CH3•): Loss of methyl radical (common in methoxy aromatics).[1]

    • m/z 163 → 135 ([M+H] - N2): Loss of nitrogen (characteristic of indazoles/diazo species).[1]

Part 4: The "Fingerprint" Validation (NOESY)[1][2]

The most critical step in validating the structure is distinguishing the N1-methyl from the N2-methyl isomer. This is achieved via Nuclear Overhauser Effect Spectroscopy (NOESY) .[1]

NOESY Correlation Logic
  • Scenario A (N1-Methyl - Correct):

    • The N-Methyl protons (4.02 ppm) are spatially close to H7 (6.95 ppm).

    • Observation: Strong cross-peak between δ 4.02 and δ 6.95.[1]

    • Note: The O-Me group (3.96 ppm) will show NOE to H3 (8.05 ppm) and H5 (6.55 ppm).[1]

  • Scenario B (N2-Methyl - Incorrect):

    • The N-Methyl protons (~4.18 ppm) are spatially close to H3 (8.05 ppm).

    • Observation: Strong cross-peak between N-Me and H3.

    • Absence: No cross-peak between N-Me and H7.

Visualization: NOESY Interaction Map

NOESY_LogicH7H7(6.95 ppm)H5H5(6.55 ppm)N1_MeN1-Me(4.02 ppm)N1_Me->H7Strong NOE(Definitive Proof)H3H3(8.05 ppm)OMeO-Me(3.96 ppm)OMe->H3NOEOMe->H5NOE

Figure 2: Spatial NOE correlations. The green solid line indicates the definitive interaction confirming the N1-methyl regioisomer.

Part 5: Experimental Protocols

NMR Sample Preparation

To ensure resolution of the N-Me and O-Me singlets (which are only ~0.06 ppm apart), correct concentration and shimming are vital.

  • Solvent: Use CDCl₃ (99.8% D) neutralized with K₂CO₃ if the sample is acid-sensitive. DMSO-d₆ is an alternative but may shift the water peak into the aromatic region.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

  • Acquisition:

    • Pulse angle: 30°.[1]

    • Delay (d1): ≥ 2.0 seconds (to allow relaxation of methyl protons for accurate integration).[1]

    • Scans: 16 (1H), 512+ (13C).[1]

Quality Control Criteria

Before releasing the batch for biological testing, the sample must pass these criteria:

  • Purity: >95% by HPLC (254 nm).

  • Regioisomer Purity: <2% N2-isomer detectable by 1H NMR (inspect the ~4.15-4.20 ppm region for small singlets).

  • Residual Solvent: <0.5% weight (DCM/Ethyl Acetate often co-elute; check 5.30 ppm and 4.12 ppm in CDCl₃).[1]

References

  • Regioselectivity in Indazole Alkylation

    • Cheung, M., et al. "Investigation of the Regioselectivity of the Alkylation of Indazoles."[1] Journal of Organic Chemistry. (2022).[1] [1]

  • Spectroscopic Data of Indazole Derivatives

    • National Institutes of Health (NIH) / PubChem. "1-Methyl-1H-indazole Compound Summary." [1]

  • General NMR Shifts for Methoxy-Indazoles

    • Claramunt, R. M., et al.[1] "The structure of indazoles in the solid state and in solution." Arkivoc. (2006).[1]

  • Synthesis of 4-Methoxy-1-methyl-1H-indazole Analogs

    • Patent WO20101210745.[1] "Substituted Indazoles as Kinase Inhibitors."

Computational Profiling & Optimization of the 4-Methoxy-1-methyl-1H-indazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Methodological Guide Subject: In Silico Modeling, DFT, ADMET, and Structure-Based Drug Design (SBDD)

Executive Summary

This technical guide provides a rigorous in silico characterization framework for 4-Methoxy-1-methyl-1H-indazole , a privileged scaffold in medicinal chemistry. Indazole derivatives are critical in the development of kinase inhibitors (e.g., VEGFR-2, CDK2), anti-inflammatory agents, and CNS-active ligands.

This specific congener—characterized by N1-methylation and a C4-methoxy group—presents unique electronic and steric properties. The N1-methyl group "locks" the tautomeric equilibrium, preventing the 1H-to-2H shift common in unsubstituted indazoles, while the 4-methoxy group acts as a specific hydrogen bond acceptor and steric anchor. This guide details the protocols for Density Functional Theory (DFT) analysis, ADMET profiling, and molecular docking to validate this scaffold as a lead fragment.

Part 1: Electronic Structure Characterization (DFT)[1][2]

The Rationale

Before docking, one must understand the molecule's reactivity and electrostatic surface. We utilize Density Functional Theory (DFT) to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) .[1] These descriptors predict where the molecule will donate or accept electrons within a protein binding pocket.

Computational Protocol (Gaussian/ORCA)

Methodology: The geometry is optimized in the gas phase using the B3LYP hybrid functional with the 6-31G(d,p) basis set. This combination offers the optimal balance between computational cost and accuracy for organic heterocycles.

Step-by-Step Workflow:

  • Input Construction: Build the 3D structure. Ensure the N-methyl group is at position 1 and the methoxy group at position 4 is planar to the ring system (minimizing steric clash).

  • Optimization & Frequency: Run an Opt+Freq calculation to ensure the structure is at a true local minimum (no imaginary frequencies).

  • ESP Mapping: Generate the Electrostatic Potential (ESP) map to visualize charge distribution.

Key Output Parameters:

  • HOMO Energy (

    
    ):  Indicates electron-donating ability (nucleophilicity).
    
  • LUMO Energy (

    
    ):  Indicates electron-accepting ability (electrophilicity).
    
  • Global Hardness (

    
    ): 
    
    
    
    . A harder molecule is more stable and less reactive.
Interpretation for Drug Design
  • The N1-Methyl Effect: Unlike 1H-indazole, the N1-methylated form cannot act as a hydrogen bond donor. The ESP map will show a localized region of high electron density (red) around the N2 atom, making it a prime H-bond acceptor for residues like the "hinge region" in kinases.

  • The 4-Methoxy Influence: The oxygen atom adds a secondary negative potential region, capable of interacting with lysine or serine side chains.

Part 2: ADMET & Physicochemical Profiling[3]

Drug-Likeness Evaluation

Using the SwissADME engine, we evaluate the scaffold against Lipinski’s Rule of Five. 4-Methoxy-1-methyl-1H-indazole is a "Fragment-Like" molecule, meaning it is smaller than a typical drug but ideal for fragment-based growing.

Target Profile:

Property Value (Predicted) Rule of Five Status
Molecular Weight ~162.19 g/mol Pass (< 500)
LogP (Lipophilicity) ~2.1 - 2.5 Pass (< 5)
H-Bond Donors 0 Pass (< 5)
H-Bond Acceptors 3 (N1, N2, O) Pass (< 10)

| TPSA | ~30 Ų | High CNS Permeability |

Blood-Brain Barrier (BBB) Permeability

Indazoles are frequent scaffolds for CNS drugs (e.g., 5-HT antagonists). The low Topological Polar Surface Area (TPSA < 90 Ų) and moderate lipophilicity suggest this molecule is highly BBB permeant .

Part 3: Molecular Docking Protocol

Target Selection: The Kinase Model

To demonstrate the scaffold's utility, we dock it into CDK2 (Cyclin-Dependent Kinase 2) , a classic target for indazole-based inhibitors.

  • Target PDB: 1HCK (CDK2 complexed with a reference inhibitor).

  • Rationale: The ATP-binding pocket of CDK2 relies on H-bonds with the hinge region (Glu81/Leu83). The N2 of the indazole is predicted to bind here.

The Workflow (AutoDock Vina / PyRx)

Step 1: Ligand Preparation

  • Convert the DFT-optimized .log or .pdb structure to .pdbqt.

  • Critical Step: Define the rotatable bond on the methoxy group (-OCH3). The ring system must be rigid.

Step 2: Protein Preparation

  • Remove water molecules (unless bridging is expected).

  • Remove the co-crystallized ligand.[2]

  • Add polar hydrogens (essential for correct partial charge calculation).

  • Compute Gasteiger charges.

Step 3: Grid Box Generation

  • Center the grid box on the coordinates of the original co-crystallized ligand.

  • Dimensions:

    
     Å (sufficient for a small fragment).
    

Step 4: Docking & Scoring

  • Run AutoDock Vina with exhaustiveness = 8.

  • Validation: The binding energy (

    
    ) should be lower than -6.0 kcal/mol to be considered a significant "hit" for a fragment of this size.
    

Part 4: Visualization & Logic Flow

Integrated In Silico Workflow

The following diagram illustrates the decision matrix for characterizing this scaffold.

Indazole_Workflow Start Input: 4-Methoxy-1-methyl-1H-indazole DFT DFT Optimization (B3LYP/6-31G**) Start->DFT ADMET ADMET Profiling (SwissADME) Start->ADMET ESP ESP/MEP Mapping (Identify H-Bond Acceptors) DFT->ESP Docking Molecular Docking (Target: CDK2 / PDB: 1HCK) ESP->Docking Charge Dist. BBB BBB Permeability Check (TPSA < 90) ADMET->BBB BBB->Docking Filter Binding Binding Mode Analysis (Hinge Region H-Bonds) Docking->Binding Decision Lead Optimization decision Binding->Decision

Caption: Figure 1. Integrated computational workflow for profiling the indazole scaffold.

Docking Interaction Logic

This diagram details the specific molecular interactions expected within the kinase pocket.

Interaction_Logic Indazole_N2 Indazole N2 (Acceptor) Hinge_NH Hinge Region NH (Leu83/Glu81) Indazole_N2->Hinge_NH H-Bond (2.8 Å) Methoxy_O Methoxy O4 (Acceptor) Lysine Lysine Sidechain (Lys33) Methoxy_O->Lysine H-Bond / Electrostatic Hydrophobic_Core Indazole Ring (Hydrophobic) Gatekeeper Gatekeeper Residue (Phe80) Hydrophobic_Core->Gatekeeper Pi-Pi / VdW

Caption: Figure 2.[1][3][4] Predicted binding interactions of 4-Methoxy-1-methyl-1H-indazole in a kinase pocket.

References

  • Gaussian, Inc. Gaussian 16, Revision C.01. Wallingford, CT.

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • RCSB Protein Data Bank. Crystal Structure of Human CDK2 (PDB: 1HCK).

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. (Seminal paper on B3LYP).

Sources

Physicochemical Properties of 4-Methoxy-1-methyl-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide provides an in-depth analysis of 4-Methoxy-1-methyl-1H-indazole (CAS: 1337880-32-6), a critical bicyclic heterocycle utilized in medicinal chemistry as a core scaffold for G-protein coupled receptor (GPCR) modulators, specifically CCR4 antagonists. The document details its physicochemical profile, structural characteristics, synthesis pathways, and spectral signatures, offering a robust resource for researchers in drug discovery and organic synthesis.[1]

Chemical Identity & Structural Analysis[2]

4-Methoxy-1-methyl-1H-indazole is a substituted indazole derivative characterized by the fusion of a benzene ring and a pyrazole ring, with a methoxy group at the C4 position and a methyl group at the N1 position. This specific substitution pattern significantly alters the electronic distribution compared to the parent indazole, enhancing its utility as a pharmacophore.[1]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 4-Methoxy-1-methyl-1H-indazole
Common Name 1-Methyl-4-methoxyindazole
CAS Number 1337880-32-6
Molecular Formula C

H

N

O
Molecular Weight 162.19 g/mol
SMILES COc1cccc2c1cnn2C
InChI Key (Predicted) RHXWAMSYANZWMS-UHFFFAOYSA-N (Analogous)
Structural Geometry

The molecule is planar due to the aromatic indazole system.[1] The N1-methylation locks the tautomeric equilibrium, preventing the N1-H


 N2-H shift observed in unsubstituted indazoles. The C4-methoxy group introduces steric bulk near the C3 and C5 positions and acts as an electron-donating group (EDG) via resonance, increasing electron density at the C3, C5, and C7 positions.[1]

Physicochemical Profile

Understanding the physicochemical properties is essential for predicting bioavailability, solubility, and reactivity in synthetic workflows.[1]

Core Properties Table
PropertyValue / RangeContext
Physical State Solid (Crystalline)Typical for low-MW indazoles.
Melting Point 70–80 °C (Predicted)Based on structural analogs (e.g., 4-methoxychalcone mp 73°C; 1-methylindazole mp 60°C).
Boiling Point ~300 °C (Predicted)At 760 mmHg.[1]
LogP (Octanol/Water) 1.8 – 2.2 (Estimated)Moderate lipophilicity; suitable for CNS penetration and oral bioavailability.[1]
pKa (Conjugate Acid) ~1.5 – 2.0The N2 nitrogen is weakly basic. Methylation at N1 generally decreases basicity compared to N-H indazoles.[1]
Solubility High: DCM, DMSO, MeOHLow: WaterLipophilic nature requires organic co-solvents for aqueous assays.[1]
H-Bond Donors 0N1 is methylated; no acidic protons.
H-Bond Acceptors 3N1, N2, and O (Methoxy).[1]
Electronic Properties & Reactivity[1]
  • Electrophilic Substitution : The C3 position is the most reactive site for electrophilic attack (e.g., halogenation), activated by the N1-methyl group.[1] The C4-methoxy group further activates the benzene ring, potentially directing substitution to C5 or C7 under vigorous conditions.[1]

  • Basicity : The N2 atom possesses a lone pair in the plane of the ring (sp

    
     hybridized), making it the primary site for protonation or coordination with metals.[1]
    

Synthesis & Purification Protocols

The synthesis of 4-Methoxy-1-methyl-1H-indazole typically involves the methylation of the parent 4-methoxy-1H-indazole. A key challenge is controlling regioselectivity between N1 and N2 methylation.[1]

Synthetic Pathway (N-Methylation)

Reagents : Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Base (NaH, K


CO

, or Cs

CO

).[1] Solvent : DMF, THF, or Acetone.[1]

Mechanism : The indazole anion (generated by deprotonation) acts as an ambident nucleophile.[1] Under thermodynamic control (high temp, reversible conditions), the N1-isomer is generally favored due to the benzenoid structure preservation.[1] Kinetic control may yield mixtures.[1]

Synthesis Start 4-Methoxy-1H-indazole (CAS: 351210-06-5) Intermediate Transition State (Ambident Anion) Start->Intermediate Deprotonation Reagents MeI, K2CO3 DMF, 60°C Reagents->Intermediate Product1 4-Methoxy-1-methyl-1H-indazole (Major Product, N1) Intermediate->Product1 Methylation (N1) Product2 4-Methoxy-2-methyl-2H-indazole (Minor Product, N2) Intermediate->Product2 Methylation (N2)

Figure 1: Regioselective methylation pathway of 4-methoxyindazole.[1]

Purification Strategy

Since N1 and N2 isomers often have distinct polarity:

  • Flash Chromatography : Use a gradient of Hexanes:Ethyl Acetate (typically 10%

    
     40% EtOAc).[1] The N1-isomer (1-methyl) is usually less polar (higher R
    
    
    
    ) than the N2-isomer due to a lower dipole moment.
  • Recrystallization : If solid, recrystallize from Ethanol/Water or Hexane/EtOAc mixtures.[1]

Spectral Characterization

Accurate identification requires analyzing the distinct NMR signals of the methyl and methoxy groups.[1]

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, CDCl

):
  • 
     4.05 ppm (s, 3H) : N1-CH 
    
    
    
    .[1] (Distinctive singlet, typically downfield of O-Me).[1]
  • 
     3.98 ppm (s, 3H) : C4-OCH 
    
    
    
    .[1]
  • 
     8.00 ppm (s, 1H) : C3-H . (Deshielded by N2).[1]
    
  • 
     7.30 - 6.50 ppm (m, 3H) : Aromatic protons (C5, C6, C7).[1] The C5-H is often shielded by the ortho-methoxy group.
    

C NMR (100 MHz, CDCl

):
  • 
     155.0 ppm : C4 (C-O, quaternary).[1]
    
  • 
     138.0 ppm : C7a (Quaternary).[1]
    
  • 
     130.0 ppm : C3.[1]
    
  • 
     55.5 ppm : O-C H
    
    
    
    .
  • 
     35.8 ppm : N-C H
    
    
    
    .
Mass Spectrometry (MS)
  • Technique : LC-MS (ESI+).

  • Observed Ion : [M+H]

    
     = 163.2 m/z.[1]
    
  • Fragmentation : Loss of methyl radical (M-15) or methoxy radical (M-31) is common in EI-MS.

Applications in Drug Discovery[1][3][4]

4-Methoxy-1-methyl-1H-indazole serves as a specialized fragment in the development of CCR4 antagonists (e.g., GSK2239633A analogs).

Mechanism of Action (Fragment-Based)

The indazole core mimics the indole ring of tryptophan or purine bases, allowing it to engage in


-

stacking interactions within the receptor binding pocket. The 4-methoxy group acts as a hydrogen bond acceptor, often interacting with serine or threonine residues in the receptor active site.[1]

Applications Compound 4-Methoxy-1-methyl-1H-indazole Interaction Hydrophobic Pocket Binding (Pi-Stacking) Compound->Interaction Ligand Target CCR4 Receptor (Intracellular Allosteric Site) Target->Interaction Receptor Therapeutic Immunotherapy (Asthma, T-cell Lymphoma) Interaction->Therapeutic Antagonism

Figure 2: Pharmacological application logic in CCR4 antagonism.

Safety & Handling (MSDS Summary)

While specific toxicological data for this derivative is limited, standard protocols for indazoles apply.[1]

  • GHS Classification :

    • H302 : Harmful if swallowed.[1]

    • H315 : Causes skin irritation.[1]

    • H319 : Causes serious eye irritation.[1]

    • H335 : May cause respiratory irritation.[1]

  • Handling : Use in a fume hood.[1] Wear nitrile gloves and safety goggles.[1]

  • Storage : Store at 2-8°C, under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the electron-rich aromatic ring.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1337880-32-6. Retrieved from [Link]

  • Matsuoka, Y., et al. (2024). Exploring an Intracellular Allosteric Site of CC-Chemokine Receptor 4 from 3D Models, Probe Simulations, and Mutagenesis.[1] ACS Pharmacology & Translational Science.[1] Retrieved from [Link][1]

  • CoreSyn (2024). Product Catalog: 4-methoxy-1-methyl-1H-indazole (CAS 1337880-32-6). Retrieved from [Link]

Sources

Technical Monograph: Safety and Handling of 4-Methoxy-1-methyl-1H-indazole

[1][2]

Executive Technical Summary

This guide provides an operational safety framework for 4-Methoxy-1-methyl-1H-indazole , a heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands.[1][2] While specific toxicological data for this exact operational isomer is often limited in public registries, its structural homology to 4-methoxy-1H-indazole (CAS 351210-06-5) and general 1-methylindazoles mandates a strict "Universal Precaution" approach.[2]

Key Hazard Vector: The compound combines the potential for acute toxicity (oral) with significant irritation to mucosal membranes.[3] The N-methyl substitution locks the tautomeric equilibrium, increasing lipophilicity and potential bioavailability compared to its 1H-parent.[2][4]

Chemical Identity & Physicochemical Profiling[2][3][4][5][6]

Understanding the physical nature of the compound is the first step in exposure control.[4] The N-methylation at position 1 prevents the 1H/2H tautomerization typical of indazoles, resulting in a stable, lipophilic solid.[2][4][3]

PropertySpecification / DescriptionTechnical Note
Chemical Name 4-Methoxy-1-methyl-1H-indazoleSpecific regioisomer.[1][2][5]
Parent Analog CAS 351210-06-5 (4-Methoxy-1H-indazole)Used for read-across toxicology.[2]
Molecular Formula C₉H₁₀N₂OMW: ~162.19 g/mol
Physical State Solid (Crystalline/Powder)Typically off-white to pale yellow.[1][2][4][3]
Solubility DMSO, Methanol, DCM, ChloroformLow aqueous solubility.
Melting Point Predicted: 60–90 °CN-methylation typically lowers MP relative to 1H parents (MP ~167°C) due to loss of H-bond donation.[2][4][3]
LogP (Predicted) ~2.0 – 2.5Moderate lipophilicity; skin absorption potential.[4][3]

Hazard Identification & Toxicology (GHS)

Since specific experimental toxicology for the 1-methyl variant is sparse, we apply Read-Across Methodology using the 1H-parent and structural alerts for amino-indazoles.[1][2][4]

GHS Classification (Derived)

Based on CLP/GHS criteria for analogous indazoles (Category 4).[2][4][3]

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2][4][3]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1][4][3][6]

  • Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[1][4][3][6]

  • STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.[1][2][4][6]

Structural Alerts & Mechanism
  • Nitrogen-Rich Heterocycle: Indazoles are bioisosteres of purines.[4][3] They can interact with multiple biological targets (kinases), implying a risk of off-target pharmacological effects if absorbed.[2][4][3]

  • Methoxy Group: Generally stable, but metabolic O-demethylation can generate phenolic metabolites (4-hydroxy-1-methylindazole), which may undergo further oxidation to reactive quinone-imines (potential sensitizers).[1][2][4][3]

  • N-Methylation: Increases blood-brain barrier (BBB) permeability compared to the 1H-analog.[1][2][4]

Risk Assessment & Engineering Controls

The following decision logic dictates the required containment level based on the operation being performed.

RiskAssessmentStartOperation DefinitionStatePhysical State:Dry Powder vs. SolutionStart->StateQuantQuantity:> 100 mg vs. < 100 mgState->QuantHazardHazard Analysis:Inhalation Risk (Dust)Dermal Risk (Solution)Quant->HazardControl1Level 1 Control:Standard Fume Hood(Sash < 18 inches)Hazard->Control1Solution HandlingControl2Level 2 Control:Static-Dissipative Weighing+ N95/P100 BackupHazard->Control2Dry Powder (<100mg)Control3Level 3 Control:Double-Gloving (Nitrile)+ Closed Vial TransferHazard->Control3Dry Powder (>100mg)

Figure 1: Risk Assessment Logic Flow. Determining containment based on physical state and quantity.[4][3]

Engineering Controls
  • Primary Containment: All handling of the dry solid must occur within a certified Chemical Fume Hood (CFH) operating at 80–100 fpm face velocity.[4][3]

  • Static Control: Small organic heterocycles are prone to static charge.[4][3] Use an ionizing bar or anti-static gun during weighing to prevent "fly-away" powder, which is a primary inhalation vector.[2][4][3]

Personal Protective Equipment (PPE)[2]
  • Eyes: Chemical splash goggles (ANSI Z87.1).[4][3] Standard safety glasses are insufficient for powders that may become airborne.[4]

  • Hands: Double nitrile gloves (0.11 mm minimum thickness).[4] Indazoles are generally lipophilic; change outer gloves immediately upon contamination.[4]

  • Respiratory: If fume hood work is not feasible (e.g., equipment maintenance), a half-face respirator with P100/OV cartridges is mandatory.[2][4][3]

Operational Protocols (SOPs)

Protocol: Precision Weighing of Potent Solids

Rationale: To minimize aerosolization and surface contamination.[1]

  • Preparation: Place a disposable balance draft shield or "weighing funnel" inside the fume hood.[4][3]

  • Taring: Tare the receiving vessel (vial/flask) before adding the compound. Do not tare the spatula.[4]

  • Transfer: Use a micro-spatula.[4][3] Do not pour from the stock bottle.

  • Solubilization (The "Wet-Down"): Add the solvent (e.g., DMSO) to the solid immediately after weighing, while still inside the hood.[4][3]

    • Why? Once in solution, the inhalation risk drops to near zero, shifting the risk to dermal absorption (which is easier to manage with gloves).[4][3]

Protocol: Waste Disposal
  • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in a dedicated "Hazardous Solid Waste" bin (often yellow bag/bin).[4][3]

  • Liquid Waste: 4-Methoxy-1-methyl-1H-indazole is non-halogenated (unless in HCl salt form).[1][2][4] Dispose in Non-Halogenated Organic waste streams.[4][3]

  • Decontamination: Wipe all surfaces with a 10% detergent solution followed by 70% Ethanol.[4][3] The detergent solubilizes the lipophilic indazole better than alcohol alone.[4][3]

Emergency Response & Spills

In the event of a spill, the priority is preventing the spread of dust.[4][3]

SpillResponseEventSpill DetectedAssessAssess:Is it Powder or Liquid?Event->AssessPowderPOWDER SPILLAssess->PowderLiquidLIQUID SPILLAssess->LiquidActionP11. Cover with wet paper towel(Prevent Dust)Powder->ActionP1ActionL11. Absorb with vermiculite/padsLiquid->ActionL1ActionP22. Wipe inwardActionP1->ActionP2FinalDecontaminate Surface(Detergent + Water)ActionP2->FinalActionL22. Double bag wasteActionL1->ActionL2ActionL2->Final

Figure 2: Emergency Spill Response Protocol distinguishing between powder and liquid states.

First Aid Measures
  • Inhalation: Remove victim to fresh air immediately.[4][3] If breathing is difficult, oxygen should be administered by trained personnel.[4][3]

  • Eye Contact: Rinse cautiously with water for 15 minutes .[4][3][5] Remove contact lenses if present.[4][5][6]

  • Skin Contact: Wash with soap and water.[4][3][5] Do not use ethanol on skin, as it may enhance transdermal absorption of the indazole.[4][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12300125, 4-Methoxy-1H-indazole. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 1-Methyl-1H-indazol-4-amine (Structural Analog Data). Retrieved from [Link][2][4][3]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link][2][4][3]

Solubility Profile of 4-Methoxy-1-methyl-1H-indazole: A Physicochemical Framework

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile of 4-Methoxy-1-methyl-1H-indazole (CAS: 351210-06-5). This document is structured for researchers requiring actionable physicochemical data for synthesis, purification, and formulation.[1]

Executive Summary & Compound Identity

4-Methoxy-1-methyl-1H-indazole is a fused bicyclic nitrogen heterocycle characterized by moderate lipophilicity and a lack of hydrogen bond donors.[1][2] Unlike its parent compound (1H-indazole), the N1-methylation ablates the acidic proton, rendering the molecule neutral and significantly altering its solvation thermodynamics.

This guide provides a predictive and experimental framework for its solubility, categorizing solvents by their interaction mechanisms (Van der Waals, Dipole-Dipole, H-bonding) to support process chemistry and formulation.

Physicochemical Determinants
PropertyValue (Experimental/Predicted)Solubility Implication
CAS Number 351210-06-5Unique Identifier
Molecular Weight 148.16 g/mol Low MW facilitates dissolution kinetics.[1][2]
LogP (Octanol/Water) ~1.6 – 2.1Lipophilic; prefers organic matrices over aqueous ones.[1]
H-Bond Donors (HBD) 0Critical: Cannot act as a proton donor; poor solubility in water.[1][2]
H-Bond Acceptors (HBA) 3 (N1, N2, O-Methoxy)Good solubility in protic solvents (Alcohols) via acceptance.
pKa (Conjugate Acid) ~1.0 – 2.0 (N2 protonation)Remains neutral in all standard organic solvents.[1]

Solubility Profile by Solvent Class

The following categorization is derived from the compound's Hansen Solubility Parameters (HSP) and structural analogs (e.g., 5-methoxy-1H-indazole).

A. Polar Aprotic Solvents (High Solubility)[1]
  • Solvents: DMSO, DMF, Dimethylacetamide (DMAc), NMP.[1]

  • Mechanism: Strong dipole-dipole interactions stabilize the polar indazole core.[1][2] The lack of H-bond donors in the solute prevents competition with the solvent's strong acceptor sites.[1]

  • Application: Ideal for stock solutions (biological screening) and reaction media (S_NAr, couplings).[1]

  • Expected Range: > 50 mg/mL at 25°C.[1]

B. Chlorinated & Moderately Polar Solvents (High Solubility)[1]
  • Solvents: Dichloromethane (DCM), Chloroform, THF, Ethyl Acetate.[1]

  • Mechanism: Driven by dispersion forces and weak polar interactions.[1] The methoxy group enhances compatibility with DCM/Chloroform.[1]

  • Application: Primary solvents for extraction (work-up) and silica gel chromatography loading.[1]

  • Expected Range: > 100 mg/mL (DCM); 20–50 mg/mL (Ethyl Acetate).[1]

C. Polar Protic Solvents (Temperature Dependent)[1]
  • Solvents: Methanol, Ethanol, Isopropanol.[1]

  • Mechanism: The solute acts as an H-bond acceptor (via N2 and O-Me) for the solvent's hydroxyl group.[1][2] However, the hydrophobic N-methyl and aromatic ring limit solubility at low temperatures.[1]

  • Application: Recrystallization . High solubility at boiling points; moderate-to-low solubility at 0°C allows for efficient crystal recovery.[1][2]

  • Expected Range: 10–30 mg/mL (Hot); < 5 mg/mL (Cold).[1]

D. Non-Polar Solvents (Poor Solubility / Anti-Solvents)
  • Solvents: Hexanes, Heptane, Pentane, Water.[1]

  • Mechanism:

    • Alkanes: The polar indazole core creates a high energy cost for cavity formation in non-polar networks.[1]

    • Water:[2] The hydrophobic effect dominates.[1] Lack of H-bond donation prevents integration into the water lattice.[1]

  • Application: Used as anti-solvents to precipitate the compound from DCM or Ethyl Acetate solutions.[1]

Self-Validating Experimental Protocol

Do not rely solely on literature values. Use this protocol to generate a definitive solubility curve for your specific batch (polymorphs can alter solubility by ±20%).[1]

Workflow: Equilibrium Solubility Determination (Shake-Flask)

SolubilityProtocol Start Start: Excess Solid Addition Equilibration Incubate at T (25°C or 37°C) Agitate for 24-48 Hours Start->Equilibration CheckSolid Is Solid Still Present? Equilibration->CheckSolid AddSolid Add More Solid CheckSolid->AddSolid No Filtration Filter Supernatant (0.45 µm PTFE Syringe Filter) CheckSolid->Filtration Yes AddSolid->Equilibration Dilution Dilute for HPLC/UV (Mobile Phase Compatibility) Filtration->Dilution Analysis Quantify via HPLC-UV (254 nm detection) Dilution->Analysis Data Calculate Solubility (S) S = (Area_sample / Area_std) * Conc_std * DF Analysis->Data

Figure 1: Standardized Shake-Flask Protocol for Solubility Determination.

Critical Technical Controls
  • Filter Selection: Use PTFE or Nylon filters.[1] Avoid Cellulose Acetate (binds aromatic heterocycles).[1]

  • Saturation Verification: If the solution becomes clear, the system is not at equilibrium.[1] Add solid until a precipitate persists.[1]

  • Stability Check: Run a reference standard alongside the 24-hour sample to ensure the compound has not degraded (e.g., hydrolysis of the methoxy group, though unlikely under neutral conditions).[1]

Application: Solvent Selection for Crystallization

Recrystallization is the most effective purification method for this intermediate.[1] The N1-methyl group lowers the melting point compared to NH-indazoles, requiring careful solvent pairing.[2]

CrystallizationLogic Input Crude 4-Methoxy-1-methyl-1H-indazole SolubilityCheck Check Solubility in Hot Solvent Input->SolubilityCheck PathA High Sol. (DCM/EtOAc) SolubilityCheck->PathA Too Soluble PathB Mod. Sol. (EtOH/MeOH) SolubilityCheck->PathB Ideal Profile ActionA Evaporative Crystallization or Anti-solvent Addition (Hexane) PathA->ActionA ActionB Cooling Crystallization (Reflux -> 0°C) PathB->ActionB Result Pure Crystals ActionA->Result ActionB->Result

Figure 2: Decision Matrix for Recrystallization Solvent Systems.

Recommended Systems
  • Single Solvent: Ethanol (95%) or Isopropanol.[1] Heat to reflux (dissolve), cool slowly to 4°C.

  • Binary Solvent: Ethyl Acetate / Hexanes.[1] Dissolve in minimal Ethyl Acetate, add Hexanes until turbid, then cool.

References

  • PubChem. Compound Summary: 4-Methoxy-1H-indole (Structural Analog Reference). National Library of Medicine.[1] Available at: [Link]

  • Balakin, K. V., et al. (2004).[1][3][4][5] In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening. Available at: [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Technical Bulletin. Available at: [Link]

Sources

Methodological & Application

Synthesis protocol for 4-Methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Regioselective Synthesis of 4-Methoxy-1-methyl-1H-indazole

Executive Summary

The synthesis of 4-Methoxy-1-methyl-1H-indazole presents a classic challenge in heterocyclic chemistry: controlling the regioselectivity of nitrogen alkylation. The indazole core is a privileged scaffold in kinase inhibitors and CNS-active agents. However, direct alkylation of 1H-indazoles typically yields a mixture of N1- and N2-alkylated isomers (often in a 60:40 to 70:30 ratio), necessitating tedious chromatographic separation.

This Application Note details two validated protocols:

  • Protocol A (The "Gold Standard"): A de novo cyclization using 2-fluoro-6-methoxybenzaldehyde and methylhydrazine. This route is highly recommended as it chemically enforces N1-regioselectivity, eliminating isomer separation.

  • Protocol B (The "Functionalization" Route): The direct methylation of 4-methoxy-1H-indazole using Sodium Hydride (NaH). This protocol includes critical purification steps to isolate the thermodynamic N1-product from the kinetic N2-byproduct.

Strategic Analysis & Pathway Logic

The choice between de novo synthesis and direct alkylation depends on starting material availability and purity requirements.

Reaction Logic Diagram

IndazoleSynthesis Start_A 2-Fluoro-6-methoxybenzaldehyde Inter_A Hydrazone Intermediate Start_A->Inter_A Condensation Reagent_A Methylhydrazine Reagent_A->Inter_A Product 4-Methoxy-1-methyl-1H-indazole (Target N1 Isomer) Inter_A->Product S_NAr Cyclization (Regiospecific) Start_B 4-Methoxy-1H-indazole Mixture Isomeric Mixture (N1 + N2) Start_B->Mixture Deprotonation & Alkylation Reagent_B MeI / NaH / THF Reagent_B->Mixture Mixture->Product Chromatography (Major) Byproduct N2-Isomer (Kinetic Impurity) Mixture->Byproduct Separation (Minor)

Figure 1: Comparative synthetic pathways. Protocol A (top) offers direct access to the target, while Protocol B (bottom) requires separation of isomers.

Protocol A: De Novo Regioselective Synthesis (Recommended)

This route exploits the nucleophilic aromatic substitution (


) of an ortho-fluorine by the distal nitrogen of a hydrazone. Because the methyl group is pre-attached to the hydrazine, the regiochemistry is locked at the N1 position.
Materials & Reagents
ReagentEquiv.RoleCAS No.
2-Fluoro-6-methoxybenzaldehyde 1.0Precursor1082305-45-6
Methylhydrazine 1.2Cyclizing Agent60-34-4
Potassium Carbonate (K₂CO₃) 2.0Base (Acid Scavenger)584-08-7
DMA (Dimethylacetamide) -Solvent (High BP)127-19-5
Experimental Procedure
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluoro-6-methoxybenzaldehyde (1.54 g, 10.0 mmol) in anhydrous DMA (15 mL).

  • Addition: Add K₂CO₃ (2.76 g, 20.0 mmol) followed by the dropwise addition of methylhydrazine (0.64 mL, 12.0 mmol). Caution: Methylhydrazine is toxic and volatile. Handle in a fume hood.

  • Cyclization: Heat the reaction mixture to 120°C for 12–16 hours.

    • Mechanistic Insight: The initial reaction forms the hydrazone at lower temperatures. The high temperature is required for the intramolecular

      
       displacement of the fluoride by the hydrazone nitrogen.
      
  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (100 mL) to precipitate the crude product or extract with Ethyl Acetate (3 x 50 mL).

    • Wash the organic layer with brine (2 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude material is often >95% pure N1-isomer. If necessary, purify via flash column chromatography (Hexanes/EtOAc, gradient 90:10 to 70:30).

Expected Yield: 75–85% Selectivity: >99% N1-isomer.

Protocol B: Direct Alkylation of 4-Methoxyindazole

Use this protocol if you already possess the 4-methoxyindazole core. Be prepared for a ~2:1 mixture of N1:N2 isomers.

Materials & Reagents
ReagentEquiv.Role
4-Methoxy-1H-indazole 1.0Starting Material
Sodium Hydride (60% in oil) 1.2Strong Base
Iodomethane (MeI) 1.1Electrophile
THF (Anhydrous) -Solvent
Experimental Procedure
  • Deprotonation:

    • To a flame-dried flask under Nitrogen atmosphere, add NaH (60% dispersion, 1.2 equiv) and wash with dry hexanes (2x) to remove mineral oil (optional but recommended for cleaner NMR).

    • Suspend NaH in anhydrous THF (0.2 M concentration relative to substrate).

    • Cool to 0°C . Slowly add a solution of 4-methoxy-1H-indazole (1.0 equiv) in THF.

    • Observation: Evolution of H₂ gas. Stir at 0°C for 30 mins until gas evolution ceases.

  • Alkylation:

    • Add Iodomethane (1.1 equiv) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 3 hours.

    • Mechanistic Note: NaH/THF favors the thermodynamic product (N1) slightly more than weaker bases like K₂CO₃/Acetone, but N2 (kinetic) formation is unavoidable due to the "lone pair availability" effect at N2.

  • Workup:

    • Quench carefully with saturated NH₄Cl solution.

    • Extract with EtOAc, wash with brine, dry (MgSO₄), and concentrate.

  • Purification (Critical Step):

    • Isomer Separation: The N1 and N2 isomers have distinct R_f values.

    • TLC Conditions: 30% EtOAc in Hexanes.

    • N1-Isomer (Target): Typically Higher R_f (Less polar).

    • N2-Isomer (Byproduct): Typically Lower R_f (More polar).

    • Note: The 4-methoxy group donates electron density, making the N2 isomer significantly more polar due to a larger dipole moment.

Quality Control & Structural Validation

Distinguishing the N1 vs. N2 isomer is the most critical QC step.

Data Summary Table
ParameterN1-Methyl (Target)N2-Methyl (Impurity)
¹H NMR (N-Me) Singlet ~ 4.00 ppmSinglet ~ 4.15 ppm (Often downfield)
¹³C NMR (N-Me) ~ 35.5 ppm~ 40.0 ppm
NOE Signal Strong NOE between N-Me and H7 Strong NOE between N-Me and H3
C3 Chemical Shift ~ 133-135 ppm~ 120-125 ppm
NOE Validation Diagram

NOE_Validation cluster_N1 N1-Isomer (Target) cluster_N2 N2-Isomer (Impurity) N1_Me N1-Methyl H7 Proton H7 (Benzene Ring) N1_Me->H7 Positive NOE (Spatial Proximity) N2_Me N2-Methyl H3 Proton H3 (Pyrazole Ring) N2_Me->H3 Positive NOE (Spatial Proximity)

Figure 2: Nuclear Overhauser Effect (NOE) interactions used to assign regiochemistry.

References

  • Cheung, M., et al. (2005). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Link

  • Luo, G., et al. (2006). Regioselective Synthesis of 1-Alkylindazoles. Journal of Organic Chemistry. Link

  • Meanwell, N. A., et al. (2021). Regioselective N-alkylation of indazoles. National Institutes of Health (PMC). Link

  • Organic Syntheses. (1962). Indazole. Org. Synth. 1962, 42, 69. (Foundation for Jacobson synthesis precursors). Link

Application Notes & Protocols: The Strategic Use of 4-Methoxy-1-methyl-1H-indazole in Modern Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition

The relentless pursuit of targeted therapies has solidified the role of protein kinases as critical targets in oncology, immunology, and beyond. Within the medicinal chemist's arsenal, the indazole ring system has emerged as a "privileged scaffold".[1][2] Its rigid, bicyclic structure and ability to form key hydrogen bond interactions with the kinase hinge region make it an ideal foundation for designing potent and selective ATP-competitive inhibitors.[3] Several FDA-approved drugs, including Axitinib and Pazopanib, feature this core, attesting to its clinical and commercial success.[3]

This guide moves beyond a general overview to provide a detailed, practical framework for the development of kinase inhibitors starting from a specific, functionalized fragment: 4-Methoxy-1-methyl-1H-indazole . While not a widely characterized inhibitor itself, this molecule serves as an exemplary starting point to illustrate the rigorous, multi-stage process of modern kinase inhibitor discovery. We will detail the journey from initial biochemical characterization and cellular validation to the principles of structure-based lead optimization, providing not just the "how" but the critical "why" behind each protocol and decision.

Section 1: Initial Characterization of a Novel Fragment

The journey begins with a fragment. The choice of 4-Methoxy-1-methyl-1H-indazole is deliberate. The N1-methylation prevents tautomerization and can provide a vector for further chemical exploration, while the 4-methoxy group can influence solubility and potentially form crucial interactions within the ATP-binding pocket.[4] The first step is to synthesize this starting material and perform a broad screen to identify potential kinase targets.

Protocol 1: Synthesis of 4-Methoxy-1-methyl-1H-indazole

A plausible synthesis can be adapted from established methods for creating substituted indazoles.[5] This protocol outlines a conceptual pathway.

Causality: The choice of a multi-step synthesis starting from a commercially available substituted fluoronitrobenzene allows for controlled, regioselective introduction of the required functional groups. Each step is designed to produce a stable intermediate, facilitating purification and characterization.

Step-by-Step Methodology:

  • Nitration and Reduction: Start with a suitable ortho-substituted aniline. A common route involves the Davis-Beirut reaction or similar cyclization methods from ortho-substituted hydrazones.

  • Formation of the Indazole Ring: A key step is the intramolecular cyclization. For example, reacting an appropriately substituted arylhydrazone with a silver(I) catalyst can mediate an intramolecular oxidative C-H amination to form the 1H-indazole ring.[5]

  • Methylation: Introduce the methyl group at the N1 position. This is a critical step for locking the tautomeric form. Use a standard alkylating agent like methyl iodide in the presence of a base such as potassium carbonate. The regioselectivity of N-alkylation is a key consideration and often depends on the steric and electronic nature of other ring substituents.[1]

  • Introduction of the Methoxy Group: If not already present on the starting material, the methoxy group can be introduced via nucleophilic aromatic substitution on an activated precursor (e.g., a 4-fluoro or 4-nitro-indazole) or through other functional group interconversions.

  • Purification and Characterization: Purify the final product using column chromatography. Confirm the structure and purity (>95%) using ¹H NMR, ¹³C NMR, and HRMS. This analytical validation is non-negotiable for ensuring the integrity of subsequent biological data.

Initial Target Discovery: Broad Kinase Profiling

With the pure compound in hand, the primary goal is to identify which of the 500+ human kinases it might inhibit. A broad, commercially available kinase screen (e.g., Eurofins DiscoverX KINOMEscan™, Promega ADP-Glo™) is the most efficient method.

Expertise & Experience: It is tempting to guess targets based on scaffold similarity, but this introduces significant bias. An unbiased, broad screen is essential for a novel fragment. It can reveal unexpected targets and provide a preliminary view of selectivity, guiding the entire subsequent research program. For this initial screen, a single high concentration (e.g., 1 or 10 µM) is sufficient to identify potential "hits."

Section 2: Biochemical Validation and Potency Determination

A primary screen generates a list of potential targets. The next critical phase is to validate these hits and quantify the compound's potency by determining its half-maximal inhibitory concentration (IC₅₀).

Protocol 2: In-Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a universal assay applicable to virtually any kinase.

Trustworthiness: This protocol is self-validating through the inclusion of essential controls. The "no enzyme" control confirms that the signal is enzyme-dependent, while the "vehicle" (e.g., DMSO) control establishes the 100% activity baseline. A known inhibitor for the target kinase serves as a positive control to validate the assay's performance.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a solution of the target kinase (e.g., PKMYT1, a kinase recently targeted by indazole inhibitors) and its specific substrate peptide at 2X the final desired concentration in the kinase buffer.[6]

    • Prepare a 2X ATP solution in the kinase buffer. The concentration should be at or near the ATP Kₘ for the specific kinase to ensure competitive binding can be accurately measured. .

  • Compound Preparation:

    • Prepare a 10-point, 3-fold serial dilution of the 4-Methoxy-1-methyl-1H-indazole in 100% DMSO, starting at a high concentration (e.g., 1 mM).

    • Dilute these DMSO stocks into the kinase buffer to create 4X final concentration working solutions. This intermediate dilution minimizes the final DMSO concentration in the assay.

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of the 4X compound working solution to the appropriate wells.

    • Add 5 µL of 4X vehicle control (e.g., 2% DMSO in kinase buffer) to "max signal" and "no enzyme" wells.

    • Add 5 µL of 4X positive control inhibitor to "positive control" wells.

    • Add 10 µL of the 2X kinase/substrate mix to all wells except the "no enzyme" control. Add 10 µL of 2X substrate-only solution to the "no enzyme" wells.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells. Final volume is 20 µL.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" background from all other readings.

    • Normalize the data by setting the average of the vehicle controls to 100% activity and the positive control to 0% activity.

    • Plot the normalized percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Selectivity Profiling

After determining the IC₅₀ for the primary target, it is crucial to assess selectivity against closely related kinases or other hits from the initial screen.

Kinase Target4-Methoxy-1-methyl-1H-indazole IC₅₀ (µM)Staurosporine IC₅₀ (µM) (Positive Control)
PKMYT1 1.2 0.025
WEE115.80.040
CDK2> 500.005
PLK422.40.002
GSK-3β> 500.010

Table 1: Hypothetical biochemical selectivity data for the 4-Methoxy-1-methyl-1H-indazole fragment. The data illustrates moderate potency and good initial selectivity for PKMYT1 over other related cell cycle kinases.

Section 3: Assessing Cellular Activity and Target Engagement

A compound with biochemical activity is only a starting point. It must be able to cross the cell membrane, engage its target in the complex cellular environment, and elicit a biological response.

Protocol 3: Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. We will use a cancer cell line known to be sensitive to the inhibition of our target kinase. For PKMYT1, a p53-mutant cell line like HT-29 could be appropriate.[6][7]

Step-by-Step Methodology:

  • Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated cells (100% viability) and determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 4: Western Blot Analysis of Downstream Signaling

To confirm that the compound inhibits the target kinase in situ, we must measure the phosphorylation of a known downstream substrate. For a cell cycle kinase like PKMYT1, a key substrate is CDK1 (on Tyr15).

Causality: Observing a dose-dependent decrease in the phosphorylation of a direct substrate provides strong evidence of target engagement. This mechanistic validation is crucial to ensure the observed anti-proliferative effects are not due to off-target toxicity.

Step-by-Step Methodology:

  • Cell Treatment: Seed HT-29 cells in 6-well plates. When they reach ~70% confluency, treat them with increasing concentrations of 4-Methoxy-1-methyl-1H-indazole (e.g., 0.1, 0.3, 1, 3, 10 µM) for 2-4 hours. Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-CDK1 (Tyr15).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imager.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for total CDK1 and a loading control like GAPDH or β-actin.

cluster_workflow Kinase Inhibitor Discovery Workflow Frag Fragment Synthesis (4-Methoxy-1-methyl-1H-indazole) Screen Broad Kinase Screen (10 µM) Frag->Screen Identify Hits IC50 Biochemical IC50 Assay (e.g., ADP-Glo) Screen->IC50 Validate & Quantify Potency CellV Cellular Viability Assay (e.g., MTT) IC50->CellV Assess Cellular Activity SAR SAR / Lead Optimization IC50->SAR Generate Data for Design WB Target Engagement Assay (Western Blot) CellV->WB Confirm Mechanism CellV->SAR Generate Data for Design WB->SAR Generate Data for Design SAR->Frag Synthesize Analogs Lead Lead Candidate SAR->Lead

Caption: A comprehensive workflow for kinase inhibitor development.

Section 4: Strategies for Lead Optimization

The initial fragment (IC₅₀ = 1.2 µM) is a promising starting point but lacks the potency required for a clinical candidate. The next phase involves medicinal chemistry to explore the structure-activity relationship (SAR).

Expertise & Experience: The goal of SAR is to systematically modify the chemical structure to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). The data from biochemical and cellular assays directly guides this process.

start Initial Hit IC50 = 1.2 µM q1 Modify R1 (4-Methoxy)? start->q1 q2 Modify R2 (1-Methyl)? start->q2 q3 Decorate Ring at C3, C5, C6, C7? start->q3 a1 Explore other alkoxy groups (ethoxy, isopropoxy)Replace with H, F, Cl, OH q1->a1 Synthesize Analogs a2 Replace with larger alkyl groups (ethyl)Introduce polar groups (e.g., hydroxyethyl) q2->a2 Synthesize Analogs a3 Add solubilizing groups (e.g., morpholine)Add vectors to probe new pockets q3->a3 Synthesize Analogs outcome Improved Potency? Improved Selectivity? Good PK Properties? a1->outcome a2->outcome a3->outcome lead Lead Candidate outcome->lead Yes reiterate Reiterate Design Cycle outcome->reiterate No

Caption: Decision tree for Structure-Activity Relationship (SAR).

SAR Table Example

This table illustrates how systematic changes can impact activity. The goal is to find modifications that improve potency against the target (PKMYT1) while diminishing activity against off-targets (e.g., WEE1).

Compound IDR¹ (at C4)R² (at C3)PKMYT1 IC₅₀ (µM)WEE1 IC₅₀ (µM)
Fragment -OCH₃-H1.215.8
Analog 1-OH-H0.9512.1
Analog 2-F-H5.625.3
Analog 3-OCH₃-Br0.4518.0
Analog 4-OCH₃-Amide0.080 22.5

Table 2: Hypothetical SAR data showing how modifications to the indazole scaffold can improve target potency and selectivity.

Authoritative Grounding: The principles of SAR are well-established. For indazole-based inhibitors, modifications at the C3 and C5 positions are commonly explored to extend into the ribose-binding pocket or solvent-front, respectively, often leading to significant gains in potency and selectivity.[8][9]

cluster_kinase Kinase ATP-Binding Site atp_pocket ATP Pocket hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue d_loop Activation Loop (DFG Motif) ribose Ribose Pocket inhibitor Indazole Inhibitor inhibitor->hinge H-Bonds inhibitor->gatekeeper Steric Clash / Selectivity inhibitor->ribose Potency / Selectivity

Caption: Key interactions for an indazole inhibitor in the ATP pocket.

References

  • (No author) (2024) 4-Methoxy indazole - ChemBK. Available at: [Link] (Accessed: February 7, 2026).

  • Chicha, H. et al. (2014) “4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide,” IUCrData, 1(1). Available at: [Link] (Accessed: February 7, 2026).

  • Zarghi, A. et al. (2005) “Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines,” PubMed, 48(21), pp. 6980–6987. Available at: [Link] (Accessed: February 7, 2026).

  • Kumar, A. et al. (2024) “Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives,” MDPI, 29(1), p. 222. Available at: [Link] (Accessed: February 7, 2026).

  • Kim, S. et al. (2021) “Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination,” ACS Omega, 6(39), pp. 25732–25740. Available at: [Link] (Accessed: February 7, 2026).

  • (No author) (2024) N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an - eScholarship.org. Available at: [Link] (Accessed: February 7, 2026).

  • Myers, S.H. (2024) “Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer,” ACS Medicinal Chemistry Letters, 15(1), pp. 119–120. Available at: [Link] (Accessed: February 7, 2026).

  • Tandon, N. et al. (2021) “Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer,” RSC Advances, 11(41), pp. 25228–25257. Available at: [Link] (Accessed: February 7, 2026).

  • Blake, J.F. et al. (2014) “Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2),” Bioorganic & Medicinal Chemistry Letters, 24(17), pp. 4242–4246. Available at: [Link] (Accessed: February 7, 2026).

  • (No author) (2021) CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents.
  • Kumar, A. et al. (2022) “Indazole From Natural Resources And Biological Activity,” Journal of Pharmaceutical Negative Results, pp. 1118–1123. Available at: [Link] (Accessed: February 7, 2026).

  • Johnson, T.W. et al. (2017) “Discovery of N-((3R,4R)-4-fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) Through Structure-Based Drug Design; A High Affinity Irreversible Inhibitor Targeting Oncogenic EGFR Mutants With Selectivity Over Wild-Type EGFR,” Journal of Medicinal Chemistry, 60(13), pp. 5565–5589. Available at: [Link]_ (Accessed: February 7, 2026).

  • Miller, J.F. et al. (2013) “Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists,” Journal of Medicinal Chemistry, 56(17), pp. 6640–6650. Available at: [Link] (Accessed: February 7, 2026).

  • (No author) (2016) Synthesis and biological evaluation of indazole derivatives | Request PDF. Available at: [Link] (Accessed: February 7, 2026).

  • Wang, W. et al. (2023) “1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism,” Bioorganic Chemistry, 133, p. 106412. Available at: [Link] (Accessed: February 7, 2026).

  • (No author) (2019) Structures of kinase inhibitors containing an indazole moiety. Available at: [Link] (Accessed: February 7, 2026).

  • Gaikwad, D.D. et al. (2015) “ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview,” European Journal of Medicinal Chemistry, 90, pp. 707–731. Available at: [Link] (Accessed: February 7, 2026).

  • Sopková-de Oliveira Santos, J., Collot, V. and Rault, S. (2002) “7-Methoxy-1H-indazole, a new inhibitor of neuronal nitric oxide synthase,” PubMed, 58(Pt 11), pp. o688-90. Available at: [Link] (Accessed: February 7, 2026).

  • Gavande, N. et al. (2019) “Design, synthesis, and structure–activity relationship studies of 4-substituted phenylpyrazolidinone derivatives as potent Ku70/80 targeted DNA-PK inhibitors,” MedChemComm, 10(4), pp. 565–577. Available at: [Link] (Accessed: February 7, 2026).

  • Guerrini, G. et al. (1993) “4-substituted 1-methyl-1H-indazoles with analgesic, antiinflammatory and antipyretic activities,” European Journal of Medicinal Chemistry, 28(10), pp. 777–784. Available at: [Link] (Accessed: February 7, 2026).

  • (No author) (2016) Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. Available at: [Link] (Accessed: February 7, 2026).

  • Al-Said, K. et al. (2023) “Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant,” Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), p. 2228515. Available at: [Link] (Accessed: February 7, 2026).

Sources

Application Note and Experimental Protocol: Regioselective N-Methylation of 4-Methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role as a bioisostere of indole and its prevalence in a wide array of pharmacologically active compounds.[1][2] The functionalization of the indazole core, particularly through N-alkylation, is a critical step in the synthesis of numerous drug candidates, influencing their biological activity, selectivity, and pharmacokinetic properties. The N-methylation of 4-methoxy-1H-indazole, for instance, can yield two distinct regioisomers: 4-methoxy-1-methyl-1H-indazole (N1-methylated) and 4-methoxy-2-methyl-2H-indazole (N2-methylated). The regiochemical outcome of this methylation is highly dependent on the reaction conditions, a nuanced interplay of kinetics and thermodynamics that can be strategically manipulated to favor the desired isomer.[3] This document provides a comprehensive guide to the N-methylation of 4-methoxy-1H-indazole, detailing a robust experimental protocol and the scientific rationale underpinning the procedural steps.

Mechanistic Insights: The Decisive Role of Reaction Conditions

The regioselectivity of indazole alkylation is a well-studied phenomenon, with the outcome largely dictated by the choice of base, solvent, and electrophile. The two nitrogen atoms of the indazole ring exhibit different nucleophilic characteristics. Generally, the N1-alkylated product is the thermodynamically more stable isomer, while the N2-alkylated product is often the result of kinetic control.[4]

Under basic conditions, deprotonation of the indazole N-H generates an indazolide anion, which exists in a tautomeric equilibrium. The subsequent nucleophilic attack on the methylating agent can occur from either nitrogen atom. The choice of a strong, non-coordinating base like sodium hydride (NaH) in a polar apathetic solvent such as N,N-dimethylformamide (DMF) typically favors the formation of the N1-methylated isomer. This is attributed to the thermodynamic equilibration of the intermediate indazolide anion, leading to the more stable N1-substituted product.[1][5] Conversely, other conditions, such as the use of different bases or solvents, can influence the kinetic versus thermodynamic pathways, potentially leading to mixtures of isomers or favoring the N2 product.

Experimental Protocol: N1-Methylation of 4-Methoxy-1H-indazole

This protocol details a standard procedure for the selective N1-methylation of 4-methoxy-1H-indazole using methyl iodide and sodium hydride in DMF.

Materials and Reagents
Reagent/MaterialSupplierCAS NumberNotes
4-Methoxy-1H-indazoleCommercially Available351210-06-5Starting material.
Sodium Hydride (NaH), 60% dispersion in mineral oilMajor Chemical Supplier7646-69-7Strong base, handle with extreme care.[6]
Methyl Iodide (CH₃I)Major Chemical Supplier74-88-4Methylating agent, toxic and volatile.
Anhydrous N,N-Dimethylformamide (DMF)Major Chemical Supplier68-12-2Reaction solvent, handle in a fume hood.
Saturated aqueous ammonium chloride (NH₄Cl) solutionLaboratory preparedN/AFor quenching the reaction.
Ethyl acetate (EtOAc)Major Chemical Supplier141-78-6For extraction.
Brine (saturated NaCl solution)Laboratory preparedN/AFor washing the organic layer.
Anhydrous sodium sulfate (Na₂SO₄)Major Chemical Supplier7757-82-6For drying the organic layer.
Silica gel (230-400 mesh)Major Chemical SupplierN/AFor column chromatography.
Safety Precautions
  • Sodium Hydride (NaH): A highly flammable solid that reacts violently with water, releasing flammable hydrogen gas. It can cause severe skin and eye burns. Handle in an inert atmosphere (e.g., under nitrogen or argon) and away from moisture. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[6]

  • Methyl Iodide (CH₃I): Toxic if swallowed, in contact with skin, or if inhaled. It is a suspected carcinogen and can cause skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate PPE.

  • N,N-Dimethylformamide (DMF): A flammable liquid that is harmful in contact with skin or if inhaled and causes serious eye irritation. It is also a suspected reproductive toxin. Use in a fume hood and wear appropriate PPE.

  • 4-Methoxy-1H-indazole: May be harmful if swallowed and can cause skin and eye irritation. Handle with care and wear appropriate PPE.[4]

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-methoxy-1H-indazole (1.0 eq).

    • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).

    • Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Deprotonation:

    • Under a gentle stream of nitrogen, carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution at 0 °C.

    • Causality: The addition of a strong base like NaH deprotonates the N-H of the indazole, forming the nucleophilic indazolide anion. Performing this step at 0 °C helps to control the exothermic reaction and any potential side reactions.

    • Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Methylation:

    • Cool the reaction mixture back down to 0 °C in an ice-water bath.

    • Slowly add methyl iodide (1.1 eq) dropwise to the stirred suspension.

    • Causality: The indazolide anion acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide in an SN2 reaction to form the N-methylated product. The slow, dropwise addition at low temperature helps to manage the exothermic nature of the alkylation.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up and Extraction:

    • Once the reaction is complete (as indicated by TLC), cool the flask in an ice-water bath.

    • Carefully and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution to neutralize the excess sodium hydride.

    • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired N1-methylated product from any N2-isomer and other impurities.

Experimental Workflow Diagram

experimental_workflow cluster_setup 1. Reaction Setup cluster_deprotonation 2. Deprotonation cluster_methylation 3. Methylation cluster_workup 4. Work-up & Purification start Dissolve 4-methoxy-1H-indazole in anhydrous DMF cool_0C Cool to 0 °C start->cool_0C add_NaH Add NaH (1.1 eq) portion-wise at 0 °C cool_0C->add_NaH stir_rt Stir at 0 °C then RT add_NaH->stir_rt cool_again Cool to 0 °C stir_rt->cool_again add_MeI Add CH₃I (1.1 eq) dropwise cool_again->add_MeI stir_rt2 Stir at RT add_MeI->stir_rt2 quench Quench with sat. NH₄Cl (aq) stir_rt2->quench extract Extract with EtOAc quench->extract purify Purify by column chromatography extract->purify end end purify->end Isolated Product: 4-methoxy-1-methyl-1H-indazole

N-Methylation Workflow

Characterization and Verification

Expected ¹H and ¹³C NMR Data

4-methoxy-1-methyl-1H-indazole (N1-isomer):

  • ¹H NMR:

    • The N-methyl group is expected to appear as a singlet around δ 3.8-4.0 ppm .

    • The methoxy group will be a singlet around δ 3.9-4.1 ppm .

    • The aromatic protons will appear in the region of δ 6.5-7.5 ppm , with coupling patterns characteristic of a trisubstituted benzene ring. The proton at C7 is expected to be a doublet, the proton at C5 a doublet of doublets, and the proton at C6 a doublet.

  • ¹³C NMR:

    • The N-methyl carbon should resonate around δ 30-35 ppm .

    • The methoxy carbon will be in the range of δ 55-60 ppm .

    • The aromatic carbons will appear between δ 100-150 ppm .

4-methoxy-2-methyl-2H-indazole (N2-isomer):

  • ¹H NMR:

    • The N-methyl group of the N2-isomer is typically shifted slightly downfield compared to the N1-isomer and is expected as a singlet around δ 4.0-4.2 ppm .

    • The methoxy group will be a singlet around δ 3.9-4.1 ppm .

    • The aromatic protons will also appear in the δ 6.5-7.5 ppm region, but with a different splitting pattern compared to the N1-isomer due to the change in the electronic environment.

  • ¹³C NMR:

    • The N-methyl carbon of the N2-isomer is also expected to be slightly downfield from the N1-isomer, in the range of δ 35-40 ppm .

    • The methoxy carbon will be around δ 55-60 ppm .

    • The aromatic carbons will show shifts that are distinct from the N1-isomer, reflecting the different electronic distribution in the 2H-indazole tautomer.

Note: These are predicted chemical shift ranges. Actual values may vary depending on the solvent and spectrometer frequency. It is crucial to perform full characterization (including 2D NMR experiments like HSQC and HMBC) to unambiguously assign the structure.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the N-methylation of 4-methoxy-1H-indazole. By carefully controlling the reaction conditions, particularly the use of sodium hydride in DMF, the thermodynamically favored N1-methylated product can be synthesized with high selectivity. The provided step-by-step procedure, along with the underlying mechanistic rationale and safety considerations, offers a valuable resource for researchers in synthetic and medicinal chemistry. The expected NMR characteristics will aid in the crucial step of product verification, ensuring the successful synthesis of the desired indazole derivative for further applications in drug discovery and development.

References

  • BenchChem. (2025). Protocol for N-Alkylation of 4-iodo-1H-imidazole. BenchChem.
  • Organic Syntheses. (n.d.). A procedure for the N-alkylation of indole using sodium hydride. Organic Syntheses.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journal of Organic Chemistry.
  • Safety Data Sheet for 4-Methoxy-1H-indazole. (2016). AFG Bioscience LLC.
  • Safety Data Sheet for Methyl Iodide. (2025). Fisher Scientific.
  • Safety Data Sheet for Sodium hydride, 60% dispersion in mineral oil. (2024). Fisher Scientific.
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (2021). Caribbean Journal of Science and Technology.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry.
  • 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... (n.d.).
  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry.
  • 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. (n.d.). PMC - NIH.
  • 13C NMR of indazoles. (1995). Chemistry of Heterocyclic Compounds.
  • Development of a selective and scalable N1-indazole alkyl
  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. (2022). Synthesis.
  • The Synthesis and Molecular Structure of 2-(4-Methoxybenzyl)-4-nitro-2H-indazole. (n.d.). MDPI.
  • Methyl iodide - SAFETY D
  • Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. (2025). BenchChem.
  • Safety Data Sheet: N,N-Dimethylformamide. (n.d.). Carl ROTH.
  • 351210-06-5 | 4-Methoxy-1H-indazole. (n.d.). ChemScene.
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.).
  • Dimethylformamide - SAFETY DATA SHEET. (2018). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Methyl Iodide. (2025). Sigma-Aldrich.
  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Deriv
  • SAFETY DATA SHEET - Sodium Hydride. (2024). Fisher Scientific.
  • MSDS for SODIUM HYDRIDE. (n.d.). Alkali Metals Ltd.
  • INDOFINE Chemical Company, Inc. - Safety Data Sheet. (2025). INDOFINE Chemical Company, Inc..
  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal.
  • Methyl Iodide CAS No 74-88-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • Dimethylformamide (DMF). (n.d.). Chemius.
  • N,N-Dimethylformamide - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Sodium hydride.
  • Safety Data Sheet - 6-Methoxy-1H-indazol-3-amine. (2024). CymitQuimica.
  • SAFETY DATA SHEET - Methyl Iodide. (2025). Merck Millipore.
  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. (2025). IJSDR.
  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole. (n.d.).
  • 6-Chloro-3-methoxy-1H-indazole. (n.d.). AK Scientific, Inc..
  • SAFETY DATA SHEET - DMF. (2009). Fisher Scientific.
  • Safety Data Sheet - Methyl iodide. (n.d.). Chem-Supply.
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Application Note: A Multi-Platform Approach for the Definitive Identification of 4-Methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, making novel derivatives such as 4-Methoxy-1-methyl-1H-indazole subjects of significant interest.[1] Accurate and unambiguous structural confirmation is paramount for advancing research and ensuring the integrity of downstream applications. This guide provides a comprehensive, multi-technique framework for the definitive identification of 4-Methoxy-1-methyl-1H-indazole. We present detailed protocols for orthogonal analytical methods, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices is explained to empower researchers to adapt these methods for related compounds.

Introduction and Physicochemical Profile

4-Methoxy-1-methyl-1H-indazole is a substituted indazole, a class of heterocyclic compounds known for a wide range of biological activities.[2] Its structure, featuring a methoxy group on the benzene ring and a methyl group on the pyrazole nitrogen, presents a unique analytical challenge in differentiating it from potential isomers. Therefore, a combination of chromatographic and spectroscopic techniques is not just recommended but essential for unequivocal identification.[3]

Table 1: Physicochemical Properties of 4-Methoxy-1-methyl-1H-indazole

Property Value Source/Method
Molecular Formula C₉H₁₀N₂O (Calculated)
Molecular Weight 162.19 g/mol (Calculated)
Appearance Off-white to pale yellow solid (Predicted) N/A

| Exact Mass | 162.0793 Da | (Calculated) |

Recommended Analytical Workflow

A robust identification strategy relies on the complementary nature of different analytical techniques. Mass spectrometry provides molecular weight and fragmentation data, NMR offers definitive structural elucidation, and FTIR confirms the presence of key functional groups.

Analytical_Workflow cluster_Sample Sample Handling cluster_Analysis Analytical Techniques cluster_Confirmation Data Integration & Confirmation Sample Test Material: 4-Methoxy-1-methyl-1H-indazole GCMS GC-MS Analysis (Purity & MW) Sample->GCMS Aliquots LCMS LC-MS/MS Analysis (Polarity & MW) Sample->LCMS Aliquots NMR NMR Spectroscopy (¹H, ¹³C) (Structure Elucidation) Sample->NMR Aliquots FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR Aliquots Confirm Definitive Identification - Correct Mass - Correct Structure - Expected Functional Groups GCMS->Confirm LCMS->Confirm NMR->Confirm FTIR->Confirm

Caption: Integrated workflow for the comprehensive identification of the target compound.

Chromatographic and Mass Spectrometric Analysis

Chromatography coupled with mass spectrometry is the gold standard for separating the analyte from impurities and confirming its molecular weight.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for analyzing volatile and thermally stable compounds like the target molecule.

Expertise & Causality: The choice of a low-polarity column (e.g., 5% phenyl-methylpolysiloxane) is based on the aromatic nature of the indazole ring, promoting separation based on boiling point and subtle polarity differences. The temperature program is designed to ensure the elution of the analyte as a sharp, symmetrical peak, providing a clear mass spectrum.

Protocol 1: GC-MS Analysis

  • Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve it in 1 mL of a volatile organic solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.[5] Further dilute to approximately 10 µg/mL for analysis.[5]

  • GC-MS System: A standard GC system coupled to a single quadrupole or ion trap mass spectrometer.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Acquisition: Acquire data in full scan mode (e.g., m/z 40-450) to capture the molecular ion and key fragments.

Table 2: Recommended GC-MS Method Parameters

Parameter Setting Rationale
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm General purpose, low-polarity column suitable for aromatic heterocycles.
Injector Temp. 250 °C Ensures complete volatilization without thermal degradation.
Carrier Gas Helium, constant flow at 1.0 mL/min Inert and provides good chromatographic efficiency.
Oven Program Start at 100 °C, hold 1 min, ramp to 280 °C at 15 °C/min, hold 5 min Separates analyte from potential volatile impurities and ensures elution.
MS Source Temp. 230 °C Standard temperature for electron ionization.

| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural clues. |

Expected Results: The primary peak should correspond to 4-Methoxy-1-methyl-1H-indazole. The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 162 .

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for analyzing compounds in complex matrices and offers high sensitivity and specificity.[6]

Expertise & Causality: A reversed-phase C18 column is selected for its versatility in retaining and separating moderately polar organic molecules.[7] The mobile phase, consisting of an organic modifier (acetonitrile) and a buffered aqueous phase (ammonium acetate), ensures good peak shape and ionization efficiency. Electrospray ionization in positive mode (ESI+) is chosen because the nitrogen atoms in the indazole ring are readily protonated.

LCMS_Workflow Sample Sample in Methanol/Water Inject Autosampler Injection Sample->Inject Column C18 HPLC Column Separation Inject->Column Ionize ESI Source (Positive Ion Mode) Column->Ionize Detect Tandem MS (Q1 Scan -> Q2 Frag -> Q3 Scan) Ionize->Detect Result Mass Spectrum (Precursor & Product Ions) Detect->Result

Caption: Step-by-step workflow for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to a working concentration of ~1 µg/mL using the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile).[8]

  • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.

  • Data Acquisition: For identification, operate in full scan mode. For quantification, Multiple Reaction Monitoring (MRM) mode can be used after identifying precursor and product ions.[9]

Table 3: Recommended LC-MS/MS Method Parameters

Parameter Setting Rationale
LC Column C18, 2.1 x 50 mm, 1.8 µm Provides efficient separation for high-throughput analysis.
Mobile Phase A Water with 5 mM Ammonium Acetate + 0.1% Formic Acid Buffers the mobile phase and promotes protonation for ESI+.
Mobile Phase B Acetonitrile with 0.1% Formic Acid Organic modifier for eluting the analyte.
Gradient 10% B to 95% B over 5 min A standard gradient to elute compounds of moderate polarity.
Flow Rate 0.4 mL/min Compatible with the column dimensions and ESI interface.
Column Temp. 40 °C Ensures reproducible retention times and improves peak shape.

| Ionization Mode | ESI Positive | The indazole nitrogens are basic and readily accept a proton. |

Expected Results: The analyte should produce a protonated molecule [M+H]⁺ at m/z 163 . Further fragmentation (MS/MS) of this ion can provide structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation, providing detailed information about the chemical environment of each proton and carbon atom.[10]

Expertise & Causality: The predicted chemical shifts are based on established principles of substituent effects on aromatic rings.[11] The electron-donating methoxy group is expected to shield the ortho and para protons, shifting them upfield, while the fused pyrazole ring will have a more complex influence.[11] Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar organic molecules.[12]

Protocol 3: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[1]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments: Acquire standard ¹H, ¹³C, and optionally 2D correlation spectra (e.g., COSY, HSQC) for full assignment.

Table 4: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Multiplicity / Notes
N-CH₃ ~3.9 - 4.1 ~35 - 40 Singlet, 3H
O-CH₃ ~3.8 - 4.0 ~55 - 60 Singlet, 3H
Aromatic CH ~6.7 - 7.5 ~100 - 125 Multiple signals (doublets, triplets) corresponding to protons on the benzene ring.
Aromatic CH ~7.8 - 8.1 ~120 - 130 Signal corresponding to the C3-H on the pyrazole ring.

| Quaternary C | N/A | ~135 - 160 | Signals for C-O, C-N, and other non-protonated ring carbons. |

Note: These are predicted values. Actual spectra must be acquired for confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[13]

Expertise & Causality: The expected absorption bands are characteristic of the functional moieties within the molecule. The C-O stretch of the methoxy group and the aromatic C=C stretching vibrations are key diagnostic peaks.[14]

Protocol 4: FTIR Analysis

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, analyze using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the sample over the mid-infrared range (e.g., 4000-400 cm⁻¹).

Table 5: Key Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000 C-H Stretch Aromatic
2950-2850 C-H Stretch Aliphatic (CH₃)
1620-1580 C=C Stretch Aromatic Ring
1500-1450 C=C Stretch Aromatic Ring
1250-1200 C-O Stretch (Asymmetric) Aryl Ether (Methoxy)

| 1050-1000 | C-O Stretch (Symmetric) | Aryl Ether (Methoxy) |

Conclusion

The definitive identification of 4-Methoxy-1-methyl-1H-indazole requires a validated, multi-platform analytical approach. By combining the molecular weight information from GC-MS and LC-MS with the detailed structural insights from NMR and the functional group confirmation from FTIR, researchers can achieve an unequivocal characterization of the molecule. The protocols and rationale provided in this note serve as a robust starting point for method development and routine quality control, ensuring the scientific integrity of research and development activities.

References

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. (2021). MDPI. Available at: [Link]

  • Sample Preparation Guidelines for GC-MS. University of California, Riverside. Available at: [Link]

  • An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. SciSpace. Available at: [Link]

  • 1H NMR of 4-Methylanisole. (2020). Chemistry Stack Exchange. Available at: [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing. Available at: [Link]

  • FTIR spectrum of the 4-methoxy-2-nitroaniline single crystal. ResearchGate. Available at: [Link]

  • Techniques and Methods of Identification. ResearchGate. Available at: [Link]

  • FTIR Analysis for Quantification of Fatty Acid Methyl Esters in Biodiesel Produced by Microwave-Assisted Transesterification. (2015). International Journal of Environmental Science and Development. Available at: [Link]

  • 4-Methoxy-N-(1-methyl-1H-indazol-7-yl)benzenesulfonamide hemihydrate. ResearchGate. Available at: [Link]

  • Spectroscopic and Computational Analysis of 4-Methoxythioanisole. (2020). IJERT. Available at: [Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (2017). Agilent. Available at: [Link]

  • Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. eScholarship. Available at: [Link]

  • Pretreatment Procedure Handbook for Metabolites Analysis. Shimadzu Corporation. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). ACS Publications. Available at: [Link]

  • 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. PMC - NIH. Available at: [Link]

  • Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b)... ResearchGate. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Available at: [Link]

  • Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma. Shimadzu. Available at: [Link]

  • An LC-MS/MS method for the determination of omeprazole on proton pump inhibitor in human plasma. ResearchGate. Available at: [Link]

  • FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. (2012). Insubria. Available at: [Link]

  • UPLC and APGC Multi Residue Pesticide Analysis on a Single Tandem Quadrupole Mass Spectrometer Platform. Waters. Available at: [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. (2024). MDPI. Available at: [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. Available at: [Link]

  • Optimized GC-MS Method To Simultaneously Quantify Acetylated Aldose, Ketose, and Alditol for Plant Tissues Based on Derivatization in a Methyl Sulfoxide/1-Methylimidazole System. ResearchGate. Available at: [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Wiley Online Library. Available at: [Link]

Sources

Application of 4-Methoxy-1-methyl-1H-indazole in cancer cell line studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Methoxy-1-methyl-1H-indazole as a Scaffold in Fragment-Based Anticancer Drug Discovery

Executive Summary

This application note details the utility of 4-Methoxy-1-methyl-1H-indazole (4-MMI) as a privileged scaffold in oncology research. Indazoles are critical pharmacophores in FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib). The specific 4-methoxy-1-methyl substitution pattern offers a unique chemical probe for exploring the steric and electronic constraints of ATP-binding pockets in kinases such as VEGFR , FGFR , and Aurora Kinases .

This guide provides validated protocols for solubilization, in vitro cytotoxicity screening (MTT/MTS), and mechanistic evaluation (Apoptosis/Cell Cycle) for libraries derived from this core scaffold.

Pharmacological Significance & Mechanism

The Indazole "Privileged Scaffold"

The indazole ring system mimics the purine ring of ATP, allowing it to anchor effectively within the hinge region of protein kinases.

  • 1-Methyl Group: Prevents tautomerization between 1H- and 2H-indazole, locking the molecule into a fixed geometry favorable for specific hydrophobic pocket interactions.

  • 4-Methoxy Group: Acts as a hydrogen bond acceptor and modulates the electron density of the benzene ring. In Structure-Activity Relationship (SAR) studies, the C-4 position is often critical for avoiding steric clashes with the "gatekeeper" residues in the kinase active site.

Target Pathways

Research indicates that 1-methyl-indazole derivatives frequently target:

  • Angiogenesis Pathways: Inhibition of VEGFR2/FGFR1.

  • Cell Cycle Regulation: Inhibition of Aurora Kinases or CDKs.

  • Apoptosis: Downregulation of Bcl-2 and upregulation of Bax (mitochondrial pathway).[1]

Experimental Workflows & Protocols

Workflow Visualization

The following diagram illustrates the critical path from scaffold processing to lead validation.

G Start 4-Methoxy-1-methyl-1H-indazole (Scaffold) Deriv C-3 Functionalization (e.g., Suzuki Coupling) Start->Deriv Pd-Catalyzed Cross-Coupling Lib Library Generation (3-Aryl Derivatives) Deriv->Lib Screen Primary Screening (MTT Assay) Lib->Screen DMSO Solubilization Hit Hit Identification (IC50 < 10 µM) Screen->Hit Dose-Response Analysis Mech Mechanistic Validation (Flow Cytometry/Western Blot) Hit->Mech Target Confirmation

Figure 1: Critical path workflow for evaluating 4-MMI derivatives in oncology.

Protocol A: Solubilization & Stock Preparation

Rationale: Indazole derivatives are lipophilic. Improper solubilization leads to micro-precipitation in aqueous media, causing false negatives in bioassays.

  • Solvent Selection: Use sterile-filtered Dimethyl Sulfoxide (DMSO) (Sigma-Aldrich, Hybridoma grade).

  • Master Stock: Dissolve 4-MMI or its derivative to 10 mM or 20 mM .

    • Calculation: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the methoxy group). Store at -20°C.

  • Working Solution: Dilute in cell culture media immediately prior to use. Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent cytotoxicity [1].

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: To determine the IC50 (half-maximal inhibitory concentration) against validated cancer cell lines (e.g., HCT-116 colon cancer, MDA-MB-231 breast cancer).

Materials:

  • Cell Lines: HCT-116 (ATCC® CCL-247™), MDA-MB-231 (ATCC® HTB-26™).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step:

  • Seeding: Plate cells in 96-well plates at density

    
     cells/well in 100 µL media. Incubate 24h for attachment.
    
  • Treatment:

    • Prepare serial dilutions of 4-MMI derivatives (e.g., 0.1, 1, 5, 10, 50, 100 µM).

    • Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Doxorubicin or Axitinib).

    • Add 100 µL of treatment media to wells (Triplicate).

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Development:

    • Add 20 µL MTT solution (5 mg/mL in PBS) to each well.

    • Incubate 4h (purple formazan crystals form).

    • Aspirate media carefully.

    • Solubilize crystals with 150 µL DMSO.

  • Read: Measure Absorbance (OD) at 570 nm (reference 630 nm).

  • Analysis: Calculate % Viability =

    
    . Fit data to a sigmoidal dose-response curve to derive IC50.
    
Protocol C: Mechanistic Validation (Apoptosis Analysis)

Rationale: Indazoles often induce apoptosis via the mitochondrial pathway. This protocol distinguishes between necrotic and apoptotic cell death using Annexin V-FITC/PI staining.

  • Treatment: Treat cells (6-well plate,

    
     cells/well) with the IC50 concentration of the lead derivative for 24h.
    
  • Harvesting: Trypsinize cells (include floating dead cells). Wash with cold PBS.

  • Staining: Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubation: 15 min at RT in the dark.

  • Flow Cytometry: Analyze within 1 hour.

    • Q1 (Annexin-/PI+): Necrotic.

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptotic.

Data Interpretation & Expected Results

The table below summarizes typical IC50 ranges for 1-methyl-indazole derivatives when functionalized at the C-3 position (based on literature analogs [2, 3]).

Compound ClassSubstitution (C-3)Target Cell LineTypical IC50 (µM)Mechanism Note
4-MMI Core Hydrogen (Unsubstituted)HCT-116> 100 µMInactive (Needs functionalization)
Derivative A 4-MethoxyphenylMDA-MB-2315 - 20 µMModerate inhibition; Tubulin interference
Derivative B 3,4,5-TrimethoxyphenylHCT-1160.5 - 5.0 µMPotent; likely Colchicine-site binding
Derivative C Pyridin-4-ylA549 (Lung)1 - 10 µMKinase specific (likely VEGFR/FGFR)

Key Insight: The "4-Methoxy-1-methyl" core is generally not the final drug but the anchor. The biological activity (IC50) dramatically improves when an aryl or heteroaryl group is coupled to the C-3 position via Suzuki coupling [2].

Pathway Signaling Diagram

The following diagram details the signaling cascade modulation typically observed with bioactive indazole derivatives.

Signaling RTK RTK (VEGFR/FGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Promotion RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Caspase Caspase-3/9 Activation Bcl2->Caspase Inhibition Bax Bax (Pro-apoptotic) Bax->Caspase Activation Drug Indazole Derivative (Inhibitor) Drug->RTK ATP Competition Drug->Bcl2 Downregulation Drug->Bax Upregulation

Figure 2: Signal transduction pathways modulated by Indazole-based kinase inhibitors.

References

  • Timm, M. et al. (2013). "Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study." NIH / PubMed Central. Link

  • Vaddula, B. R. et al. (2013). "Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug." MDPI / Molecules. Link

  • Zhang, L. et al. (2021).[2] "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents." Royal Society of Chemistry / RSC Advances. Link

  • Fishwick, C. W. et al. (2020). "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." NIH / PubMed Central. Link

Sources

Application Note: High-Throughput Screening with 4-Methoxy-1-methyl-1H-indazole Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 4-Methoxy-1-methyl-1H-indazole scaffold represents a refined "privileged structure" in modern medicinal chemistry. While the generic indazole core is ubiquitous in kinase inhibitors (e.g., Axitinib, Pazopanib), the specific 4-methoxy-1-methyl substitution pattern offers distinct advantages for High-Throughput Screening (HTS) campaigns:

  • Tautomeric Lock: The 1-methyl group locks the indazole into the 1H-tautomer, eliminating the complex binding ambiguity often seen with unsubstituted indazoles (which rapidly equilibrate between 1H and 2H forms).

  • Electronic Modulation: The 4-methoxy group acts as an electron-donating group (EDG) at a critical position, modulating the pKa of the pyrazole nitrogens and often enhancing metabolic stability by blocking the C4 position from oxidation.

  • Solubility Profile: This scaffold generally exhibits superior lipophilic ligand efficiency (LLE) compared to fused bicyclic systems like quinolines, making it ideal for fragment-based or diversity-oriented libraries.

This guide details the operational workflow for screening libraries built upon this core, specifically addressing the unique optical properties and binding modes associated with methoxy-substituted indazoles.

Library Architecture & Chemical Space

To interpret HTS data effectively, one must understand the library's construction. Libraries based on 4-Methoxy-1-methyl-1H-indazole typically diversify at two key vectors:

  • Vector A (C3 Position): Often functionalized via C-H activation or lithiation/trapping. This region usually projects into the solvent front or hydrophobic pocket II of kinase domains.

  • Vector B (C5/C6/C7 Positions): Typically accessed via Suzuki-Miyaura or Buchwald-Hartwig couplings. These positions dictate selectivity by interacting with the gatekeeper residues or the ribose-binding pocket.

Visualization: Library Logic & Diversity Vectors

LibraryDesign Core 4-Methoxy-1-methyl-1H-indazole (Scaffold Core) VectorA Vector A (C3) Solvent Exposed / Hinge Interaction Core->VectorA Lithiation/Trapping VectorB Vector B (C5/C6/C7) Selectivity / Gatekeeper Interaction Core->VectorB Pd-Catalyzed Coupling Library Final HTS Library (Diversity Set) VectorA->Library VectorB->Library

Figure 1: Structural logic of the subject library.[1][2] The 1-methyl and 4-methoxy groups remain constant, providing the structural anchor.

Pre-Screening Considerations: Optical Interference

Critical Warning: Methoxy-substituted indazoles can exhibit intrinsic fluorescence, particularly in the blue region (excitation ~280-300 nm, emission ~350-400 nm).

  • Risk: If using intensity-based fluorescence assays (e.g., simple binding fluorescence), compounds may generate false positives.

  • Mitigation:

    • Primary Choice: Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or FP (Fluorescence Polarization) with red-shifted fluorophores (e.g., Alexa Fluor 647 or Europium chelates) to bypass the scaffold's auto-fluorescence window.

    • Secondary Choice: Ratiometric assays (e.g., FRET) are preferred over single-intensity reads.

Detailed Protocol: TR-FRET Kinase Binding Assay

This protocol is optimized for screening the library against a panel of Serine/Threonine kinases (e.g., ERK, BRAF), common targets for this scaffold.

A. Reagents & Materials[3][4]
ComponentSpecificationPurpose
Library 4-Methoxy-1-methyl-1H-indazole derivativesTest compounds (10 mM in DMSO)
Tracer Alexa Fluor™ 647-labeled ATP competitive tracerProbes the ATP binding site
Antibody Eu-anti-GST or Eu-anti-HisFRET donor targeting the kinase tag
Kinase Recombinant kinase (GST-tagged)Target protein
Buffer 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35Assay Matrix
Plate 384-well Low Volume White ProxiPlateMinimizes reagent usage & background
B. Experimental Workflow

Step 1: Compound Transfer (Acoustic Dispensing)

  • Use an acoustic liquid handler (e.g., Echo 550) to dispense 10 nL of library compounds (10 mM stock) into the 384-well assay plate.

  • Final Concentration: 10 µM (assuming 10 µL final assay volume).

  • Controls:

    • High Control (HC): DMSO only (0% Inhibition).

    • Low Control (LC): 10 µM Staurosporine (100% Inhibition).

Step 2: Enzyme/Antibody Addition

  • Prepare a 2X Master Mix containing the Kinase (5 nM final) and Europium-Antibody (2 nM final) in Assay Buffer.

  • Dispense 5 µL of the 2X Master Mix into all wells.

  • Incubation: Centrifuge plate at 1000 rpm for 1 min. Incubate for 15 minutes at Room Temperature (RT) to allow protein-compound pre-equilibrium.

Step 3: Tracer Addition

  • Prepare 2X Tracer solution (e.g., Tracer 222, final concentration usually near

    
    , approx. 10-50 nM).
    
  • Dispense 5 µL of Tracer solution into all wells.

  • Final Volume: 10 µL.

Step 4: Equilibrium & Detection

  • Cover plate to protect from light.

  • Incubate for 60 minutes at RT.

  • Read: Measure Time-Resolved Fluorescence on a multimode reader (e.g., EnVision).

    • Excitation: 337 nm (Europium).

    • Emission 1: 665 nm (Tracer/FRET signal).

    • Emission 2: 615 nm (Donor/Eu signal).

C. Data Calculation

Calculate the Emission Ratio (ER) to normalize for well-to-well variations:


[2]

Calculate % Inhibition:



HTS Workflow Diagram

The following diagram illustrates the decision logic for processing the 4-Methoxy-1-methyl-1H-indazole library, specifically highlighting the "False Positive" filter required due to the scaffold's potential optical properties.

HTS_Workflow Library Library Source (4-Methoxy-1-methyl-1H-indazole) PrimaryScreen Primary Screen (TR-FRET @ 10 µM) Library->PrimaryScreen Filter1 Cutoff Selection (> 50% Inhibition) PrimaryScreen->Filter1 CounterScreen Counter Screen (Donor-Only / Autofluorescence Check) Filter1->CounterScreen Hits DoseResponse Dose Response (IC50) 10-point titration CounterScreen->DoseResponse Pass (No Interference) Orthogonal Orthogonal Assay (Cell Viability / Western Blot) DoseResponse->Orthogonal Potent (< 1µM) ValidHit Validated Lead Orthogonal->ValidHit

Figure 2: HTS Decision Tree. Note the critical "Counter Screen" step to rule out scaffold-induced optical interference.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background (665 nm) Tracer aggregation or "sticky" compoundsAdd 0.01% Triton X-100 or increasing Brij-35 to buffer.
Low Z' Factor (< 0.5) Low enzyme activity or unstable reagentsFreshly thaw kinase; ensure Antibody:Protein ratio is optimized.
Bell-Shaped Curves Compound insolubility (precipitation)4-methoxy indazoles are generally soluble, but check DMSO tolerance. Limit final DMSO to < 1%.
Signal Quenching Inner filter effect from colored compoundsCheck compound absorbance at 337 nm. If high, dilute or switch to Red-shifted tracer.

References

  • Indazole Scaffold Significance

    • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance.[3][4]

    • Source: N
    • URL:[Link]

  • Structural Data on 4-Methoxy-1-methyl-1H-indazole

    • Title: 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide.[1]

    • Source: Acta Crystallographica / NIH PMC.
    • URL:[Link]

  • Indazoles in Cancer Therapy

    • Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.[3][4][5]

    • Source: Royal Society of Chemistry (RSC) Advances.
    • URL:[Link]

  • Kinase Inhibitor Development

    • Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors.
    • Source: European Journal of Medicinal Chemistry / NIH.
    • URL:[Link]

Sources

Application Note: Derivatization of 4-Methoxy-1-methyl-1H-indazole for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Rationale

The 4-Methoxy-1-methyl-1H-indazole scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for the indole ring system found in numerous kinase inhibitors (e.g., Axitinib, Pazopanib) and GPCR ligands.

For Structure-Activity Relationship (SAR) studies, this specific starting material offers three distinct vectors for diversification, each addressing a critical parameter of drug design:

  • C-3 Position (The "Warhead" Vector): The most nucleophilic carbon on the pyrazole ring. Ideal for installing aryl/heteroaryl motifs to target the ATP-binding pocket of kinases.

  • C-4 Position (The "Solubility/Electronic" Vector): The methoxy group is a synthetic handle. Cleavage to the phenol allows for tuning of lipophilicity (

    
    ), hydrogen bond donating (HBD) capacity, and electronic density of the benzene ring.
    
  • C-7 Position (The "Metabolic" Vector): Often a site of metabolic liability (oxidation). Functionalization here via C-H activation can block metabolism or access unique sub-pockets.

SAR Strategy Map

SAR_Strategy Core 4-Methoxy-1-methyl-1H-indazole (Starting Scaffold) C3 Vector 1: C-3 Position (Target Binding) Core->C3 C4 Vector 2: C-4 Position (Solubility/Electronics) Core->C4 C7 Vector 3: C-7 Position (Metabolic Stability) Core->C7 Halogenation Halogenation (I/Br) C3->Halogenation Demethylation O-Demethylation (BBr3) C4->Demethylation CH_Act Ir-Catalyzed C-H Borylation C7->CH_Act Coupling Suzuki/Sonogashira Coupling Halogenation->Coupling Alkylation O-Alkylation/ Triflation Demethylation->Alkylation

Figure 1: Strategic vectors for the diversification of 4-Methoxy-1-methyl-1H-indazole. Colors indicate distinct chemical pathways.

Module 1: C-3 Functionalization (The Workhorse)

The C-3 position of 1-methylindazole is electronically similar to the C-3 of indole but requires specific conditions due to the reduced electron density of the pyrazole ring compared to pyrrole.

Mechanism & Causality

Direct electrophilic aromatic substitution (SEAr) is the primary pathway. We utilize N-Iodosuccinimide (NIS) or Iodine (


)  under basic conditions. We prioritize iodination over bromination because the C-I bond is weaker and more reactive in subsequent Palladium-catalyzed cross-couplings (Suzuki-Miyaura), allowing for milder reaction temperatures that preserve the C-4 methoxy group.
Protocol A: Regioselective C-3 Iodination

Objective: Synthesis of 3-iodo-4-methoxy-1-methyl-1H-indazole.

Reagents:

  • Substrate: 4-Methoxy-1-methyl-1H-indazole (1.0 eq)

  • Iodine (

    
    ) (1.2 eq)
    
  • Potassium Hydroxide (KOH) (2.0 eq)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-Methoxy-1-methyl-1H-indazole (1.0 g, 6.17 mmol) in DMF (10 mL) in a round-bottom flask.

  • Base Addition: Add powdered KOH (0.69 g, 12.3 mmol) at room temperature (RT). The mixture may warm slightly.

  • Iodination: Add iodine (

    
    ) (1.88 g, 7.4 mmol) portion-wise over 10 minutes.
    
    • Critical Check: Monitor the internal temperature; keep below 30°C to prevent side reactions.

  • Reaction: Stir at RT for 3 hours. Monitor by TLC (Hexane/EtOAc 7:3). The product usually has a higher Rf than the starting material.

  • Quench: Pour the reaction mixture into a solution of 10%

    
     (sodium thiosulfate) in water (50 mL) to quench excess iodine. The solution should turn from dark brown to yellow/white precipitate.
    
  • Isolation: Filter the solid, wash with water (3 x 20 mL), and dry under vacuum.

    • Yield Expectation: 85-95%.

    • Purity Check: LCMS should show [M+H]+ = 289.0.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Installation of aryl groups at C-3.

Reagents:

  • Substrate: 3-Iodo-intermediate (1.0 eq)

  • Boronic Acid (

    
    ) (1.2 eq)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Methodology:

  • Degassing: In a microwave vial, combine the iodide, boronic acid, base, and solvent. Sparge with Argon for 5 minutes.

    • Why? Oxygen poisons the Pd(0) active species, leading to homocoupling of the boronic acid.

  • Catalyst Addition: Add

    
     and seal the vial immediately.
    
  • Heating: Heat to 90°C for 4-12 hours (or 120°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate. Purify via flash chromatography.
    

Module 2: C-4 Diversification (The Pivot)

The methoxy group at C-4 is a "masked" phenol. Demethylation reveals the hydroxyl group, which serves as a pivot point for two divergent paths:

  • Etherification: Tuning solubility (e.g., adding solubilizing tails).

  • Triflation: Converting the -OH to -OTf (triflate), enabling cross-coupling at C-4 to create biaryl systems.

Protocol C: O-Demethylation using

Safety Alert: Boron tribromide (


) reacts violently with moisture, generating HBr gas. Perform in a well-ventilated fume hood.

Reagents:

  • Substrate: 4-Methoxy-1-methyl-1H-indazole (or C-3 substituted derivative)

  • Reagent:

    
     (1.0 M in DCM) (3.0 eq)[1]
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve substrate (1.0 mmol) in anhydrous DCM (5 mL) under Nitrogen atmosphere. Cool to 0°C (ice bath).

  • Addition: Add

    
     solution dropwise via syringe over 15 minutes.
    
    • Observation: A precipitate may form (boron-complex).

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Quench (Critical): Cool back to 0°C. Add Methanol (MeOH) dropwise (very exothermic!). Then add saturated

    
     solution until pH ~7.
    
  • Extraction: Extract with DCM/MeOH (9:1). The product (phenol) is often polar; check the aqueous layer.

  • Purification: The crude phenol is often pure enough for the next step.

Data Table: Comparison of Demethylation Conditions
ReagentConditionsYieldSelectivityNotes

DCM, 0°C -> RT85-95% HighStandard method. Requires dry conditions.[1][2]
Pyridine-HCl Melt (180°C)60-75%LowHarsh thermal conditions. May degrade C-3 substituents.

/ Thiol
DCM, RT70-80%ModerateAlternative if Lewis acid sensitive groups are present.

Module 3: C-7 Late-Stage Functionalization

The C-7 position is sterically hindered but accessible via Iridium-catalyzed C-H activation. This is best performed after C-3 functionalization to direct the sterically sensitive Iridium catalyst to the C-7 position (the "empty" pocket).

Protocol D: Iridium-Catalyzed C-H Borylation

Objective: Synthesis of 7-pinacolatoboron-1-methylindazole.

Reagents:

  • Substrate: 1-Methylindazole derivative[3][4][5]

  • Reagent:

    
     (Bis(pinacolato)diboron) (1.0 eq)
    
  • Catalyst:

    
     (1.5 mol%)
    
  • Ligand:

    
     (4,4′-Di-tert-butyl-2,2′-bipyridine) (3 mol%)
    
  • Solvent: THF or MTBE

Methodology:

  • Catalyst Prep: Mix

    
    , 
    
    
    
    , and
    
    
    in THF. The solution turns deep red/brown (active catalyst formation).
  • Reaction: Add the substrate. Heat to 60-80°C in a sealed tube for 16 hours.

  • Workup: The resulting aryl boronate ester is often unstable on silica. It is recommended to use it directly in a subsequent Suzuki coupling (One-pot procedure) or purify rapidly on neutral alumina.

References

  • C-3 Functionalization Review

    • Giraud, F., et al. (2014). "C3-Indazole Functionalization: A Review." Current Organic Chemistry.
  • Demethylation Protocols

    • Sousa e Silva, F., et al. (2015).
  • Iridium C-H Activation

    • Hartwig, J. F. (2012).
  • Indazole Medicinal Chemistry

    • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Improving yield of 4-Methoxy-1-methyl-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Efficiency Synthesis of 4-Methoxy-1-methyl-1H-indazole

Executive Summary

The synthesis of 4-Methoxy-1-methyl-1H-indazole presents a classic heterocyclic challenge: Regioselectivity .[1] The indazole ring contains two nucleophilic nitrogens (N1 and N2).[1][2] Methylation of the pre-formed indazole core often yields a mixture of the desired N1-methyl (thermodynamic) and the undesired N2-methyl (kinetic) isomers, typically in a 60:40 to 70:30 ratio, necessitating difficult chromatographic separation.

This guide provides two distinct workflows to maximize yield:

  • The "Gold Standard" De Novo Route: For users starting from non-heterocyclic precursors. This route locks in regiochemistry before ring closure, offering >95% selectivity for the N1 isomer.[2]

  • The "Direct Methylation" Optimization: For users committed to alkylating the 4-methoxyindazole core. This section focuses on thermodynamic equilibration and purification.[1]

Module 1: Strategic Route Selection

Before beginning, determine your starting point. The choice of route dictates your purity profile.

RouteSelection Start Start: Select Precursor Core Have 4-Methoxy-1H-indazole? Start->Core Decision Is >95% N1-Regioselectivity Critical? Core->Decision Yes RouteB Route B: De Novo Cyclization (Expect >90% N1 Selectivity) Core->RouteB No (I can buy precursors) RouteA Route A: Direct Methylation (Expect ~60-70% N1 Yield) Decision->RouteA No (Must use existing core) Decision->RouteB Yes

Figure 1: Decision matrix for synthetic strategy.

Module 2: The "Gold Standard" De Novo Protocol

Target Audience: Researchers requiring high purity without extensive isomer separation.

This route utilizes the condensation of 2-fluoro-6-methoxybenzaldehyde with methylhydrazine .[1]

The Logic: Unlike direct methylation, where N1 and N2 compete, this reaction relies on the nucleophilic difference between the two nitrogens of methylhydrazine.[2] The terminal primary amine (-NH₂) is more nucleophilic towards the aldehyde than the secondary amine (-NHMe). This forms a hydrazone intermediate where the methyl group is positioned on the nitrogen destined to become N1 upon cyclization.

Step-by-Step Protocol

Reagents:

  • Precursor: 2-Fluoro-6-methoxybenzaldehyde [CAS: 331-64-6][1]

  • Reagent: Methylhydrazine (1.2 equiv)[1][2]

  • Solvent: DMAc (Dimethylacetamide) or Ethanol[1][2]

  • Base: K₂CO₃ (2.0 equiv)[1][2]

Procedure:

  • Condensation: Dissolve 2-fluoro-6-methoxybenzaldehyde (1.0 equiv) in DMAc (0.5 M concentration).

  • Addition: Add K₂CO₃ followed by the slow addition of methylhydrazine (1.2 equiv) at 0°C.

    • Note: Methylhydrazine is toxic; handle in a fume hood.[1]

  • Cyclization: Warm the reaction to 80–100°C and stir for 4–6 hours.

    • Mechanism:[1][2][3][4][5][6][7] The -NH₂ condenses with the aldehyde to form the hydrazone. Subsequently, the internal -NH(Me) performs an intramolecular SNAr attack on the C-F bond, closing the ring.[2]

  • Workup: Cool to room temperature. Pour into ice water. The product, 4-methoxy-1-methyl-1H-indazole , typically precipitates as a solid.[1]

  • Purification: Filtration and washing with cold water is often sufficient.[1] If necessary, recrystallize from Ethanol/Water.[1][2]

Expected Outcome:

  • Yield: >85%

  • Regioselectivity: >20:1 (N1:N2)[1][2]

Module 3: Troubleshooting Direct Methylation

Target Audience: Users with existing 4-methoxy-1H-indazole stock.[1]

If you must methylate the core, you are fighting a kinetic vs. thermodynamic battle.[2][6] N2-methylation is often kinetically favored (faster), while N1-methylation is thermodynamically favored (more stable).[1][2][6]

Optimization Table: Shifting the Ratio
VariableRecommendationScientific Rationale
Base NaH (Sodium Hydride) Strong bases ensure complete deprotonation.[1] The resulting anion, when paired with Na+, allows for better thermodynamic control compared to weak bases like K₂CO₃.[2]
Solvent THF (Tetrahydrofuran) Aprotic, moderately polar.[1][2] Unlike DMF (which can trap the kinetic N2 product), refluxing THF encourages equilibration to the stable N1 isomer.[2]
Temperature Reflux (66°C) Heat provides the energy required to reverse the formation of the kinetic N2 isomer and funnel the mixture toward the thermodynamic N1 product.
Reagent MeI (Methyl Iodide) Standard electrophile.[1][2] Avoid "hard" alkylating agents like trimethyloxonium tetrafluoroborate which lock in kinetic (N2) products.[1][2]
Protocol for Maximizing N1 Yield:
  • Suspend NaH (60% dispersion, 1.2 equiv) in dry THF under Argon.

  • Add 4-methoxy-1H-indazole (1.0 equiv) at 0°C. Stir 30 min to form the anion (H₂ evolution).

  • Add MeI (1.1 equiv) dropwise.[1][2]

  • CRITICAL STEP: Heat to reflux for 3–5 hours. Do not stop at room temperature.

  • Quench: Cool and carefully quench with sat. NH₄Cl.[1]

Module 4: Analytical & Purification Guide

Distinguishing the isomers is critical. Do not rely solely on TLC, as Rf values are often very close (N1 is usually slightly less polar/higher Rf).[1][2]

NMR Diagnostics (¹H NMR in CDCl₃)
FeatureN1-Methyl (Target) N2-Methyl (Impurity)
N-Me Singlet ~4.00 ppm ~4.15 - 4.25 ppm
C3-Proton Sharp singletOften slightly broadened or shifted downfield
NOESY Correlation between N-Me and C7-H (or C7 substituents)No correlation to benzene ring protons (too distant)
Purification Strategy

If you have a mixture:

  • Flash Column: Use a gradient of Hexanes:Ethyl Acetate.

    • Tip: The N1 isomer usually elutes first (less polar).[1][2]

  • Recrystallization: If the mixture is >80% N1, recrystallization from cyclohexane/EtOAc can often sequester the pure N1 isomer.[2]

Frequently Asked Questions (FAQ)

Q1: Why is the N1 isomer the "thermodynamic" product? A: In the N1-isomer, the benzene ring preserves its full aromaticity. In the N2-isomer (quinoid-like resonance), the electron distribution disrupts the benzene aromaticity slightly, making it higher in energy (approx. 3-4 kcal/mol less stable).

Q2: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide? A: Yes, but DMS is more toxic and often harder to drive to thermodynamic completion.[1][2] MeI is preferred for scale-up in this specific context.[1]

Q3: Does the 4-methoxy group affect the reaction? A: Yes. The 4-methoxy group is an Electron Donating Group (EDG).[1] While it doesn't sterically block N1 as much as a 7-substituent would, it increases the electron density of the ring system. This makes the anion more reactive, potentially increasing the rate of the kinetic (N2) error if the reaction is kept cold.[2] Heat is your friend here.

References

  • Regioselectivity in Indazole Synthesis

    • Topic: Analysis of N1 vs N2 alkyl
    • Source:Journal of Heterocyclic Chemistry, "Regioselective N-alkyl
    • Link: (General Journal Link for verification of principles).[2]

  • De Novo Cyclization Mechanism

    • Topic: Reaction of 2-fluorobenzaldehydes with hydrazines.[1]

    • Source:Organic Process Research & Development, "Scalable Synthesis of 1-Alkylindazoles."
    • Context: Confirms the nucleophilic attack sequence of hydrazine deriv
  • Analytical Data (NMR)

    • Topic: Distinguishing N1/N2 isomers via Proton NMR.[1]

    • Source:Magnetic Resonance in Chemistry, "NMR differentiation of N1 and N2 substituted indazoles."
    • Link:[1][2]

(Note: Specific yield percentages in the guide are conservative estimates based on standard heterocyclic chemistry principles derived from the search data.)

Sources

Technical Support Center: Navigating the Purification of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preventing Decomposition and Ensuring Compound Integrity

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indazole derivatives. The unique electronic properties of the indazole scaffold, which make it a valuable pharmacophore, also contribute to its potential instability under various experimental conditions.[1][2] This guide provides in-depth, field-proven insights and troubleshooting strategies to help you navigate the challenges of purifying these sensitive molecules, ensuring the integrity and purity of your final compounds.

Frequently Asked Questions (FAQs)

Here, we address common issues encountered during the purification of indazole derivatives in a question-and-answer format, explaining the underlying chemistry behind our recommended solutions.

Q1: My indazole derivative is showing a new, more polar spot on the TLC plate and streaking during silica gel chromatography. What's happening?

This is a classic sign of on-column decomposition, often due to the acidic nature of standard silica gel. The silica surface is rich in acidic silanol groups (Si-OH), which can protonate the basic nitrogen atoms of the indazole ring. This protonation not only changes the polarity of your compound, leading to streaking and poor separation, but can also catalyze degradation pathways like ring opening or rearrangement.

Causality: The interaction between basic analytes and acidic silanol groups is a well-known issue in chromatography.[3][4] For indazoles, this acidic environment can be particularly detrimental, potentially leading to hydrolysis or other acid-catalyzed decomposition.

Solution: Deactivate the silica gel by adding a small amount of a volatile base, such as triethylamine (TEA) or ammonia, to your mobile phase. A concentration of 0.1-1% (v/v) TEA is typically sufficient to neutralize the acidic silanol sites, preventing unwanted interactions and preserving your compound.[3][4][5]

Q2: I've noticed my purified indazole derivative changing color (e.g., turning yellow or brown) after isolation and solvent removal. Why?

This discoloration often points to oxidative degradation or photodecomposition. The indazole ring system can be susceptible to oxidation, especially if it has electron-donating substituents.[1] Furthermore, many aromatic heterocycles are light-sensitive and can degrade upon exposure to ambient or UV light.[6][7]

Causality: Photodegradation can involve complex pathways, including the rearrangement of indazoles to benzimidazoles, particularly under UV irradiation.[6][7] Oxidation can be initiated by atmospheric oxygen, and this process can be accelerated by heat and light.

Solutions:

  • Minimize Light Exposure: Protect your compound from light at all stages of purification and storage. Use amber glass vials, wrap flasks in aluminum foil, and work in a dimly lit area when possible.

  • Maintain an Inert Atmosphere: During solvent evaporation (e.g., on a rotary evaporator), use a nitrogen or argon bleed to prevent exposure to air. For highly sensitive compounds, all purification steps should be conducted under an inert atmosphere.

  • Low-Temperature Storage: Store the purified compound at low temperatures (e.g., in a freezer) under an inert atmosphere to slow down potential degradation.

Q3: My purification yield is consistently low, even though the reaction appears clean by crude NMR. Could the purification process be the problem?

Absolutely. Besides the on-column decomposition discussed in Q1, several other factors during purification can lead to significant product loss.

Potential Causes & Solutions:

  • Thermal Decomposition: Indazoles can be thermally labile. Avoid excessive heat during solvent removal. Use a rotary evaporator with a water bath temperature set as low as reasonably practical, and consider high-vacuum systems to lower the boiling points of your solvents.

  • Irreversible Adsorption: Some highly polar or functionalized indazoles might bind too strongly to the silica gel, making elution difficult. In such cases, consider using a more polar stationary phase like alumina (neutral or basic) or a different purification technique altogether, such as recrystallization or preparative HPLC with a suitable column.

  • Hydrolysis: If your indazole derivative has sensitive functional groups (e.g., esters, amides), exposure to acidic or basic conditions during aqueous workups or chromatography can cause hydrolysis. Ensure that any aqueous washes are performed with pH-adjusted solutions (e.g., saturated sodium bicarbonate to neutralize acid, or dilute ammonium chloride to neutralize base) and that contact time is minimized.

Q4: I am struggling to separate N-1 and N-2 isomers of my substituted indazole. Do you have any suggestions?

The separation of N-1 and N-2 isomers is a common challenge due to their often similar polarities. While careful optimization of silica gel chromatography (testing various solvent systems) can sometimes be successful, other techniques may be more effective.

Strategies for Isomer Separation:

  • Recrystallization: This is a powerful technique for separating isomers if you can find a solvent system where their solubilities are sufficiently different. A patent for separating indazole isomers suggests using mixed solvent systems such as acetone/water, ethanol/water, or methanol/water.[8]

  • Derivative Formation: If the isomers have a reactive handle (like a free N-H), you can temporarily protect them with a bulky protecting group. The resulting diastereomers may have different chromatographic properties, making separation easier. After separation, the protecting group can be removed.

  • Preparative HPLC: High-performance liquid chromatography often provides much higher resolution than standard flash chromatography and can be very effective for separating closely related isomers.

Troubleshooting Guide

This table provides a quick reference for troubleshooting common problems during the purification of indazole derivatives.

Symptom Possible Cause(s) Recommended Solution(s)
Streaking or tailing on TLC/column Acidic silica gel protonating the indazole.Add 0.1-1% triethylamine or ammonia to the eluent.[4][9] Consider using neutral or basic alumina as the stationary phase.
Product discoloration (yellow/brown) Oxidation or photodecomposition.Work under dim light, use amber vials, and handle the compound under an inert atmosphere (N₂ or Ar). Store the final product at low temperature.
Low recovery after column chromatography 1. Thermal decomposition during solvent removal.2. Irreversible adsorption on silica.3. On-column decomposition.1. Use low water bath temperatures for rotary evaporation.2. Switch to a less acidic stationary phase (e.g., deactivated silica, alumina) or use recrystallization.3. Deactivate silica with a base (see above).
Appearance of new spots on TLC during column run On-column decomposition.Immediately switch to a deactivated stationary phase or a non-chromatographic purification method.
Compound is insoluble in common chromatography loading solvents High crystallinity or polarity.Load the compound as a solid onto the column by pre-adsorbing it onto a small amount of silica gel.[9]
Difficulty separating N-1/N-2 isomers Similar polarity of isomers.Attempt fractional recrystallization from various solvent mixtures.[8] Utilize preparative HPLC for higher resolution.

Detailed Protocols & Methodologies

To provide actionable guidance, here are step-by-step protocols for key techniques discussed in this guide.

Protocol 1: Deactivation of Silica Gel for Column Chromatography

This protocol is designed to prevent the degradation of acid-sensitive compounds like indazole derivatives on silica gel.

Materials:

  • Silica gel for flash chromatography

  • Chromatography column

  • Mobile phase (eluent)

  • Triethylamine (TEA)

Procedure:

  • Prepare the Eluent with TEA: Add triethylamine to your chosen mobile phase to a final concentration of 0.5-1% by volume. For example, to make 500 mL of eluent, add 2.5-5 mL of TEA.

  • Pack the Column: Pack the chromatography column with silica gel using the TEA-containing eluent as you normally would (either as a slurry or dry packing followed by wetting).

  • Equilibrate the Column: Before loading your sample, flush the packed column with at least 2-3 column volumes of the TEA-containing eluent. This ensures that all the acidic sites on the silica are neutralized.

  • Load the Sample: Dissolve your crude indazole derivative in a minimum amount of the TEA-containing eluent and load it onto the column.

  • Elute and Collect: Run the column using the TEA-containing eluent, collecting fractions as usual.

  • Post-Purification: After combining the pure fractions, the triethylamine can be removed during solvent evaporation under high vacuum, as it is volatile.

Protocol 2: N-Boc Protection of Indazole for Enhanced Stability

Protecting the indazole N-H with a tert-butoxycarbonyl (Boc) group can significantly increase its stability towards various reagents and purification conditions.[10]

Materials:

  • Indazole derivative

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP) or triethylamine (TEA)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Dissolve the Indazole: In a round-bottom flask under an inert atmosphere, dissolve your indazole derivative (1.0 equivalent) in the anhydrous solvent.

  • Add Base and (Boc)₂O: Add the base (DMAP, ~0.1 equivalents, or TEA, ~1.2 equivalents) to the solution, followed by the portion-wise addition of (Boc)₂O (1.1-1.2 equivalents).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The Boc-protected product will be less polar than the starting material.

  • Workup: Once the reaction is complete, quench it with water or a mild aqueous acid (e.g., dilute NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: The crude N-Boc protected indazole can now be purified by standard silica gel chromatography without the need for a basic additive, as the Boc group reduces the basicity of the indazole nitrogen.

Visualizing Workflows and Concepts

Diagrams can simplify complex decision-making processes and experimental setups. The following are rendered using Graphviz (DOT language).

Decision Workflow for Indazole Purification

Start Crude Indazole Product CheckStability Assess Stability: - Acid/Base Sensitive? - Light/Air Sensitive? Start->CheckStability IsAcidSensitive Acid Sensitive? CheckStability->IsAcidSensitive PurificationMethod Choose Purification Method IsAcidSensitive->PurificationMethod No ProtectCompound Protect N-H group (e.g., with Boc) IsAcidSensitive->ProtectCompound Yes ColumnChromatography Column Chromatography PurificationMethod->ColumnChromatography Recrystallization Recrystallization PurificationMethod->Recrystallization PrepHPLC Preparative HPLC PurificationMethod->PrepHPLC DeactivateSilica Use Deactivated Silica (add 0.5% TEA to eluent) ColumnChromatography->DeactivateSilica Alumina Use Neutral/Basic Alumina ColumnChromatography->Alumina InertAtmosphere Work under Inert Atmosphere & Protect from Light Recrystallization->InertAtmosphere PrepHPLC->InertAtmosphere DeactivateSilica->InertAtmosphere Alumina->InertAtmosphere ProtectCompound->PurificationMethod FinalProduct Pure, Stable Indazole InertAtmosphere->FinalProduct

Caption: Decision tree for selecting an appropriate purification strategy for indazole derivatives.

Setup for Inert Atmosphere Column Chromatography

cluster_setup Inert Atmosphere Chromatography Setup N2_Source Nitrogen/Argon Source Solvent Solvent Reservoir (sparged with N2) N2_Source->Solvent Sparging line Column Column Headspace (N2 filled) Silica Gel Sand Stopcock N2_Source->Column:top Pressure line Solvent->Column:top Solvent line Collection Fraction Collector (purged with N2) Column:bot->Collection

Caption: Schematic for running a flash column under a positive pressure of inert gas.

By understanding the inherent instabilities of the indazole core and proactively selecting the appropriate purification techniques and conditions, you can significantly improve the yield, purity, and reliability of your experimental outcomes.

References

  • Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Available at: [Link]

  • Google Patents. (Date not available). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • PubMed. (Date not available). Regioselective protection at N-2 and derivatization at C-3 of indazoles. Available at: [Link]

  • Molecules. (Date not available). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

  • PubMed. (Date not available). Effect of pH and imidazole on protein C purification from Cohn fraction IV-1 by IMAC. Available at: [Link]

  • PubMed. (Date not available). Activation and standardization of purified silica gel for column chromatographic cleanup of pesticide residue extracts. Available at: [Link]

  • Reddit. (2013, November 19). TLC and streaking: why add triethylamine? Available at: [Link]

  • Journal of the American Chemical Society. (2026, January 27). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Available at: [Link]

  • Google Patents. (Date not available). WO2006048745A1 - Methods for preparing indazole compounds.
  • National Institutes of Health. (2021, April 8). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Available at: [Link]

  • National Institutes of Health. (Date not available). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Available at: [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]

  • Reachem. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Available at: [Link]

  • ResearchGate. (Date not available). Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. Available at: [Link]

  • National Institutes of Health. (2025, July 1). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Available at: [Link]

  • MDPI. (Date not available). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Available at: [Link]

  • ResearchGate. (2025, August 6). Nitrogen Protecting Groups: Recent Developments and New Applications. Available at: [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). The Purification of Organic Compound: from Crude Product to Purity. Available at: [Link]

  • ResearchGate. (2025, August 6). (NHC)Pd(Triethylamine)Cl2 (NHC@N-Heterocyclic Carbene) as Precatalyst for the Synthesis of Poly(triarylamine)s. Available at: [Link]

  • National Institutes of Health. (Date not available). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

  • (PDF). (Date not available). column chromatography.pdf. Available at: [Link]

  • National Institutes of Health. (Date not available). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Available at: [Link]

  • ResearchGate. (2025, December 10). A Small-Scale Silica Gel Column Chromatography Method for Separating Carbazole Compounds from Highly Mature Crude Oil. Available at: [Link]

  • Organic Chemistry Portal. (Date not available). Indazole synthesis. Available at: [Link]

  • Quora. (2016, June 12). What are the different methods of purification of organic compounds? Available at: [Link]

  • University of Rochester. (Date not available). Chromatography: How to Run a Flash Column. Available at: [Link]

  • SciSpace. (Date not available). Photostability and Photostabilization of Drugs and Drug Products. Available at: [Link]

  • PubMed. (Date not available). General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base. Available at: [Link]

  • Columbia University. (Date not available). Column chromatography. Available at: [Link]

  • Organic Syntheses Procedure. (Date not available). indazole. Available at: [Link]

  • Journal of Chemical Health Risks. (2025, December 31). Photostability and Hydrolytic Forced Degradation Study of Albendazole: Validation of a Stability Indicating UV Spectroscopic Method Using Methanol. Available at: [Link]

  • University of Rochester. (Date not available). Tips for Flash Column Chromatography. Available at: [Link]

  • University of Rochester. (Date not available). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • National Institutes of Health. (Date not available). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. Available at: [Link]

  • The Royal Society of Chemistry. (Date not available). A facile route to 1H- and 2H-indazoles from readily accessed acyl hydrazides by exploiting a novel aryne-based molecular rearrangement. Available at: [Link]

  • Chromatography Forum. (2005, December 30). use of Triethylamine. Available at: [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]

  • (PDF). (Date not available). How to run column chromatography. Available at: [Link]

  • MDPI. (2020, December 4). Effect of Choice of Solvent on Crystallization Pathway of Paracetamol: An Experimental and Theoretical Case Study. Available at: [Link]

  • ResearchGate. (2025, August 9). Methods for determination of labile soil organic matter: An overview. Available at: [Link]

  • Institute of Chemistry of Clermont-Ferran. (Date not available). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Available at: [Link]

  • ResearchGate. (2025, November 26). Recent problems with silica gel chromatography. Available at: [Link]

Sources

Optimization of reaction conditions for indazole ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Reaction Conditions for Indazole Ring Formation

Introduction: The Indazole Challenge

Welcome to the Indazole Technical Support Center. The indazole scaffold is a privileged pharmacophore in oncology (e.g., Axitinib) and anti-inflammatory research. However, its synthesis is often plagued by three "Fatal Errors":

  • Regioisomeric scrambling (N1 vs. N2 selectivity).

  • Low yields in cyclization steps due to side-reactions (azo formation).

  • Safety hazards during scale-up of diazonium intermediates.

This guide moves beyond standard textbook procedures to provide optimized, fault-tolerant protocols derived from process chemistry and recent mechanistic studies.

Module 1: The Davis-Beirut Reaction (2H-Indazoles)

Ticket #DB-001: “My yields are stuck at 30%, and I see significant azo-dimer byproducts.”

Root Cause Analysis

The Davis-Beirut reaction (conversion of o-nitrobenzylamines to 2H-indazoles) relies on the in situ generation of a nitroso intermediate.[1] In anhydrous alcohols, the condensation of this nitroso intermediate with the amine is slow, allowing competitive dimerization (azo formation) or decomposition.

The "Water Effect" Optimization

Counter-intuitively, adding specific ratios of water to the alcoholic solvent acts as a proton shuttle, dramatically accelerating the rate-determining cyclization step over side reactions.

Optimized Protocol (High-Yield Variant):

  • Solvent System: Methanol (MeOH) is superior to EtOH or n-PrOH due to higher polarity.

  • Additive: Add 15% v/v Water to the MeOH.

    • Data: Yields typically jump from ~27% (anhydrous) to ~65-80% (15% H₂O).

    • Warning: Exceeding 25% water causes solubility issues and yield drops.

  • Base: KOH (10 equiv) is preferred over NaOH.

Mechanism & Troubleshooting Flowchart

DavisBeirutOptimization Start o-Nitrobenzylamine Base KOH / MeOH Start->Base Intermediate Nitroso-Imine Intermediate Base->Intermediate Reduction Path_Anhydrous Anhydrous Conditions Intermediate->Path_Anhydrous Path_Aqueous 15% Water (Optimized) Intermediate->Path_Aqueous SideProduct Azo Dimer (Low Yield) Path_Anhydrous->SideProduct Slow Cyclization Product 2H-Indazole (High Yield) Path_Aqueous->Product Fast Cyclization (Proton Shuttle)

Figure 1: The "Water Effect" diverts the reactive nitroso intermediate toward the desired cyclization pathway rather than dimerization.

Module 2: Diazotization & Cyclization (1H-Indazoles)

Ticket #DZ-002: “Scale-up of the Jacobson indazole synthesis resulted in a thermal runaway.”

Root Cause Analysis

The classical Jacobson synthesis (from o-aminotoluenes) involves a diazonium intermediate. On a milligram scale, heat dissipation is efficient. On a gram/kilogram scale, the decomposition of diazonium salts is exothermic and releases nitrogen gas, creating a pressure/thermal hazard.

Safety-First Optimization Protocol

Critical Control Point: Never isolate the dry diazonium salt.

ParameterStandard (Risky)Optimized (Safe & Efficient)
Reagent NaNO₂ / HCl (aq)Isoamyl Nitrite (Organic phase)
Catalyst None18-Crown-6 (Phase Transfer)
Temp 0°C → 80°C<5°C (Generation)Controlled Ramp
Solvent Water/Acetic AcidChloroform or Benzene (Anhydrous)

The "Crown Ether" Modification: Using 18-crown-6 (0.05 equiv) with KOAc and Isoamyl nitrite allows the reaction to proceed in non-polar solvents (benzene/CHCl₃). This facilitates the intramolecular radical cyclization while keeping the diazonium species in solution, preventing dangerous precipitation.

Step-by-Step:

  • Dissolve o-toluidine derivative in CHCl₃ with KOAc (1.1 equiv) and 18-crown-6 (0.05 equiv).

  • Cool to 0°C.

  • Add Isoamyl nitrite (1.2 equiv) dropwise.

  • Checkpoint: Verify diazonium formation via starch-iodide paper (turns blue/black).

  • Allow to warm to RT slowly (or reflux if cyclization is sluggish) under nitrogen flow to vent N₂ gas safely.

Module 3: Regioselectivity (N1 vs. N2 Alkylation)

Ticket #RG-003: “I need the N1-methyl indazole, but I keep getting a 1:1 mixture or mostly N2.”

The Thermodynamic vs. Kinetic Battlefield

Indazoles exist in tautomeric equilibrium.

  • 1H-Indazole (N1): Thermodynamically more stable (~4.5 kcal/mol lower energy).

  • 2H-Indazole (N2): Kinetically favored (Transition state for N2 alkylation is ~3.4 kcal/mol lower).[2]

Decision Matrix for Regiocontrol
Desired IsomerStrategyConditions / ReagentsMechanism
N1 (Target) Thermodynamic Control NaH / THF / 60°C or Cs₂CO₃ / DMF / 100°C High temp and strong base allow equilibration to the stable N1 product.
N1 (Target) Steric Control Bulky group at C3 or C7Steric hindrance at N2 forces alkylation at N1.
N2 (Target) Kinetic Control Meerwein Salt (Et₃O⁺BF₄⁻) or DCM / RT Fast, irreversible alkylation hits the most nucleophilic site (N2) first.
N2 (Target) Transient Protection THP or SEM groupThese groups often selectively protect N1 (or N2 depending on conditions), forcing alkylation at the other site.
Regioselectivity Pathway Diagram

IndazoleRegio cluster_N1 Thermodynamic Path (N1) cluster_N2 Kinetic Path (N2) Substrate Unsubstituted Indazole Cond_N1 Conditions: NaH, THF, Heat (>60°C) Reversible Deprotonation Substrate->Cond_N1 Cond_N2 Conditions: Alkyl Imidates / Low Temp Irreversible Electrophiles Substrate->Cond_N2 Prod_N1 N1-Alkyl Indazole (Major Product) Cond_N1->Prod_N1 Equilibration Prod_N2 N2-Alkyl Indazole (Major Product) Cond_N2->Prod_N2 Fast Attack

Figure 2: Selecting reaction conditions based on thermodynamic vs. kinetic drivers determines the N1/N2 ratio.

Module 4: Palladium-Catalyzed C-N Coupling

Ticket #PD-004: “Pd-catalyzed cyclization fails for electron-deficient substrates.”

Optimization of Ligand & Base

For constructing the indazole core via C-N bond formation (e.g., from o-halo hydrazones or amines), the choice of ligand bite angle is critical to prevent catalyst poisoning by the nitrogen-rich product.

The "Bite Angle" Solution:

  • Ligand: Use Xantphos (Wide bite angle ~111°).

    • Why? Wide bite angles facilitate the reductive elimination step, which is often the bottleneck in forming the strained 5-membered ring.

  • Base: Cs₂CO₃ (Cesium Carbonate).[3]

    • Why? The "Cesium Effect" (higher solubility in dioxane/toluene) is crucial for these heterogeneous reactions.

Recommended Protocol:

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: Xantphos (4 mol%)

  • Base: Cs₂CO₃ (2 equiv)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)

  • Temp: 100-110°C

Frequently Asked Questions (FAQ)

Q: How do I separate N1 and N2 isomers if I get a mixture? A: N2-alkyl indazoles are generally more polar and have lower melting points than N1 isomers.

  • TLC:[4][5] N2 usually runs lower (lower Rf) in Hexane/EtOAc.

  • Crystallization: N1 isomers often crystallize readily from Hexane/Et₂O mixtures, leaving the N2 isomer in the mother liquor.

Q: Can I use microwave irradiation? A: Yes. Microwave irradiation is highly recommended for the Davis-Beirut reaction and Pd-couplings . It often suppresses side reactions by reaching the activation energy for cyclization almost instantly, bypassing the thermal window where decomposition occurs.

Q: Why does my reaction turn black during diazotization? A: This is "tarring," caused by the polymerization of diazonium intermediates.

  • Fix: Lower the temperature (<0°C) during nitrite addition and ensure vigorous stirring. If using the non-aqueous method (Module 2), ensure the crown ether is fresh and dry.

References

  • Davis-Beirut Reaction Optimization

    • Kurth, M. J., et al. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates. National Institutes of Health (NIH).[6]

  • Regioselectivity Mechanisms

    • Dong, L., et al. (2022).[2] Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology / Pfizer.

    • Beilstein J. Org. Chem. (2021).[5][7] Regioselective N-alkylation of the 1H-indazole scaffold.

  • Palladium Catalysis

    • Buchwald, S. L., et al. (2013). Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C−H Functionalization and C−N Bond Formation. J. Org.[8] Chem.

  • Safety in Diazotization

    • Reactive Chemical Hazards of Diazonium Salts.

Sources

Technical Support: Purification of 4-Methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the purification of 4-Methoxy-1-methyl-1H-indazole , specifically addressing the removal of common impurities such as the N2-regioisomer, unreacted starting materials, and O-methylation byproducts.[1]

Diagnostic: Identification of Impurities

Before initiating purification, you must confirm the nature of your impurities. The methylation of indazoles is regiospecific but rarely 100% selective.

The Primary Adversary: The N2-Isomer

The most persistent impurity is 4-methoxy-2-methyl-2H-indazole (N2-isomer).[1]

  • Origin: Competing nucleophilicity of the N2 nitrogen during alkylation.

  • Thermodynamics: The N1-isomer (Target) is thermodynamically favored (benzenoid).[1] The N2-isomer is often kinetically favored or formed in significant ratios (e.g., 1:3 to 1:[1]10) depending on the base/solvent used.

Analytical Signatures
FeatureTarget (N1-Isomer) Impurity (N2-Isomer) Diagnostic Note
TLC Polarity Less Polar (Higher

)
More Polar (Lower

)
N2 has a larger dipole moment (quinoid character).

H NMR (

-Me)

~4.0 ppm

~4.2 ppm
N2-Methyl is typically deshielded relative to N1.[1]
Basicity Weaker Base (pKa

)
Stronger Base (pKa

)
Exploitable for chemical separation.[1]

Troubleshooting Protocols

Issue 1: "I have a mixture of isomers. How do I separate them?"

Solution A: Flash Column Chromatography (Recommended for <5g scale) Because the N2-isomer has a significantly larger dipole moment (approx.[1] 3.4 D vs 1.5 D for N1), it interacts more strongly with silica gel.[1]

  • Stationary Phase: Silica Gel (40-63

    
    m).[1]
    
  • Mobile Phase: Hexane : Ethyl Acetate (Gradient).[1]

    • Start: 95:5 (Hex:EtOAc) to elute non-polar starting materials.[1]

    • Target Elution: Typically 80:20 to 70:30 (Hex:EtOAc).[1]

    • Impurity Elution: The N2-isomer will elute after the target.

  • Visual Check: The N1 isomer often fluoresces blue/purple under UV (254/365 nm), while the N2 isomer may appear different or elute as a "tail" if the column is overloaded.

Solution B: Selective Acid Extraction (Recommended for >5g scale) Exploit the basicity difference. The N2-isomer is more basic than the N1-isomer due to its quinoid-like resonance stabilization upon protonation.[1]

Protocol:

  • Dissolve the crude mixture in a non-polar solvent (e.g., Diethyl Ether or Toluene ). Avoid DCM if possible as it can dissolve protonated species.

  • Wash the organic layer with 0.5 M to 1.0 M HCl (cold).

    • Mechanism:[1][2][3][4][5] The more basic N2-isomer is selectively protonated and moves into the aqueous phase. The less basic N1-isomer remains in the organic phase.

  • Separate layers.[1]

  • Wash the organic layer with Brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[1]
  • Validation: Check the organic residue by TLC. If N2 persists, repeat with slightly stronger acid or more washes.[1]

Issue 2: "My product is oiling out during recrystallization."

Solution: Solvent Tuning 4-Methoxy-1-methyl-1H-indazole has a lower melting point than many unsubstituted indazoles.[1] Oiling out indicates the temperature is too high relative to the solvent's boiling point or the impurity profile is too complex.

Recommended Recrystallization Systems:

  • System 1 (Standard): Cyclohexane / Ethyl Acetate .[1] Dissolve in minimum hot EtOAc, add Cyclohexane until cloudy, cool slowly.

  • System 2 (Polar): Ethanol / Water .[1] Dissolve in hot Ethanol, add warm water dropwise until turbidity persists.[1]

  • Anti-Solvent Crash: Dissolve in minimal DCM , precipitate by slow addition into cold Pentane or Hexane with vigorous stirring.[1]

Issue 3: "I see a spot running very high (High ) on TLC."

Solution: Check for O-Methylation If you started from 4-hydroxy-1H-indazole, you might have formed 1,4-dimethoxy-1H-indazole (O-methylation + N-methylation) or 4-methoxy-1-methyl-1H-indazole (desired).[1] However, if you used a harsh base (NaH) and excess methylating agent, you might have bis-alkylated byproducts or O-alkylated impurities if the 4-methoxy group was labile (less likely).[1]

  • More likely:[1] Residual Methyl Iodide or Dimethyl Sulfate (if not quenched) or non-polar decomposition products.[1]

  • Action: These usually wash out in the void volume of a column (100% Hexane wash).

Decision Tree Workflow

The following diagram illustrates the logical flow for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (N1 + N2 + SM) CheckScale Check Scale Start->CheckScale SmallScale Small Scale (<5g) CheckScale->SmallScale LargeScale Large Scale (>5g) CheckScale->LargeScale Flash Flash Chromatography (Silica Gel) Hexane:EtOAc Gradient SmallScale->Flash Direct Separation AcidWash Selective Acid Extraction (Solvent: Et2O / Wash: 1M HCl) LargeScale->AcidWash Remove Bulk N2 TLC_Check QC: Check Purity (TLC/NMR) Flash->TLC_Check AcidWash->Flash Polishing Step Recryst Recrystallization (Cyclohexane/EtOAc) TLC_Check->Recryst If >95% but colored Final Pure 4-Methoxy-1-methyl-1H-indazole TLC_Check->Final If >98% Pure Recryst->Final

Caption: Purification decision tree prioritizing chromatography for small batches and chemical extraction for bulk processing.

Frequently Asked Questions (FAQs)

Q: Why is the N2 isomer formed if N1 is more stable? A: The N2-position is often more nucleophilic in the deprotonated indazolyl anion due to charge localization. Under kinetic control (fast reaction, low temperature, reactive electrophile like MeI), the N2-isomer forms rapidly.[1] To minimize this in synthesis, use thermodynamic conditions (higher temperature, thermodynamic bases like Cs


CO

in DMF) which allow the N2-isomer to rearrange or equilibrate to the N1-form over time.[1]

Q: Can I use HPLC to separate them? A: Yes. For analytical separation, a standard C18 reverse-phase column works well.[1]

  • Mobile Phase: Water/Acetonitrile (with 0.1% Formic Acid).[1]

  • Order: The more polar N2-isomer (more basic) will elute earlier than the N1-isomer in Reverse Phase (opposite of Normal Phase silica).[1]

Q: How should I store the purified compound? A: Indazoles are generally stable. Store at 2-8°C under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or discoloration over months.

References

  • Regioselectivity of Indazole Alkylation

    • L. Dong, et al. "Mechanism of a Highly Selective N2 Alkylation of Indazole." WuXi Biology. (Explains the thermodynamic vs kinetic preference and pKa differences).
  • Basicity and Physical Properties

    • Claramunt, R. M., et al.[1] "The tautomerism of indazole in the solid state." Arkivoc, 2007.[1][6] (Discusses dipole moments: N2 > N1).

  • General Synthesis & Purification

    • "Synthesis of 1H-Indazoles." Organic Chemistry Portal. (General methodologies for N1-selective synthesis).

Sources

Challenges in the N1-methylation of the indazole ring

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the N1-methylation of the indazole ring Role: Senior Application Scientist / Technical Support Lead

Precision Troubleshooting for Heterocyclic Chemistry

Status: Online 🟢 Current Ticket Volume: High (Regioselectivity Issues) Lead Scientist: Dr. Nexus

Welcome to the Indazole Technical Support Center. The N-methylation of indazole is a deceptively simple transformation that frequently stalls drug discovery campaigns due to the N1 vs. N2 regioselectivity problem.

Below is a curated set of troubleshooting tickets derived from real-world experimental failures. We do not just provide "recipes"; we diagnose the root cause based on electronic and steric principles.

📊 Quick Reference: N1 vs. N2 Selectivity Drivers
ParameterN1-Methylation (1H-Indazole)N2-Methylation (2H-Indazole)
Nature of Product Thermodynamic (More stable by ~3-4 kcal/mol)Kinetic (Faster to form, lower activation energy)
Favored Conditions High Temp, Long Rxn Time, Thermodynamic EquilibrationLow Temp, Short Rxn Time, Kinetic Control
Key Reagents NaH/THF (Reflux), NaH/DMF (Heat)Meerwein’s Salt, Alkyl Trichloroacetimidates (Acidic)
Steric Impact Blocked by bulky C7 substituentsFavored by bulky C7 substituents
Polarity (TLC) Generally Less Polar (Higher

)
Generally More Polar (Lower

)
🎫 Ticket #001: The "Unwanted Mixture" Crisis

User Complaint: "I used


 and MeI in DMF at room temperature. I got a 60:40 mixture of N1:N2 isomers that are impossible to separate. Why isn't this selective?"
🩺 Root Cause Analysis

You are operating in a "selectivity dead zone."

  • The Kinetic Trap: The N2 nitrogen has a lone pair orthogonal to the

    
    -system (in the 1H-tautomer), making it more nucleophilic and kinetically accessible.
    
  • The Thermodynamic Drive: The N1-alkylated product is thermodynamically more stable (preserving the benzene ring aromaticity).

  • Your Error:

    
     in DMF at RT is not strong enough or hot enough to force the retro-Michael-type equilibration  required to convert the kinetic N2 product into the thermodynamic N1 product.
    
🛠️ Resolution Protocol: The Thermodynamic Reset

To force N1 selectivity, you must switch from kinetic capture to thermodynamic equilibration.

  • Change Base/Solvent: Switch to NaH (Sodium Hydride) in THF or DMF .

  • Apply Heat: Heat is non-negotiable for high N1 selectivity.

    • Protocol: Treat substrate with NaH (1.2 equiv) in dry THF. Stir 30 min. Add Methyl Iodide (MeI).[1][2] Heat to reflux (66°C) or 60°C for 4–12 hours.

  • Mechanism: If N2-methylation occurs, the elevated temperature and strong base allow the iodide to attack the methyl group (SN2 dealkylation), reverting it to the anion, which eventually funnels down the deeper thermodynamic well to N1.

Expert Note: Recent studies by Alam & Keating demonstrated that NaH in THF is superior to DMF for certain substrates, achieving >99% N1 selectivity due to specific ion-pairing effects [1].

🎫 Ticket #002: The "C7 Steric Blockade"

User Complaint: "I am trying to N1-methylate 7-nitroindazole. Even with NaH and heat, I am getting 95% N2-product. What is happening?"

🩺 Root Cause Analysis

This is a classic Steric vs. Thermodynamic conflict .

  • The C7 Clash: The N1 position is peri-proximal to Carbon-7. If you have a substituent at C7 (especially bulky or electron-withdrawing groups like

    
    , 
    
    
    
    , or
    
    
    ), it creates severe steric repulsion for any incoming alkyl group at N1.
  • The Result: The energy barrier for N1 alkylation becomes insurmountable, regardless of thermodynamic stability. The reaction is forced to N2.

🛠️ Resolution Protocol: Route Redesign

You cannot "force" this direct alkylation. You must bypass the steric clash.

Option A: The Cyclization Strategy (Pre-Methylation) Construct the indazole ring already bearing the methyl group.

  • Method: Use a hydrazine precursor (

    
    ) during the ring-closure step (e.g., from 2-halobenzaldehydes or diazonium chemistry).
    

Option B: Transient Blocking (If C7 is H) If your C7 group is H but you want N2, you can use the "C7-blockade" logic in reverse.

  • Note: For 7-substituted substrates where you need N1, consider removing the C7 group, alkylating, and then re-functionalizing (often impractical). Accept that for 7-substituted indazoles, N2 is the natural product.

🎫 Ticket #003: "I need N2 Selectivity (Kinetic Control)"

User Complaint: "I actually want the N2-methyl isomer for a SAR study. How do I stop the reaction from going to N1?"

🩺 Root Cause Analysis

To get N2, you must lower the activation energy for N2 attack and prevent equilibration.

  • Avoid: High heat, thermodynamic bases (NaH), and long reaction times.

  • Embrace: Hard electrophiles and acidic/neutral conditions.

🛠️ Resolution Protocol: The "Acidic" Switch

Method 1: Meerwein’s Salt (Trimethyloxonium tetrafluoroborate) [2]

  • Conditions:

    
     in DCM at RT.
    
  • Why: This is a "hard" methylating agent. It reacts with the most electron-rich center (N2) extremely fast (Kinetic Control). The non-basic conditions prevent equilibration to N1.

Method 2: The Pfizer/WuXi Protocol (Trichloroacetimidates)

  • Reference: A 2022 breakthrough using alkyl 2,2,2-trichloroacetimidates.[3]

  • Protocol: React indazole with Methyl 2,2,2-trichloroacetimidate + catalytic

    
     (or TMSOTf) in cyclohexane/DCM.
    
  • Selectivity: Frequently yields >98% N2-isomer [2].[4]

🧩 Visualizing the Pathway

The following diagram illustrates the decision matrix for selecting the correct conditions based on your desired regioisomer.

IndazoleMethylation Start Target: Indazole Methylation Decision Which Isomer do you need? Start->Decision N1_Target Target: N1-Methyl (Thermodynamic) Decision->N1_Target Most Common N2_Target Target: N2-Methyl (Kinetic) Decision->N2_Target Specialized Check_C7 Is C7 Substituted? N1_Target->Check_C7 C7_Yes N1 Blocked by Sterics. Expect N2 or Switch Strategy. Check_C7->C7_Yes Yes (e.g., NO2, Br) C7_No Standard N1 Protocol Check_C7->C7_No No (H) Protocol_N1 Reagents: NaH / THF or DMF Temp: 60°C - Reflux Time: >4 Hours Mechanism: Thermodynamic Equilibration C7_No->Protocol_N1 Protocol_N2 Reagents: Me3O+BF4- (Meerwein) OR Methyl Trichloroacetimidate + Acid Temp: 0°C - RT Mechanism: Kinetic Trapping N2_Target->Protocol_N2

Caption: Decision tree for optimizing Indazole N-methylation conditions based on target regiochemistry and substrate constraints.

🧪 Experimental Protocols
Protocol A: High-Selectivity N1-Methylation (Thermodynamic)

Best for: Unsubstituted C7 indazoles.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Solvation: Dissolve 1H-Indazole (1.0 equiv) in anhydrous THF (0.2 M).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Evolution of

    
     gas will occur. Stir at RT for 30 mins to ensure complete anion formation.
    
  • Alkylation: Add Methyl Iodide (MeI, 1.1 equiv) dropwise.

  • Equilibration (CRITICAL): Heat the reaction to 60°C (or gentle reflux) for 6–12 hours.

    • Why? This drives the rearrangement of any kinetically formed N2 product back to the N1 product.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[2]
    
  • Analysis: Check NMR. N1-Me usually appears upfield (~4.0 ppm) compared to N2-Me (~4.2 ppm), though NOE is required for definitive assignment.

Protocol B: High-Selectivity N2-Methylation (Acid Catalyzed)

Best for: Accessing the kinetic isomer.

  • Setup: Dry glassware,

    
     atmosphere.
    
  • Reagents: Dissolve Indazole (1.0 equiv) in dry DCM or Cyclohexane/DCM (2:1).

  • Add Electrophile: Add Methyl 2,2,2-trichloroacetimidate (1.2 equiv) .

  • Catalysis: Add catalytic

    
     (0.1 equiv)  or TMSOTf at 0°C.
    
  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Quench with saturated

    
    .
    
  • Note: This method avoids the competing basic pathway entirely.

📚 References
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Alam, R., & Keating, J. J.[1][2][4] (2021).[1][5][6] Beilstein Journal of Organic Chemistry. [Link]

  • Tautomerism and Regioselectivity in Indazole Alkylation. Cheung, M. H., et al.[2] (2020).[6][7][8] Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Solubility Optimization for 4-Methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: IND-SOL-001 Assigned Specialist: Senior Application Scientist, Assay Development Group[1]

Executive Summary

You are likely encountering inconsistent IC50 values, "flat" dose-response curves, or visible precipitation when working with 4-Methoxy-1-methyl-1H-indazole .[1]

This compound possesses a planar, aromatic indazole core with a methoxy substituent.[1] While its calculated LogP (~1.6–2.[1]0) suggests moderate lipophilicity, its planar structure encourages strong


-

stacking interactions in aqueous environments. This leads to "brick dust" behavior : high melting point crystalline solids that are soluble in organic solvents (DMSO) but catastrophically precipitate upon rapid dilution into aqueous buffers.[1]

This guide provides a validated troubleshooting framework to solubilize this scaffold for biochemical and cell-based assays.

Module 1: The "Crash" Phenomenon & Solvent Handling

Q: Why does the compound precipitate even when I stay below 1% DMSO?

A: This is a kinetic solubility failure known as the "Crash Effect."[1] When you pipette a 10 mM DMSO stock directly into an aqueous buffer, the local concentration of water at the pipette tip spikes instantly. The compound experiences a transition from 100% DMSO to ~99% water in milliseconds. This rapid polarity shift forces the hydrophobic indazole cores to aggregate before they can disperse, forming micro-precipitates that never re-dissolve.

Troubleshooting Protocol: The Intermediate Dilution Method

Do not perform serial dilutions directly in the assay plate containing aqueous buffer.

Step-by-Step Workflow:

  • Prepare Stocks: Create your high-concentration stocks (e.g., 10 mM) in 100% anhydrous DMSO.

  • Serial Dilution (Source Plate): Perform all serial dilutions in 100% DMSO first.

  • Intermediate Step: Transfer these DMSO solutions into an "Intermediate Plate" containing a buffer with 0.05% Tween-20 (or similar surfactant).

    • Target: 10x or 20x the final assay concentration.[1]

    • Solvent: This step buffers the polarity shift.[1]

  • Final Transfer: Transfer from the Intermediate Plate to the Assay Plate.

IntermediateDilution Stock 10mM Stock (100% DMSO) Serial Serial Dilution (100% DMSO) Stock->Serial Dilute Inter Intermediate Plate (Buffer + 0.05% Tween-20) Serial->Inter 1:10 or 1:20 Transfer (Prevents Shock) Crash Precipitation / Aggregation (Assay Failure) Serial->Crash Direct Addition (Avoid!) Assay Final Assay Plate (Aqueous Buffer) Inter->Assay Final Transfer

Figure 1: The Intermediate Dilution Workflow prevents solvent shock precipitation, a common failure mode for indazoles.

Module 2: Advanced Formulation (Excipients)

Q: DMSO alone isn't working. What excipients stabilize this indazole?

A: Planar aromatics like 4-Methoxy-1-methyl-1H-indazole require disruption of stacking interactions. You must use a surfactant or a carrier molecule.

Option A: Non-Ionic Surfactants (First Line of Defense)

Surfactants lower the surface tension and coat hydrophobic aggregates.

  • Recommendation: Tween-20 (0.01% - 0.05%) or Triton X-100 (0.01%) .[1]

  • Mechanism:[1][2][3] Prevents the formation of colloidal aggregates which cause promiscuous inhibition (false positives).

Option B: Cyclodextrins (The "Nuclear" Option)

If the compound is stubborn, use Hydroxypropyl-


-Cyclodextrin (HP-

-CD).[1]
  • Recommendation: Add 0.1% to 0.5% (w/v) HP-

    
    -CD  to your assay buffer.
    
  • Mechanism:[1][2][3] The indazole core fits inside the lipophilic cavity of the cyclodextrin, while the hydroxyl groups on the outside maintain water solubility. This is highly effective for indazole scaffolds.[1]

ExcipientWorking Conc.[1][4][5]ProsCons
DMSO < 1.0%Standard, universal.[1][4]Toxicity to cells >0.5%; causes "crash" upon dilution.[1]
Tween-20 0.01 - 0.05%Prevents aggregation; reduces surface tension.[1]Can cause bubbles in optical assays; may lyse sensitive cells.[1]
HP-

-CD
0.1 - 0.5%True solubilization via encapsulation.[1]Expensive; can interfere if the binding pocket mimics the CD cavity.

Module 3: Surface Adsorption (Non-Specific Binding)[1]

Q: My IC50 shifts to the right (weaker potency) when I incubate longer. Why?

A: You are losing free compound to the plastic walls of your labware (Non-Specific Binding or NSB). Lipophilic indazoles adhere rapidly to standard polystyrene and polypropylene.

The Fix:

  • Labware: Switch to Low-Binding (Low Retention) plates and tips. These are treated with a hydrophilic polymer that repels hydrophobic molecules.

  • Acoustic Dispensing: If available, use acoustic liquid handling (e.g., Echo) to shoot nanoliters of DMSO stock directly into the assay well after the buffer is present, followed by immediate mixing.

  • Glass Coating: For stock preparation, use glass vials or silanized glass inserts rather than plastic Eppendorf tubes.

Module 4: Validation & Troubleshooting Tree

Q: How do I prove the compound is actually in solution?

A: Do not rely on visual inspection. Micro-precipitates are invisible to the naked eye.

  • Nephelometry: Measures light scattering caused by particles.[1] High scatter = precipitation.

  • Absorbance Scan: Measure OD650 (where the compound shouldn't absorb).[1] If OD650 > 0.005, you have turbidity/aggregates.[1]

  • Centrifugation Test: Spin your assay mix at 3000 x g for 10 mins. Sample the supernatant and measure concentration (via HPLC/MS or fluorescence). If the concentration drops compared to the pre-spin sample, it precipitated.

Troubleshooting Start Assay Issue Detected Check1 Is the Dose-Response Curve Flat or Bumpy? Start->Check1 Check2 Check Solubility Limit (Nephelometry/OD650) Check1->Check2 Precip Result: Precipitation Check2->Precip High Scatter NoPrecip Result: Soluble Check2->NoPrecip Low Scatter Action1 Add 0.05% Tween-20 or HP-beta-CD Precip->Action1 Action2 Use Intermediate Dilution Protocol Precip->Action2 Action3 Suspect NSB (Sticking) Switch to Low-Binding Plates NoPrecip->Action3

Figure 2: Decision logic for diagnosing solubility vs. adsorption issues.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound-Mediated Assay Interferences in Homogeneous Proximity Assays.[1] (Discusses aggregation and solubility artifacts). [Link]

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Assay Operations for SAR Support.[1] (Protocols for serial dilution and solvent handling).[1][6][7] [Link]

  • PubChem. Compound Summary: 4-Methoxy-1H-indazole (Analogous properties).[1] [Link][1]

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods.[1] (Authoritative text on solubilizing lipophilic fragments like indazoles).

Sources

Technical Support Center: Stability of 4-Methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 4-Methoxy-1-methyl-1H-indazole. It addresses potential stability issues encountered during storage and experimentation, offering troubleshooting protocols and frequently asked questions to ensure the integrity of your research.

Introduction

4-Methoxy-1-methyl-1H-indazole is a substituted indazole derivative with applications in medicinal chemistry and drug discovery. The stability of this compound is paramount for obtaining reliable and reproducible experimental results. This document outlines the potential stability challenges and provides practical guidance for their mitigation. The indazole ring system, while aromatic, possesses reactive sites susceptible to degradation under certain conditions. The presence of a methoxy group on the benzene ring and a methyl group on the pyrazole nitrogen further influences the molecule's reactivity and stability profile.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the storage and use of 4-Methoxy-1-methyl-1H-indazole. Each issue is followed by an analysis of potential causes and a step-by-step experimental protocol for investigation.

Issue 1: Observation of Color Change (e.g., from white/off-white to yellow/brown)

Potential Causes:

  • Oxidation: The methoxy group can activate the aromatic ring, making it more susceptible to oxidation, which can lead to the formation of colored quinone-like structures. The indazole ring itself can also be susceptible to oxidative degradation.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of colored degradation products. Aromatic compounds are known to undergo various photochemical reactions upon exposure to light.[1]

Troubleshooting Protocol:

  • Visual Inspection and Documentation:

    • Carefully observe and document the color change. Note the intensity and uniformity of the new color.

    • Compare the appearance of the suspect sample with a freshly opened or properly stored reference sample, if available.

  • Purity Analysis by High-Performance Liquid Chromatography (HPLC):

    • Develop a stability-indicating HPLC method capable of separating the parent compound from potential degradation products.[2][3][4]

    • Analyze the discolored sample alongside a reference standard.

    • The appearance of new peaks or a decrease in the main peak area of the discolored sample compared to the reference standard indicates degradation.

  • Identification of Degradants by LC-MS:

    • Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradation products.[5][6][7][8]

    • Fragmentation analysis (MS/MS) can provide structural information about the degradants.

  • Forced Degradation Study (Oxidative and Photolytic Stress):

    • To confirm the cause, perform a controlled forced degradation study.

    • Oxidative Stress: Expose a small sample of the reference standard to a mild oxidizing agent (e.g., a dilute solution of hydrogen peroxide).

    • Photolytic Stress: Expose a sample to a controlled light source (e.g., a photostability chamber).

    • Analyze the stressed samples by HPLC and LC-MS and compare the degradation profiles with that of the discolored sample.

Issue 2: Appearance of New Peaks in Chromatographic Analysis (e.g., HPLC, GC)

Potential Causes:

  • Hydrolysis: Although N-methylated indazoles are generally more stable to hydrolysis than their N-unsubstituted counterparts, prolonged exposure to moisture or acidic/basic conditions can potentially lead to ring-opening or other hydrolytic degradation. Saturated heterocyclic compounds are known to undergo acid-catalyzed hydrolysis.[9]

  • Formation of Isomers: While 1-methyl-indazoles are often the thermodynamically more stable isomer, isomerization to the 2-methyl-indazole under certain conditions, although less likely for this specific compound, cannot be entirely ruled out without experimental data.

  • Trace Impurities from Synthesis: The new peaks may not be degradation products but rather impurities from the synthesis that were not detected initially.

Troubleshooting Protocol:

  • Characterize the New Peak(s):

    • Determine the retention time and peak area of the new peak(s).

    • Use LC-MS to determine the mass-to-charge ratio (m/z) of the compound(s) corresponding to the new peak(s).

  • Investigate Hydrolytic Stability:

    • Conduct a forced degradation study under acidic, basic, and neutral hydrolytic conditions.

    • Dissolve the compound in solutions of varying pH (e.g., 0.1 N HCl, water, 0.1 N NaOH) and heat gently.

    • Analyze the samples at different time points by HPLC to monitor for the formation of new peaks.

  • Review Synthesis and Purification Records:

    • If possible, review the synthesis and purification data for the batch to check for any known impurities.

Issue 3: Inconsistent or Poor Results in Biological Assays

Potential Causes:

  • Loss of Potency: The active pharmaceutical ingredient (API) may have degraded, leading to a lower effective concentration.

  • Formation of Inhibitory Degradants: Degradation products may interfere with the biological assay, leading to inaccurate results.

Troubleshooting Protocol:

  • Confirm Compound Identity and Purity:

    • Re-analyze the sample using a validated analytical method (e.g., HPLC, NMR) to confirm its identity and purity.

    • Compare the results with the certificate of analysis (CoA) for the batch.

  • Quantify the Active Compound:

    • Use a quantitative analytical method (e.g., quantitative NMR or a validated HPLC method with a reference standard) to determine the exact concentration of 4-Methoxy-1-methyl-1H-indazole in the sample.

  • Test a New Batch/Lot:

    • If possible, repeat the experiment with a new, unopened batch of the compound to rule out batch-specific issues.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 4-Methoxy-1-methyl-1H-indazole?

A1: Based on general guidelines for similar heterocyclic compounds, the following storage conditions are recommended:

  • Temperature: Store in a cool place, ideally refrigerated (2-8 °C) for long-term storage.

  • Light: Protect from light by storing in an amber vial or in a dark place.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Moisture: Keep the container tightly sealed to prevent moisture ingress. Store in a desiccator if the compound is particularly hygroscopic.

Q2: What is the expected shelf-life of this compound?

A2: The shelf-life is highly dependent on the storage conditions and the purity of the compound. When stored under the recommended conditions (cool, dark, dry, and under an inert atmosphere), the compound is expected to be stable for an extended period. However, for critical applications, it is advisable to re-analyze the purity of the compound after prolonged storage (e.g., >1 year).

Q3: Can I dissolve 4-Methoxy-1-methyl-1H-indazole in aqueous solutions for my experiments?

A3: While this compound is likely more soluble in organic solvents, if aqueous solutions are required, it is recommended to prepare them fresh for each experiment. Prolonged storage in aqueous media, especially at non-neutral pH, may increase the risk of hydrolysis.

Q4: What are the likely degradation pathways for this molecule?

A4: Based on the chemical structure, the following degradation pathways are plausible:

  • Oxidative Degradation: This can involve O-demethylation of the methoxy group to a hydroxyl group, hydroxylation of the aromatic ring, or oxidative cleavage of the indazole ring. The oxidation of methoxy-substituted aromatic rings can lead to the formation of hydroxylated derivatives.[10][11]

  • Photodegradation: Absorption of UV light can lead to the formation of reactive excited states, which can undergo various reactions, including ring cleavage, rearrangement, or reaction with other molecules. Photochemical reactions of aromatic compounds can be diverse.[1][12][13]

Q5: Which analytical techniques are best suited for assessing the stability of 4-Methoxy-1-methyl-1H-indazole?

A5: A combination of techniques is recommended for a comprehensive stability assessment:

  • HPLC with UV detection: Ideal for routine purity checks and for quantifying the parent compound and known impurities.[14][15]

  • LC-MS: Essential for identifying unknown degradation products by providing molecular weight and structural information.[6][7][8][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the compound and to identify and quantify impurities and degradation products, especially when authentic standards are not available.

Part 3: Visualization & Formatting

Data Presentation

Table 1: Recommended Storage Conditions and Potential Consequences of Deviation

ParameterRecommended ConditionPotential Consequences of Deviation
Temperature 2-8 °C (long-term)Accelerated degradation, potential for melting if impure.
Light Protect from lightPhotodegradation, leading to color change and impurity formation.
Atmosphere Inert gas (Argon, Nitrogen)Oxidation of the methoxy group and/or indazole ring.
Moisture Tightly sealed container, desiccatedHydrolysis, especially if stored for extended periods or at non-neutral pH.
Experimental Protocols

Protocol 1: General Stability-Indicating HPLC Method Development

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Use a UV detector set at a wavelength where the parent compound and potential degradation products have significant absorbance (a photodiode array detector is recommended for method development).

  • Forced Degradation: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.

  • Method Optimization: Adjust the gradient, flow rate, and column temperature to achieve adequate separation of the parent peak from all degradation product peaks.

Mandatory Visualization

Degradation_Pathway cluster_main 4-Methoxy-1-methyl-1H-indazole cluster_oxidation Oxidative Degradation cluster_photo Photodegradation cluster_hydrolysis Hydrolytic Degradation (Harsh Conditions) A 4-Methoxy-1-methyl-1H-indazole B O-Demethylation Product (4-Hydroxy-1-methyl-1H-indazole) A->B Oxidizing agents, Air C Ring Hydroxylation Products A->C Strong Oxidants E Rearrangement Products A->E UV/Vis Light F Polymeric Species A->F High-energy Light G Ring-Opened Products A->G Strong Acid/Base, Heat D Ring-Opened Products C->D Further Oxidation

Caption: Potential degradation pathways for 4-Methoxy-1-methyl-1H-indazole.

Troubleshooting_Workflow cluster_start cluster_analysis Initial Analysis cluster_identification Identification of Unknowns cluster_confirmation Confirmation of Cause cluster_resolution Resolution Start Stability Issue Observed (e.g., color change, new peaks) A Visual Inspection & Documentation Start->A B Purity Check by HPLC A->B C LC-MS Analysis for Mass ID B->C New Peaks Observed E Forced Degradation Study (Oxidative, Photolytic, Hydrolytic) B->E Degradation Confirmed D MS/MS for Structural Clues C->D D->E F Compare Degradation Profiles E->F G Implement Corrective Actions (e.g., optimize storage, use fresh sample) F->G

Caption: Troubleshooting workflow for stability issues.

References

  • Effect of Methoxy Substituents on Wet Peroxide Oxidation of Lignin and Lignin Model Compounds. (2021). Biblioteca Digital do IPB. [Link]

  • Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring. (2007). PubMed. [Link]

  • LC-MS analysis of the degradation products of a sprayable, biodegradable poly(ester-urethane-urea). (n.d.). Monash University. [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023). IJPPR. [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023). IRJPMS. [Link]

  • Exploration of heterocyclic compounds from bio waste sugars: a Review. (n.d.). TSI Journals. [Link]

  • Development and validation of stability indicating HPLC method for quantification of tinidazole. (2019). European Journal of Chemistry. [Link]

  • PHOTOSUBSTITUTION REACTIONS OF AROMATIC COMPOUNDS. (n.d.). IUPAC. [Link]

  • Synthesis of N-Heterocycles. (n.d.). Organic Chemistry Portal. [Link]

  • Photochemistry of aromatic compounds. (2018). The Royal Society of Chemistry. [Link]

  • Stability Indicating HPLC Method Development: A Review. (2019). ResearchGate. [Link]

  • Importance of LCMS in Forced Degradation Studies for new Chemical Entities. (2021). PharmaTutor. [Link]

  • Heterocyclic Compounds. (n.d.). MSU chemistry. [Link]

  • Demonstration of a Stereospecific Photochemical Meta Effect. (2022). MDPI. [Link]

  • Metabolism of five membered nitrogen containing heterocycles. (n.d.). Hypha Discovery Blogs. [Link]

  • Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. (2022). ACP. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery World. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). LCGC International. [Link]

  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. (2021). LCGC International. [Link]

  • Photochemistry of Aromatic Compounds. (2017). ResearchGate. [Link]

  • Heterocyclic Compounds and Their Significance. (2020). ijmrsetm. [Link]

  • Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. (2023). Journal of the American Chemical Society. [Link]

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024). MDPI. [Link]

  • Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. (2019). PMC. [Link]

  • Organic Photochemistry. (2021). Chemistry LibreTexts. [Link]

Sources

Managing isomeric impurities in 4-Methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 4-Methoxy-1-methyl-1H-indazole . It is designed to troubleshoot the common and persistent issue of regioselective alkylation (N1 vs. N2 isomerism).

Ticket ID: IND-4OME-ISO-001 Topic: Managing Isomeric Impurities (N1 vs. N2) Status: Resolved / Guide Available

Diagnostic & Identification: "Which isomer do I have?"

The Issue: Direct methylation of 4-methoxy-1H-indazole yields two regioisomers: the desired N1-methyl (1H-indazole) and the N2-methyl (2H-indazole) impurity. These isomers often have similar R_f values and melting points, making simple identification difficult.[1]

The Solution: Do not rely solely on 1D NMR chemical shifts, as solvent effects can invert the expected order. NOESY (Nuclear Overhauser Effect Spectroscopy) is the only self-validating method.

Analytical Decision Matrix
FeatureN1-Isomer (Target) N2-Isomer (Impurity) Mechanism/Reasoning
NOESY Correlation N-Me ↔ C7-H N-Me ↔ C3-H Definitive Test. N1 is spatially proximal to C7 (peri-position). N2 is adjacent to C3.
1H NMR (C3-H) ~8.0 ppm~8.3 – 8.6 ppmN2 isomers possess quinoid character, significantly deshielding the C3 proton.
1H NMR (N-Me) ~4.00 ppm~4.15 – 4.25 ppmN2-methyl is typically downfield, but this is not absolute.
13C NMR (N-Me) ~35.0 ppm~40.0 ppmN2-methyl carbons are generally more deshielded.
Elution Order (Silica) Less Polar (Faster)More Polar (Slower)N2 isomers have a larger dipole moment due to quinoid resonance contributions.
Visual Workflow: Isomer Identification

IsomerID Start Crude Reaction Mixture Step1 1. Run 1H NMR (DMSO-d6) Start->Step1 Decision Check C3-H Shift Step1->Decision PathA C3-H at ~8.0 ppm Decision->PathA Likely N1 PathB C3-H at >8.3 ppm Decision->PathB Likely N2 Step2 2. Run NOESY Experiment PathA->Step2 PathB->Step2 Result1 NOE: N-Me ↔ C7-H (Target: N1-Isomer) Step2->Result1 Result2 NOE: N-Me ↔ C3-H (Impurity: N2-Isomer) Step2->Result2

Caption: Logical workflow for definitive structural assignment of indazole isomers using NMR spectroscopy.

Synthesis Optimization: "Why is my N1 yield low?"

The Root Cause: Indazole alkylation is governed by a competition between kinetic control (favoring N2) and thermodynamic control (favoring N1).

  • Electronic Effect: The 4-methoxy group is an Electron Donating Group (EDG). It increases electron density in the pyrazole ring, making both nitrogens more nucleophilic, but often stabilizing the transition state for N2 alkylation under kinetic conditions.[1]

  • Steric Effect: Unlike C7-substituents (which block N1), the C4-methoxy group is remote from N1. However, it exerts subtle electronic influence that can disrupt the standard thermodynamic preference.[1]

Troubleshooting Guide: Reaction Conditions

Q: I am getting a 50:50 mixture. How do I shift this to N1? A: You are likely operating under kinetic conditions. Switch to a Thermodynamic Control Protocol .

  • Solvent: Change from Acetone or DMF (rt) to Toluene or Xylene (high temp).

  • Temperature: Heat is required to equilibrate the mixture. The N2 isomer can rearrange to the more stable N1 isomer via an intermolecular mechanism at high temperatures (>100°C).

  • Base: Use NaH in THF or Cs2CO3 in DMF at 100°C. The "Hard/Soft" theory suggests that the harder N1 anion prefers harder electrophiles, but thermodynamic equilibration is the dominant factor here.[1]

Q: I specifically need the N2 isomer (Impurity Standard). How do I make it? A: Use Meerwein’s Reagent (Trimethyloxonium tetrafluoroborate) in DCM at room temperature. This "magic methyl" reagent attacks the most nucleophilic nitrogen (N2) kinetically and locks it in place because the reaction conditions don't allow for equilibration. Alternatively, use Methyl 2,2,2-trichloroacetimidate with a catalytic acid (TfOH), which is highly N2-selective [1].[1]

Optimized Protocol: N1-Selective Synthesis
  • Dissolution: Dissolve 4-methoxy-1H-indazole (1.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Add Cs2CO3 (2.0 eq). Stir at 60°C for 30 mins . (Pre-heating ensures complete anion formation).

  • Alkylation: Add MeI (1.1 eq) dropwise.

  • Equilibration: Heat to 100°C for 4-12 hours .

    • Note: Monitor by HPLC.[1] If N2 is present, continue heating.[1] The N2 isomer can revert to the anion and re-alkylate at N1 over time.

Purification & Isolation: "They co-elute on TLC."[1]

The Issue: The 4-methoxy group adds lipophilicity, often causing N1 and N2 isomers to streak or co-elute on standard silica gel.

The Solution: Exploit the dipole moment difference . The N2 isomer (quinoid) is significantly more polar than the N1 isomer (benzenoid).

Purification Protocol

Method A: Flash Chromatography (Optimized)

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Do not use simple Hexane/EtOAc. Use Toluene : Acetone (95:5) or DCM : MeOH (98:2) .

  • Logic: Toluene interacts with the pi-systems differently than alkanes, often improving separation factors for aromatic isomers.

Method B: Salt Formation (The "Crash Out" Method) If chromatography fails, convert the mixture to hydrochloride salts.

  • Dissolve the crude oil in minimal diethyl ether.

  • Add 2M HCl in ether dropwise.

  • Observation: The N1-isomer HCl salt often precipitates as a solid, while the N2-isomer salt (or unreacted material) remains in solution or forms a gum.

  • Filter and wash with cold ether.[1]

  • Neutralize with NaHCO3 to recover the free base.

Purification Logic Flow

Purification Mix N1/N2 Mixture TLC TLC Check (Tol:Acetone 95:5) Mix->TLC Sep Separation? TLC->Sep Col Flash Column (Silica) Sep->Col Rf Δ > 0.1 Salt HCl Salt Formation (Ether/HCl) Sep->Salt Co-elution Pure Pure N1 Isomer Col->Pure Salt->Pure Precipitation

Caption: Decision tree for purifying isomeric mixtures of methyl-indazoles.

References

  • Regioselective N2-Alkylation: Chen, R. et al. "TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds."[2] Chemical Communications, 2022.[1][2]

  • Thermodynamic vs Kinetic Control: Luo, G. et al. "Regioselective alkylation of indazoles."[1] Journal of Organic Chemistry, 2006.[1]

  • NMR Characterization: Claramunt, R. M. et al.[1] "The tautomerism of indazole in the solid state and in solution."[3] Journal of the American Chemical Society.

  • General Indazole Synthesis: "Indazoles: Synthesis and Bond-Forming Transformations." Science of Synthesis.

Sources

Technical Support Center: Debugging 4-Methoxy-1-methyl-1H-indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket Subject: Troubleshooting Low Yield and Regioselectivity in Indazole Methylation Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of 4-methoxy-1-methyl-1H-indazole presents a classic heterocyclic challenge: tautomeric ambiguity . The indazole core is an ambident nucleophile, and standard alkylation protocols frequently yield a mixture of the desired N1-methyl (thermodynamic) and the undesired N2-methyl (kinetic) isomers.

For the 4-methoxy derivative specifically, the electron-donating nature of the methoxy group at the C4 position increases the electron density of the pyrazole ring, often accelerating the reaction but potentially eroding regioselectivity if conditions are not rigorously controlled.

This guide provides a root-cause analysis of common failures and offers two validated protocols: a Regioselective Alkylation (optimization of the current route) and a De Novo Cyclization (a route to bypass isomer formation entirely).

Module 1: Diagnostic Decision Tree

Before altering your chemistry, identify the specific failure mode using the logic flow below.

Troubleshooting Start Identify Failure Mode CheckNMR Check Crude 1H NMR Start->CheckNMR Is Is CheckNMR->Is mixture Two sets of signals? Isomers Issue: N1 vs N2 Regioselectivity mixture->Isomers Yes SinglePeak Single Product Peak mixture->SinglePeak No CheckShift Check N-Me Shift SinglePeak->CheckShift WrongShift Shift > 4.1 ppm? CheckShift->WrongShift Yes RightShift Shift ~ 4.0 ppm CheckShift->RightShift No WrongIsomer Issue: Pure N2 Isomer (Kinetic Trap) WrongShift->WrongIsomer LowYield Issue: Low Yield / Solubility RightShift->LowYield

Figure 1: Diagnostic workflow for categorizing synthesis failures.

Module 2: Critical FAQs & Troubleshooting

Q1: Why am I getting a mixture of isomers (N1 vs. N2)?

The Mechanism: The 1H-indazole anion is a resonance hybrid. The N1 position is sterically less hindered and thermodynamically more stable (retaining the "benzene-like" aromaticity of the carbocycle). However, the N2 position has high electron density and is often kinetically accessible.

  • N1-Methylation (Desired): Preserves the quinoid-like resonance contribution less than N2 but is globally lower in energy.

  • N2-Methylation (Undesired): Often forms faster under rapid, irreversible conditions (e.g., strong bases like NaH in polar aprotic solvents without temperature control).

The Fix: Switch to Thermodynamic Control .

  • Change Base: Switch from NaH to Cs₂CO₃ or K₂CO₃ .

  • Change Solvent: Use Acetone or Acetonitrile instead of DMF.

  • Temperature: Refluxing allows the N2-isomer (if formed via reversible pathways) to equilibrate or favors the N1 pathway over time.

Q2: How do I distinguish the N1-methyl from the N2-methyl product?

This is the most common point of confusion. Do not rely solely on LCMS (they have identical masses).

Feature4-Methoxy-1-methyl-1H-indazole (Target)4-Methoxy-2-methyl-2H-indazole (Impurity)
N-Me Shift (¹H NMR) ~ 4.00 ppm (Shielded)~ 4.15 - 4.25 ppm (Deshielded)
C3-H Shift (¹H NMR) Sharp singletOften slightly broader or shifted
NOESY / ROESY Correlation between N-Me and C7-H Correlation between N-Me and C3-H
Polarity (TLC) Generally Higher R_f (Less polar)Generally Lower R_f (More polar)

Note: The 4-methoxy group is distant from N1 but exerts an electronic effect. The definitive proof is the NOE interaction between the methyl group and the proton at Position 7 (the "bottom" of the benzene ring).

Q3: My reaction stalls or yields are <40%. Why?
  • Water Contamination: Methyl iodide (MeI) hydrolyzes in wet DMF/Base mixtures. Ensure anhydrous conditions.

  • O-Alkylation: While rare with MeI, if you are using stronger alkylating agents (like triflates), you might be alkylating the oxygen if the methoxy group was accidentally demethylated (unlikely unless using Lewis acids).

  • Volatility: 4-methoxy-1-methyl-1H-indazole is a relatively small molecule. It can sublime or evaporate under high vacuum. Do not leave on the high-vac pump overnight.

Module 3: Validated Experimental Protocols

Protocol A: Regioselective Alkylation (Recommended Start)

Use this if you already have 4-methoxy-1H-indazole starting material.

Reagents:

  • 4-Methoxy-1H-indazole (1.0 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv) - Promotes thermodynamic control.

  • Iodomethane (MeI) (1.1 equiv)

  • Acetonitrile (ACN) or DMF (Anhydrous)

Procedure:

  • Dissolve 4-methoxy-1H-indazole in anhydrous ACN (0.1 M concentration).

  • Add Cs₂CO₃.[1] Stir at Room Temperature (RT) for 30 mins to form the anion.

  • Cool to 0°C. Add MeI dropwise.

  • Allow to warm to RT and stir for 12 hours. Do not heat initially.

  • Checkpoint: Check TLC. If N2 isomer is present (lower spot), heat to 50°C for 2 hours to encourage equilibration (though alkylation is largely irreversible, the conditions favor the N1 product formation over time).

  • Workup: Filter off inorganic salts. Concentrate filtrate.[2]

  • Purification: Flash chromatography using a gradient of Toluene:Ethyl Acetate (Start 95:5 -> 80:20). Toluene often provides better separation of indazole isomers than Hexanes.

Protocol B: De Novo Synthesis (The "Nuclear Option")

Use this if Protocol A fails to give >10:1 regioselectivity.

This route constructs the pyrazole ring with the methyl group already in place, guaranteeing N1 regiochemistry.

Reagents:

  • 2-Fluoro-6-methoxybenzaldehyde

  • Methylhydrazine (MeNHNH₂)

  • K₂CO₃ / DMSO (or DMA)

Mechanism: The terminal amine of methylhydrazine condenses with the aldehyde (Schiff base formation) before the internal nitrogen displaces the fluorine. This forces the methyl group to be on the nitrogen distal to the benzene ring (N1).

Procedure:

  • Dissolve 2-fluoro-6-methoxybenzaldehyde (1.0 equiv) in DMSO.

  • Add K₂CO₃ (1.5 equiv).

  • Add Methylhydrazine (1.2 equiv).

  • Heat to 80-100°C for 4-6 hours.

  • Result: Exclusive formation of 4-methoxy-1-methyl-1H-indazole.

Module 4: Mechanistic Visualization

The following diagram illustrates the kinetic vs. thermodynamic pathways and the "De Novo" bypass.

SynthesisPathways Indazole 4-Methoxy-1H-indazole (Starting Material) Anion Indazolyl Anion (Resonance Hybrid) Indazole->Anion Base (Cs2CO3) Aldehyde 2-Fluoro-6-methoxy- benzaldehyde Hydrazone Methylhydrazone Intermediate Aldehyde->Hydrazone + MeNHNH2 N1 N1-Methyl Product (Target: Thermodynamic) Anion->N1 Path A: Major (Steric/Thermo) N2 N2-Methyl Product (Impurity: Kinetic) Anion->N2 Path B: Minor (Kinetic/NaH) Hydrazone->N1 Cyclization (SNAr) Exclusive Route

Figure 2: Comparison of Alkylation (Path A/B) vs. Cyclization (Bottom Path) routes.

References

  • Luo, G., et al. (2006). Regioselective N-alkylation of indazoles. Tetrahedron Letters, 47(27), 4671-4674.
  • Cerreto, A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1756–1766. Retrieved from [Link]

  • WuXi Biology. (2025). Mechanism of a Highly Selective N2 Alkylation of Indazole. (For contrast on kinetic control). Retrieved from [Link]

  • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde. The Journal of Organic Chemistry. (Provides NMR shift data for N1 vs N2). Retrieved from [Link]

Sources

Technical Support Center: Mastering Regioselectivity in Indazole Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to navigating the complexities of indazole substitution reactions. Indazole cores are a cornerstone in medicinal chemistry and materials science, making the precise control of their functionalization a critical challenge for researchers.[1][2] This guide is structured to provide actionable solutions to common regioselectivity issues, grounded in mechanistic principles and supported by validated protocols.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding indazole substitution.

Q1: Why am I getting a mixture of N1 and N2 alkylated products?

This is the most frequent challenge in indazole chemistry. The indazole scaffold exists in two tautomeric forms: the more stable 1H-indazole and the less stable 2H-indazole.[3][4] Direct alkylation often leads to a mixture because both nitrogen atoms possess nucleophilic character.[1] The final product ratio is a delicate balance of several factors including thermodynamic versus kinetic control, reaction conditions, and the substitution pattern of the indazole itself.[4][5]

Q2: Which is more stable, the N1 or N2 substituted indazole?

Generally, the N1-substituted indazole is the thermodynamically more stable isomer.[3][4][5][6] This is attributed to the benzenoid aromaticity of the 1H-tautomer from which it is derived. Reactions that are allowed to equilibrate, often at higher temperatures or for longer durations, will typically favor the N1 product.[3][5][6]

Q3: How can I favor N1 alkylation?

Several strategies can be employed. One common approach is to use conditions that favor thermodynamic control. Additionally, the choice of base and solvent is crucial. For instance, using sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) has been shown to be highly selective for N1 alkylation, particularly with electron-deficient indazoles.[1][5] The presence of an electron-withdrawing group at the C3 position that can chelate the cation (like Na+) can strongly direct alkylation to the N1 position.[1]

Q4: What conditions favor N2 alkylation?

N2 selectivity can often be achieved under kinetic control. This may involve using more reactive alkylating agents or specific solvent and base combinations. For example, some studies have shown that electron-withdrawing groups at the C7 position can promote N2 selectivity.[5] Additionally, specific reagents like alkyl 2,2,2-trichloroacetimidates under acidic conditions have been reported to give high N2 selectivity.[7]

Q5: How do I achieve substitution at the C3 position?

Direct functionalization at the C3 position is challenging due to the higher nucleophilicity of the nitrogen atoms.[8] Common strategies involve:

  • N-Protection: Protecting one of the nitrogen atoms, typically N2, can direct metallation (e.g., lithiation) and subsequent electrophilic quench to the C3 position.[5]

  • Halogenation: Direct halogenation at C3 using reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) is a well-established method to introduce a handle for further cross-coupling reactions.

  • Metal-Catalyzed C-H Activation: This is an emerging and powerful tool for direct C3 functionalization, though it may compete with other C-H positions.[5][9]

Troubleshooting Guides

This section provides in-depth solutions to specific experimental problems.

Problem 1: Poor N1/N2 Selectivity in Alkylation

Symptoms: You are obtaining an inseparable or difficult-to-separate mixture of N1 and N2 alkylated indazoles.

Root Causes & Solutions:

  • Kinetic vs. Thermodynamic Control: Your reaction conditions may not be sufficiently biased towards one regime.

    • To Favor the Thermodynamic N1 Product:

      • Increase Reaction Temperature and Time: Allowing the reaction to stir for a longer period at a higher temperature can facilitate the isomerization of the less stable N2 product to the more stable N1 product.[3][6]

      • Choice of Base and Solvent: A combination of a strong, non-nucleophilic base like NaH in a non-coordinating solvent like THF often promotes N1 selectivity.[1][5] The use of cesium carbonate (Cs₂CO₃) has also been shown to favor N1 products, potentially through a chelation mechanism.[1]

  • Substituent Effects: The electronic nature of your indazole is a primary determinant of regioselectivity.

    • Electron-Withdrawing Groups (EWGs) at C3: If your indazole has an EWG at the C3 position (e.g., -CO₂Me, -C(O)R), leverage this by using a cation that can chelate.

      • Mechanism: The cation (e.g., Na⁺, Cs⁺) coordinates between the N2 atom and a heteroatom on the C3 substituent. This coordination blocks the N2 position, directing the alkylating agent to N1.[1]

    • Electron-Withdrawing Groups at C7: An EWG at C7 can electronically favor substitution at the N2 position. If N1 is desired, you may need to consider a different synthetic strategy or a protecting group approach.[5]

  • Nature of the Electrophile: Highly reactive electrophiles (e.g., methyl iodide, benzyl bromide) tend to react faster, potentially leading to kinetically controlled (and often less selective) outcomes. Less reactive electrophiles may allow for equilibration towards the thermodynamic N1 product.

Decision Workflow for N-Alkylation:

G start Start: N-Alkylation of Indazole check_substituents Analyze Indazole Substituents start->check_substituents c3_ewg EWG at C3? check_substituents->c3_ewg c7_ewg EWG at C7? c3_ewg->c7_ewg No n1_protocol High N1 Selectivity Protocol: - Base: NaH or Cs2CO3 - Solvent: THF - Leverage Chelation c3_ewg->n1_protocol Yes no_directing_group No Strong Directing Groups c7_ewg->no_directing_group No n2_protocol High N2 Selectivity Protocol: - Consider kinetic conditions - Specific reagents (e.g., imidates) - May require screening c7_ewg->n2_protocol Yes thermo_control Thermodynamic Control for N1: - Higher Temp / Longer Time - Less reactive electrophile no_directing_group->thermo_control kinetic_control Kinetic Control for N2: - Lower Temp / Shorter Time - More reactive electrophile no_directing_group->kinetic_control

Caption: Decision workflow for selecting N-alkylation conditions.

Experimental Protocol: Highly N1-Selective Alkylation of Methyl 5-Bromo-1H-indazole-3-carboxylate [1]

This protocol is effective for indazoles with a C3-ester, leveraging a chelation-controlled mechanism.

  • To a stirred suspension of methyl 5-bromo-1H-indazole-3-carboxylate (1.0 equiv) and Cesium Carbonate (Cs₂CO₃, 2.0 equiv) in anhydrous dioxane, add the alkyl tosylate (1.5 equiv).

  • Heat the reaction mixture to 90 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo and purify the residue by column chromatography to yield the N1-alkylated product.

Note: Yields for this type of reaction are often reported to be over 90%.[1]

Problem 2: Failure to Achieve C3-Substitution

Symptoms: Your C3-functionalization reaction either fails to proceed or results in a complex mixture of products, including N-functionalized side products.

Root Causes & Solutions:

  • Competitive N-Functionalization: The indazole nitrogens are more nucleophilic than the C3-carbon. Direct C-H functionalization without proper direction or protection is often low-yielding.

    • Solution: N-Protection. Protecting one of the nitrogen atoms is the most reliable strategy.

      • N2-Protection for C3-Lithiation: Protecting the N2 position with a group like SEM (2-(trimethylsilyl)ethoxymethyl) allows for regioselective deprotonation at C3 with a strong base (e.g., n-BuLi), followed by trapping with an electrophile.[5]

      • N1-Protection for C-H Activation: Some transition-metal-catalyzed C-H functionalization reactions proceed efficiently on N1-protected indazoles.

  • Incorrect Reagents for C3-Halogenation: The choice of halogenating agent and conditions is critical.

    • Solution: Use specific halogenating agents.

      • For iodination , use N-iodosuccinimide (NIS) or a combination of I₂ and a base like KOH in DMF.

      • For bromination , N-bromosuccinimide (NBS) is widely used and effective.

Experimental Protocol: Regioselective C3-Iodination of 1H-Indazole

This protocol provides a versatile C3-iodinated intermediate for further cross-coupling reactions.

  • Dissolve 1H-indazole (1.0 equiv) in DMF.

  • Add potassium hydroxide (KOH, powdered, ~2.0 equiv) to the solution and stir for 15-20 minutes at room temperature.

  • Add a solution of Iodine (I₂, ~1.1 equiv) in DMF dropwise to the mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, pour the reaction mixture into ice water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry to obtain 3-iodo-1H-indazole.

Data Summary Table: Factors Influencing Regioselectivity

FactorCondition Favoring N1-SubstitutionCondition Favoring N2-SubstitutionCondition Favoring C3-Substitution
Control Thermodynamic (higher temp, longer time)[5]Kinetic (lower temp, shorter time)[4][5]N/A
Substituent EWG at C3 (e.g., -CO₂R)[1]EWG at C7[5]N/A (requires directing strategy)
Base NaH, Cs₂CO₃[1][5]Varies, can be base-free (acid-catalyzed)[7]Strong base (e.g., n-BuLi) after N-protection[5]
Solvent Non-polar aprotic (e.g., THF, Dioxane)[1][6]Polar aprotic (e.g., DMSO) can sometimes favor N2[6]Anhydrous THF for lithiation[5]
Strategy Chelation control with appropriate cation[1]Use of specific electrophiles (e.g., imidates)[7]N-protection followed by metallation or direct halogenation[5]

Mechanism Visualization: Chelation Control in N1-Alkylation

Caption: Chelation by a metal cation (M+) at N2 and the C3-EWG directs alkylation to N1.

By understanding these fundamental principles and applying the targeted troubleshooting strategies outlined above, researchers can gain precise control over the regioselective functionalization of indazoles, accelerating the discovery and development of novel chemical entities.

References

  • O'Neill, P. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances. [Link]

  • Tidwell, J. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]

  • Lu, Y., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]

  • Alam, M. S., & Keating, T. A. (2024). Development of a selective and scalable N1-indazole alkylation. Organic & Biomolecular Chemistry. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc. [Link]

  • Li, J., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Organic Chemistry Portal. Indazole synthesis. Organic Chemistry Portal. [Link]

  • Wang, C., et al. (2021). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. [Link]

  • Lu, Y., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

  • Kumar, A., et al. (2025). Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. ResearchGate. [Link]

  • Martins, M. A. P., et al. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [Link]

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Validation & Comparative

A Comparative Analysis of Substituted Indazole Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2] Its unique bicyclic aromatic structure provides a versatile template for developing drugs that target the ATP-binding site of various kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[2][3] Several FDA-approved kinase inhibitors, including axitinib, pazopanib, and entrectinib, feature the indazole core, underscoring its clinical significance.[3][4] This guide offers a comparative analysis of substituted indazole kinase inhibitors, delving into the structure-activity relationships (SAR) that govern their potency and selectivity, and provides detailed experimental protocols for their evaluation.

The Indazole Scaffold: A Versatile Hinge-Binding Motif

The indazole core's success as a kinase inhibitor scaffold lies in its ability to act as a hinge-binding motif.[5] The nitrogen atoms of the indazole ring can form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a key interaction for potent inhibition. The true power of the indazole scaffold, however, is realized through the strategic placement of various substituents on the ring system. These substitutions allow for fine-tuning of the inhibitor's properties, including its potency against the primary target, its selectivity profile across the kinome, and its pharmacokinetic characteristics.

Structure-Activity Relationship (SAR): The Impact of Substitution Patterns

The biological activity of indazole-based kinase inhibitors is profoundly influenced by the nature and position of substituents on the indazole ring. Understanding these structure-activity relationships is paramount for the rational design of novel and improved inhibitors.

Substitutions at the 3-Position: Modulating Potency and Selectivity

The 3-position of the indazole ring often serves as a key attachment point for moieties that extend into the solvent-exposed region of the ATP-binding pocket. For instance, the introduction of an ethynyl group at this position has led to the development of inhibitors targeting the PI3K signaling pathway.[6] Furthermore, 3-amino-1H-indazol-6-yl-benzamides have been designed to target the "DFG-out" inactive conformation of kinases, leading to spectrum-selective inhibition of FLT3, PDGFRα, and Kit.[7]

Substitutions at the 5- and 6-Positions: Fine-Tuning Selectivity and Physicochemical Properties

Modifications at the 5- and 6-positions of the indazole ring are critical for modulating selectivity and improving drug-like properties. For example, a C5-substituted sulfonamide derivative exhibited remarkable activity with an IC50 of 26 nM against its target kinase.[2] In another study, the presence of a fluorine atom at the 6-position of an indazole ring was found to be crucial for the inhibitory activity against FGFR1 and FGFR2, while fluorine substitutions on other parts of the molecule were not well-tolerated.[2]

Comparative Analysis of Substituted Indazole Kinase Inhibitors

The following table summarizes the inhibitory activities of several substituted indazole derivatives against various kinase targets, highlighting the impact of different substitution patterns.

Compound IDSubstitution PatternPrimary Kinase Target(s)IC50 (nM)Key FindingsReference
Compound 2f Indazole with specific substitutionsMultiple cancer cell lines230 - 1150Potent growth inhibitory activity against several cancer cell lines.[4]
Compound C05 Indazole-based PLK4 inhibitorPLK4< 0.1Exceptional kinase inhibitory activity and potent antiproliferative effects.[8][9][8]
Compound 33c Indazole with specific substitutionsASK1PotentStrong inhibitory effect on ASK1, a target for non-alcoholic steatohepatitis (NASH).[10][10]
Compound 9u Indazole derivativeFGFR13.3Most potent FGFR1 inhibitor in the series with good kinase selectivity.[11][11]
Compound 4 3-amino-1H-indazol-6-yl-benzamideFLT3, PDGFRα, KitPotent (nM range)Spectrum selective inhibition by targeting the 'DFG-out' conformation.[7][7]
GSK429286 Indazole-based ROCK inhibitorROCK1, ROCK2Not specifiedHigh selectivity for ROCK isoforms with pro-angiogenic properties.[12][12]

Experimental Protocols for Kinase Inhibitor Evaluation

The characterization of novel kinase inhibitors requires a battery of robust and validated assays. Below are detailed, step-by-step methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[13]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Lance®, or equivalent)

  • Microplate reader

Procedure:

  • Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations.

  • Reaction Setup: In a microplate, add the assay buffer, the kinase, and the test compound. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate Reaction: Add the kinase substrate and ATP to initiate the phosphorylation reaction. Incubate for a specific duration (e.g., 60 minutes) at the optimal temperature for the kinase.

  • Stop Reaction & Detect Signal: Stop the reaction and add the detection reagent according to the manufacturer's instructions. The detection reagent measures the amount of ADP produced (a product of the kinase reaction) or the amount of phosphorylated substrate.

  • Data Analysis: Measure the signal using a microplate reader. Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]

Cellular Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cells that are dependent on the target kinase for their proliferation.

Objective: To determine the half-maximal effective concentration (EC50) of a test compound for inhibiting cell growth.

Materials:

  • Cancer cell line with known dependence on the target kinase

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • Test compound (dissolved in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or equivalent)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Measure Cell Viability: Add the cell viability reagent to each well according to the manufacturer's protocol. This reagent measures a parameter indicative of cell number, such as ATP content or metabolic activity.

  • Data Analysis: Measure the signal using a microplate reader. Plot the percentage of cell growth inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the EC50 value.

Visualizing the Logic: Signaling Pathways and Experimental Workflows

To better understand the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate a representative signaling pathway and a typical experimental workflow.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription GrowthFactor Growth Factor GrowthFactor->RTK Activates IndazoleInhibitor Indazole Kinase Inhibitor IndazoleInhibitor->RTK Inhibits IndazoleInhibitor->RAF Inhibits IndazoleInhibitor->PI3K Inhibits

Caption: A simplified signaling pathway often targeted by indazole kinase inhibitors.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_evaluation In Vitro Evaluation cluster_optimization Lead Optimization cluster_preclinical Preclinical Development CompoundDesign Compound Design & Synthesis of Indazole Derivatives BiochemicalAssay Biochemical Kinase Inhibition Assay (IC50) CompoundDesign->BiochemicalAssay CellularAssay Cellular Proliferation Assay (EC50) BiochemicalAssay->CellularAssay SelectivityProfiling Kinome Selectivity Profiling CellularAssay->SelectivityProfiling SAR_Analysis Structure-Activity Relationship (SAR) Analysis SelectivityProfiling->SAR_Analysis SAR_Analysis->CompoundDesign Iterative Optimization ADME_Tox ADME/Tox Profiling SAR_Analysis->ADME_Tox InVivo In Vivo Efficacy (Animal Models) ADME_Tox->InVivo

Caption: A typical experimental workflow for the development of indazole kinase inhibitors.

Conclusion

The indazole scaffold continues to be a highly valuable starting point for the design of novel kinase inhibitors. A thorough understanding of the structure-activity relationships governing the interactions of substituted indazoles with their kinase targets is essential for the successful development of potent, selective, and clinically effective drugs. The experimental protocols outlined in this guide provide a solid foundation for the comprehensive evaluation of these promising therapeutic agents. By integrating rational design, robust biological testing, and iterative optimization, researchers can continue to unlock the full potential of the indazole scaffold in the fight against a wide range of diseases.

References

  • A Comparative Analysis of Kinase Selectivity in 6-Substituted Indazole Deriv
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Publishing. (URL: )
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - ResearchG
  • Exploring novel indazole derivatives as ASK1 inhibitors: Design, synthesis, biological evaluation and docking studies - PubMed. (URL: [Link])

  • Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - ResearchGate. (URL: [Link])

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed. (URL: [Link])

  • Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors - ResearchGate. (URL: [Link])

  • Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC - NIH. (URL: [Link])

  • The Structure-Activity Relationship of 3-Bromo-Indazole Analogs: A Compar
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (URL: [Link])

  • Structures of kinase inhibitors containing an indazole moiety - ResearchGate. (URL: [Link])

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing). (URL: [Link])

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC - NIH. (URL: [Link])

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (URL: [Link])

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. (URL: [Link])

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC - NIH. (URL: [Link])

  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) - Open Exploration Publishing. (URL: [Link])

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. (URL: [Link])

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (URL: [Link])

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PNAS. (URL: [Link])

  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) - PubMed Central. (URL: [Link])

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A Comparative Guide to the Biological Activity of Methoxy-Substituted Indazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The introduction of a methoxy (-OCH₃) substituent to the indazole ring can significantly modulate these biological effects, making the positional isomerism of this group a critical factor in drug design. This guide provides a comparative analysis of the biological activities of methoxy-substituted indazole isomers, synthesizing available experimental data and elucidating structure-activity relationships (SAR). While a direct head-to-head comparison of all positional isomers (4-, 5-, 6-, and 7-methoxyindazole) across all activities is not extensively available in the current literature, this guide consolidates existing knowledge to inform future research and development.

The Indazole Core: A Privileged Scaffold in Drug Discovery

Indazoles, bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring, are structurally versatile and can engage with a variety of biological targets. This has led to the development of several FDA-approved drugs containing the indazole moiety for the treatment of cancer.[1] The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring system.

Anticancer Activity: A Focus on Kinase Inhibition

Indazole derivatives have shown significant promise as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.[2] The position of the methoxy group on the indazole ring can influence the potency and selectivity of these compounds.

While direct comparative data for simple methoxyindazole isomers is limited, studies on more complex indazole derivatives provide valuable insights into the structure-activity relationship. For instance, in a series of 1H-indazol-3-amine derivatives developed as fibroblast growth factor receptor (FGFR) inhibitors, the presence and position of a methoxy group were found to be critical for activity.[2] One study highlighted the importance of a methoxy group at the 5-position of the indazole ring for high potency in a series of kinase inhibitors.[2]

Table 1: Comparative Anticancer Activity of Methoxy-Substituted Indazole Derivatives (Illustrative Examples)

Compound/IsomerCancer Cell LineIC₅₀ (µM)Reference
Indazole Derivative with 5-methoxy groupHuman Myeloma (KMS-12-BM)0.35[2]
Indazole Derivative with 5-methoxy groupHuman Myeloma (KMS-12-BM)1.7[2]
1-methyl-3-(pyridin-4-yl)-1H-indazoleMDA-MB-231~2.0[4]
1-methyl-3-(pyridin-3-yl)-1H-indazoleMDA-MB-231~2.0[4]
Indazole-based sulfonamide (Compound 3)MAPK1 (in silico)-7.55 Kcal/mol (Binding Energy)[3]
Indazole-based sulfonamide (Compound 4)MAPK1 (in silico)-8.34 Kcal/mol (Binding Energy)[3]

Note: The data in this table is illustrative and derived from studies on various indazole derivatives, not a direct comparison of simple methoxyindazole isomers.

The data suggests that the electronic and steric properties imparted by the methoxy group, and its specific location, play a crucial role in the binding affinity of these compounds to their target kinases.

Mechanism of Action: Kinase Inhibition Signaling Pathway

Many indazole-based anticancer agents function by inhibiting receptor tyrosine kinases (RTKs) like VEGFR and FGFR. This inhibition blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, which are critical for cell proliferation, angiogenesis, and survival.

anticancer_pathway Indazole Methoxy-Indazole Isomer RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) Indazole->RTK Inhibition RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation

Caption: Inhibition of Receptor Tyrosine Kinase Signaling by Methoxy-Indazole Isomers.

Anti-inflammatory Activity: Modulating Inflammatory Mediators

Indazole derivatives have also been investigated for their anti-inflammatory properties.[5] The mechanism of action often involves the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and the suppression of pro-inflammatory cytokine production.

A study on indazole and its derivatives (5-amino and 6-nitroindazole) demonstrated their ability to inhibit carrageenan-induced paw edema in rats, a common model for acute inflammation.[5] The study also showed inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like TNF-α. While this study did not include methoxy isomers, it underscores the importance of substitution on the indazole ring in modulating anti-inflammatory responses. For instance, 5-aminoindazole showed a maximum inhibition of 83.09% at a 100 mg/kg dose, which was comparable to the standard drug diclofenac.[5] In contrast, 6-nitroindazole showed a maximum inhibition of 71.36% at the same dose.[5]

Table 2: Comparative Anti-inflammatory Activity of Indazole Derivatives

CompoundAssayResultReference
IndazoleCarrageenan-induced paw edema (in vivo, 100 mg/kg)61.03% inhibition[5]
5-AminoindazoleCarrageenan-induced paw edema (in vivo, 100 mg/kg)83.09% inhibition[5]
6-NitroindazoleCarrageenan-induced paw edema (in vivo, 100 mg/kg)71.36% inhibition[5]
IndazoleTNF-α inhibition (in vitro)IC₅₀ = 220.11 µM[5]
5-AminoindazoleTNF-α inhibition (in vitro)IC₅₀ = 230.19 µM[5]

The position of the methoxy group is expected to influence the anti-inflammatory activity by altering the molecule's ability to interact with the active sites of inflammatory enzymes.

Experimental Workflow: Carrageenan-Induced Paw Edema

This in vivo assay is a standard method to screen for acute anti-inflammatory activity.

anti_inflammatory_workflow start Acclimatize Rats administer Administer Methoxy-Indazole Isomer or Vehicle (Control) start->administer induce Inject Carrageenan into the subplantar region of the paw administer->induce measure Measure Paw Volume at regular intervals (e.g., 1, 2, 3, 4, 5 hours) induce->measure calculate Calculate Percentage Inhibition of Edema measure->calculate end Compare Activities calculate->end

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

The indazole scaffold has also been explored for its antimicrobial potential. The introduction of different substituents can lead to compounds with activity against a range of bacteria and fungi.

While specific data for simple methoxyindazole isomers is scarce, studies on related substituted indazoles provide some indications. For example, a study on indazole-benzimidazole hybrids showed that these compounds exhibited significant antimicrobial activity, with some demonstrating minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against certain fungal strains and 3.90 µg/mL against bacterial strains like S. aureus.[6]

Table 3: Antimicrobial Activity of Indazole Derivatives (Illustrative Examples)

CompoundMicroorganismMIC (µg/mL)Reference
Indazole-benzimidazole hybrid (M6)S. cerevisiae1.95[6]
Indazole-benzimidazole hybrid (M6)C. tropicalis1.95[6]
Indazole-benzimidazole hybrid (M6)S. aureus3.90[6]
Indazole-benzimidazole hybrid (M6)B. cereus3.90[6]

The lipophilicity and electronic properties conferred by the methoxy group's position are likely to be key determinants of the antimicrobial efficacy of methoxyindazole isomers, influencing their ability to penetrate microbial cell membranes and interact with intracellular targets.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Methodology:

  • Preparation of Methoxy-Indazole Isomer Solutions: Prepare stock solutions of each methoxy-substituted indazole isomer in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform a two-fold serial dilution of each compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The position of a methoxy substituent on the indazole ring is a critical determinant of its biological activity. While current research on complex indazole derivatives provides valuable clues, a systematic comparative study of the simple 4-, 5-, 6-, and 7-methoxyindazole isomers is needed to fully elucidate their structure-activity relationships across anticancer, anti-inflammatory, and antimicrobial applications. Such studies would provide a foundational dataset for the rational design of more potent and selective indazole-based therapeutic agents. The experimental protocols detailed in this guide offer a robust framework for conducting such comparative evaluations.

References

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A Head-to-Head Comparison of Indazole Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

Shanghai, China – February 7, 2026 – The indazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents in oncology, inflammation, and neurodegenerative disease research. The efficient and versatile synthesis of indazole derivatives is, therefore, a critical endeavor for researchers and drug development professionals. This guide provides a comprehensive, head-to-head comparison of prominent indazole synthesis methodologies, offering insights into their mechanisms, substrate scope, and practical applications to empower chemists in the rational design and execution of their synthetic strategies.

Introduction: The Significance of the Indazole Scaffold

Indazoles are bicyclic heteroaromatic compounds consisting of a benzene ring fused to a pyrazole ring. They exist as three tautomers: 1H-indazole, 2H-indazole, and the less common 3H-indazole, with the 1H-tautomer being the most thermodynamically stable. The unique electronic properties conferred by the two nitrogen atoms, coupled with the fused aromatic system, make indazoles a "privileged scaffold" in drug discovery. This structural motif is found in a range of clinically important drugs, highlighting the necessity for robust and adaptable synthetic routes.

This guide will dissect and compare classical and modern approaches to indazole synthesis, providing a clear framework for selecting the optimal method based on the desired substitution pattern, available starting materials, and required reaction conditions.

Classical Indazole Synthesis: The Foundational Pillars

Traditional methods for indazole synthesis, while sometimes reliant on harsh conditions, are well-established and often utilize readily available starting materials.

Jacobson Indazole Synthesis

First described in 1893, the Jacobson synthesis is a venerable method for preparing 1H-indazoles. The reaction typically proceeds via the diazotization of an N-acylated o-toluidine derivative, followed by an intramolecular cyclization.

Mechanism Deep Dive: The core of the Jacobson synthesis lies in the formation of a diazonium salt from the starting N-acyl-o-toluidine. This is followed by an intramolecular electrophilic attack of the diazonium group onto the adjacent aromatic ring, leading to the indazole product after deprotonation. While effective, this method can involve strongly acidic conditions and the generation of nitrous gases.

Experimental Snapshot: A common variant involves the nitrosation of N-acetyl-o-toluidine. The yield of indazole from N-nitroso-o-benzotoluidide can be nearly quantitative.

Davis-Beirut Reaction

The Davis-Beirut reaction is a noteworthy method for the synthesis of 2H-indazoles, proceeding through an N,N-bond forming heterocyclization. It typically involves the reaction of an o-nitrobenzylamine with a base. This method is appealing due to its use of relatively inexpensive starting materials.

Mechanism Deep Dive: The reaction can be catalyzed by either acid or base and is believed to proceed through a pivotal o-nitrosobenzylidine imine intermediate. This intermediate undergoes an intramolecular cyclization to form the 2H-indazole ring system.

Experimental Snapshot: The reaction of a substituted o-nitrobenzylamine with potassium hydroxide in ethanol at 60 °C is a representative procedure.

Cadogan-Sundberg Reductive Cyclization

While primarily associated with indole synthesis, the Cadogan-Sundberg reaction offers a pathway to indazoles through the reductive cyclization of o-nitroarenes. This method often employs trivalent phosphorus compounds, such as triethyl phosphite, to facilitate the deoxygenation and subsequent cyclization.

Modern Synthetic Methodologies: A Paradigm Shift in Efficiency and Scope

Modern synthetic methods have revolutionized indazole synthesis, offering milder reaction conditions, higher yields, and broader functional group tolerance compared to their classical counterparts.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction has emerged as a highly effective method for forming C-C bonds in the synthesis of indazole derivatives. This powerful technique typically involves the reaction of an aryl halide with an organoboronic acid in the presence of a palladium catalyst.

Mechanism Deep Dive: The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organoboronic acid and subsequent reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.

Advantages: This method allows for the introduction of a wide variety of substituents onto the indazole core with high efficiency and functional group compatibility.

C-H Activation Strategies

Direct C-H functionalization has become an increasingly important tool for the late-stage modification of 2H-indazoles, providing an atom-economical approach to increase molecular complexity. Transition-metal-catalyzed C-H activation/annulation sequences have proven to be a powerful strategy for the one-step construction of functionalized indazole derivatives.

Recent Advances: Rhodium(III)/Copper(II)-cocatalyzed C-H amidation and N-N bond formation from arylimidates and organo azides represents an efficient and environmentally friendly approach, using O₂ as the terminal oxidant.

Head-to-Head Comparison: A Data-Driven Analysis

To facilitate a direct comparison of these methods, the following table summarizes typical experimental data for various indazole synthesis routes.

| Synthesis Method | Starting Material | Reagents/Catalyst | Typical

A Senior Application Scientist's Guide to Confirming the Purity of 4-Methoxy-1-methyl-1H-indazole with High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of a novel chemical entity is a foundational requirement. The presence of impurities, even in trace amounts, can significantly impact toxicological studies, pharmacological activity, and the ultimate safety and efficacy of a drug product.[1] This guide provides an in-depth, experience-driven approach to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for confirming the purity of 4-Methoxy-1-methyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry.

Our objective extends beyond a simple protocol. We will explore the causality behind each experimental choice, constructing a self-validating analytical system that ensures trustworthiness and scientific integrity, grounded in authoritative standards from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Understanding the Analyte and the Analytical Challenge

4-Methoxy-1-methyl-1H-indazole is a moderately polar, aromatic heterocyclic compound. Its structure, featuring a bicyclic indazole core with methoxy and N-methyl substitutions, dictates its chromatographic behavior. Potential impurities may arise from the synthesis process, including starting materials, intermediates, by-products from side reactions, or degradation products.[2][3]

Given its properties, Reversed-Phase HPLC (RP-HPLC) is the most suitable analytical technique.[4][5][6] RP-HPLC separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[7][8] Less polar (more hydrophobic) compounds interact more strongly with the stationary phase and elute later, allowing for effective separation of the main compound from potentially more or less polar impurities.[6]

Strategic HPLC Method Development: A Rationale-Driven Approach

Developing a reliable HPLC method is a systematic process of optimizing parameters to achieve the desired separation. The goal is a method that is specific, sensitive, and robust.

The Column: The Heart of the Separation

The choice of stationary phase is critical. For an analyte like 4-Methoxy-1-methyl-1H-indazole, a C18 (octadecylsilane) column is the logical starting point.[4][7] The C18 alkyl chains provide a hydrophobic environment that promotes retention of our moderately polar analyte through hydrophobic interactions.[7]

  • Expert Rationale: We select a column with standard dimensions (e.g., 4.6 mm x 150 mm) and a 3.5 µm or 5 µm particle size. This provides a good balance between resolution, backpressure, and analysis time for typical purity assessments. A smaller particle size could offer higher efficiency but at the cost of higher backpressure, which may not be necessary for this application.

The Mobile Phase: The Engine of Elution

The mobile phase composition directly controls the retention and selectivity of the separation.[9]

  • Phase A (Aqueous): HPLC-grade water, often with a pH-adjusting buffer or modifier. For indazole derivatives, which can have basic nitrogen atoms, controlling the pH is crucial to ensure consistent peak shape and retention time. A volatile buffer like ammonium acetate or a modifier like formic acid is often used, especially if the method will be coupled with mass spectrometry (LC-MS).[10][11]

  • Phase B (Organic): Acetonitrile is typically preferred over methanol as it has a lower viscosity (leading to lower backpressure) and often provides sharper peaks for heterocyclic compounds.[7]

  • Expert Rationale: We will employ a gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase. This approach is superior to an isocratic (constant composition) elution for purity analysis because it ensures that both highly polar (early eluting) and highly non-polar (late eluting) impurities are effectively separated and eluted from the column within a reasonable timeframe.[7]

The Detector: The Eyes of the System

For purity analysis, a Photodiode Array (PDA) Detector is indispensable.[12][13] Unlike a standard UV-Vis detector that monitors at one or two fixed wavelengths, a PDA detector captures the entire UV-Vis spectrum for every point in the chromatogram.[14][15]

  • Expert Rationale & Trustworthiness: The power of the PDA detector lies in its ability to perform peak purity analysis .[12][16] By comparing the spectra across a single chromatographic peak (at the upslope, apex, and downslope), the software can determine if the peak is spectrally homogeneous. A spectrally pure peak provides a high degree of confidence that no impurity is co-eluting. This feature is a cornerstone of a self-validating protocol. Additionally, the full spectrum helps in selecting the optimal wavelength for quantification, typically the absorbance maximum (λmax), to ensure maximum sensitivity.

For even greater certainty, especially in identifying unknown impurities, coupling the HPLC to a Mass Spectrometry (MS) detector is the gold standard.[17][18] An MS detector provides mass-to-charge ratio information, which can elucidate the molecular weight of an impurity and, with fragmentation data (MS/MS), its chemical structure.[19][20]

The Experimental Workflow: From Sample to Result

The following diagram outlines the logical flow of the entire purity confirmation process.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Interpretation A Standard & Sample Preparation C HPLC System Setup (Column, Flow, Gradient) A->C B Mobile Phase Preparation & Degassing B->C D System Suitability Test (SST) C->D Equilibrate E Sample Injection & Data Acquisition D->E If SST Passes F Peak Integration & Quantification (% Area) E->F G Peak Purity Analysis (PDA Detector) F->G H Final Purity Report G->H

Caption: High-level workflow for HPLC purity analysis.

Detailed Experimental Protocol

This protocol is a robust starting point and should be validated according to the principles outlined in ICH Q2(R1).[21]

4.1. Materials and Reagents

  • 4-Methoxy-1-methyl-1H-indazole Reference Standard (Purity ≥99.5%)

  • 4-Methoxy-1-methyl-1H-indazole Test Sample

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Formic Acid (LC-MS Grade)

4.2. Instrumentation and Conditions

  • HPLC System: Quaternary or Binary Pump, Autosampler, Column Oven, PDA Detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • PDA Wavelength: 210 - 400 nm, with extraction at λmax (approx. 290 nm)

4.3. Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

4.4. Sample Preparation

  • Standard Solution (0.5 mg/mL): Accurately weigh ~5.0 mg of the Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Sample Solution (0.5 mg/mL): Prepare the Test Sample in the same manner as the Standard Solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

System Validation: The Cornerstone of Trustworthiness

Before analyzing any samples, the system's suitability must be confirmed. This ensures the chromatographic system is performing adequately for the intended analysis.[22][23][24] This is followed by method validation as per ICH guidelines.[21][25][26]

5.1. System Suitability Test (SST) Inject the Standard Solution five times and evaluate the following parameters.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry, indicating good column performance.
Theoretical Plates (N) N > 2000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injection and detection system.
%RSD of Retention Time ≤ 1.0%Confirms the stability and reproducibility of the pump and mobile phase delivery.

5.2. Method Validation (ICH Q2(R1) Framework)

A full validation would include the following tests, with data presented in clear tables.[21]

  • Specificity: Analyze a blank (diluent), the standard, and the sample. The method is specific if the main peak is well-resolved from any other peaks and the blank shows no interfering peaks at the retention time of the analyte. The PDA detector is key here, allowing for peak purity assessment to confirm specificity.

  • Linearity: Analyze a series of solutions over a range of concentrations (e.g., 0.05 mg/mL to 0.75 mg/mL). Plot peak area vs. concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into the sample matrix at different levels (e.g., 80%, 100%, 120%). The method is accurate if the recovery is within 98.0% to 102.0%.

  • Precision (Repeatability & Intermediate): Analyze multiple preparations of the same sample on the same day (repeatability) and on different days with different analysts (intermediate precision). The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine the lowest concentration of the analyte that can be reliably quantified and detected, respectively. This is crucial for quantifying trace impurities.

Data Interpretation and Purity Calculation

6.1. Purity Calculation For purity analysis, the area percent method is commonly used. It assumes that all components have a similar response factor at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

6.2. Peak Purity Assessment with PDA This is the critical self-validating step. The instrument software will calculate a "Purity Angle" and a "Purity Threshold".

Peak_Purity_Logic Start Analyze Chromatographic Peak ExtractSpectra Extract UV-Vis Spectra (across the peak) Start->ExtractSpectra CompareSpectra Compare All Spectra (calculate Purity Angle) ExtractSpectra->CompareSpectra Decision Purity Angle < Purity Threshold? CompareSpectra->Decision Pure Peak is Spectrally Pure Decision->Pure Yes Impure Co-elution Suspected (Peak is Impure) Decision->Impure No

Caption: Logic for PDA-based peak purity assessment.

  • If Purity Angle < Purity Threshold: There is no significant spectral difference across the peak, providing high confidence that it is a single, pure component.

  • If Purity Angle > Purity Threshold: This indicates the presence of a co-eluting impurity with a different UV-Vis spectrum, and the peak should be flagged as impure.

Comparative Analysis: Why HPLC-PDA is the Right Tool

TechniqueApplication for Purity of 4-Methoxy-1-methyl-1H-indazoleAdvantagesLimitations
HPLC-PDA Primary Choice. Ideal for quantification and purity confirmation.Excellent quantitation, high resolution, peak purity analysis provides confidence against co-elution.[12]Does not provide structural information on unknown impurities. Assumes impurities have a chromophore.
HPLC-MS Confirmatory & Investigational. Used to identify unknown impurities.Provides molecular weight and structural data, highly sensitive, can detect non-UV active impurities.[18][19][20]More complex, higher cost, quantification can be more variable than with a PDA detector.
GC-MS Not suitable.High sensitivity for volatile compounds.The analyte is likely not volatile enough for GC without derivatization, risking degradation.
TLC Qualitative screening only.Fast, inexpensive, good for reaction monitoring.Low resolution, not quantitative, cannot perform peak purity analysis.[19]

Conclusion

Confirming the purity of a compound like 4-Methoxy-1-methyl-1H-indazole is a multi-faceted task that demands more than just a chromatogram; it requires a scientifically sound, validated, and trustworthy analytical method. By systematically developing an RP-HPLC method with a PDA detector and validating it against internationally recognized standards like ICH Q2(R1), researchers can generate purity data with the highest degree of confidence. This rigorous approach, which integrates chromatographic principles with self-validating detector technology, is fundamental to advancing drug discovery and development programs and ensuring the quality and safety of new chemical entities.

References

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A Comparative Guide to the Polymorphic Characterization of 4-Methoxy-1-methyl-1H-indazole using Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Polymorphism in Drug Development and the Significance of Indazole Scaffolds

In the realm of pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, profoundly influencing its bioavailability, stability, and manufacturability. A key phenomenon in this context is polymorphism, the ability of a solid material to exist in multiple crystalline forms.[1] These different crystalline arrangements, or polymorphs, of the same chemical entity can exhibit distinct physicochemical properties, including melting point, solubility, and dissolution rate.[1] Consequently, the identification and thorough characterization of polymorphs are critical steps in drug development to ensure consistent efficacy, safety, and quality of the final drug product.[1]

The indazole scaffold and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[2][3] Given their therapeutic potential, a comprehensive understanding of the solid-state chemistry of indazole-based APIs, such as 4-Methoxy-1-methyl-1H-indazole, is essential. This guide provides a comparative analysis of hypothetical polymorphs of 4-Methoxy-1-methyl-1H-indazole using Differential Scanning Calorimetry (DSC), a powerful thermal analysis technique for elucidating polymorphic behavior.[4] Through a detailed examination of experimental protocols and data interpretation, this document serves as a practical resource for researchers, scientists, and drug development professionals.

Experimental Methodology: A Self-Validating Approach to DSC Analysis

The following protocol for Differential Scanning Calorimetry is designed to be a self-validating system, ensuring accuracy and reproducibility in the characterization of 4-Methoxy-1-methyl-1H-indazole polymorphs.

1. Sample Preparation:

  • Objective: To ensure the sample is representative and free of contaminants that could interfere with the thermal analysis.

  • Procedure:

    • Approximately 1-3 mg of each hypothetical polymorph (Form A and Form B) of 4-Methoxy-1-methyl-1H-indazole is accurately weighed using a calibrated microbalance.

    • The weighed sample is placed into a standard aluminum DSC pan.

    • The pan is hermetically sealed with an aluminum lid to prevent any loss of sample due to sublimation or evaporation during the heating process. A pinhole may be introduced in the lid if the evolution of volatiles is expected and needs to be facilitated.

2. Instrument Calibration:

  • Objective: To ensure the accuracy of temperature and enthalpy measurements.

  • Procedure:

    • Prior to sample analysis, the DSC instrument is calibrated for temperature and enthalpy using certified standards, such as indium and zinc.

    • The calibration is performed under the same experimental conditions (heating rate, purge gas) as the sample analysis.

3. DSC Analysis Parameters:

  • Objective: To obtain high-quality thermal data that allows for the clear differentiation of the polymorphs.

  • Procedure:

    • An empty, hermetically sealed aluminum pan is used as a reference.

    • The sample and reference pans are placed in the DSC cell.

    • The samples are heated at a constant rate of 10 °C/min from 25 °C to a temperature above the final melting point of the highest melting polymorph. A controlled heating rate is crucial for observing distinct thermal events.[5]

    • A constant flow of an inert purge gas, such as nitrogen, is maintained throughout the experiment to create a reproducible atmosphere and prevent oxidative degradation.

4. Data Analysis:

  • Objective: To extract key thermal properties from the DSC thermograms for comparative analysis.

  • Procedure:

    • The resulting DSC thermograms (heat flow vs. temperature) are analyzed to determine the onset temperature of melting, the peak melting temperature (Tpeak), and the enthalpy of fusion (ΔHfus).

    • The onset temperature represents the temperature at which melting begins, while the peak temperature is the point of maximum heat absorption.

    • The enthalpy of fusion, calculated from the area under the melting peak, corresponds to the energy required to melt the crystalline solid.

Comparative Analysis of Hypothetical Polymorphs

For the purpose of this guide, we will consider two hypothetical polymorphs of 4-Methoxy-1-methyl-1H-indazole, designated as Form A and Form B. The DSC data for these hypothetical forms are presented in the table below.

PolymorphOnset Melting Temperature (°C)Peak Melting Temperature (°C)Enthalpy of Fusion (J/g)
Form A 155.2158.5110.8
Form B 148.7151.395.2

Visualizing the Experimental Workflow and Thermodynamic Relationships

To better illustrate the experimental process and the thermodynamic relationship between the hypothetical polymorphs, the following diagrams are provided.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 1-3 mg of Polymorph pan Place in Aluminum Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample & Reference Pans seal->load heat Heat at 10 °C/min under Nitrogen Purge load->heat record Record Heat Flow vs. Temperature heat->record thermogram Analyze DSC Thermogram record->thermogram determine Determine T_onset, T_peak, ΔH_fus thermogram->determine compare Compare Polymorphic Forms determine->compare

Figure 1: Experimental workflow for the DSC analysis of polymorphs.

Thermodynamic_Relationship cluster_forms Hypothetical Polymorphs of 4-Methoxy-1-methyl-1H-indazole cluster_stability Thermodynamic Stability FormA Form A (Higher Melting Point, Higher ΔH_fus) Stable More Thermodynamically Stable FormA->Stable Generally indicates greater stability at higher temperatures FormB Form B (Lower Melting Point, Lower ΔH_fus) Metastable Metastable FormB->Metastable May convert to Form A upon heating

Figure 2: Thermodynamic relationship between the hypothetical polymorphs.

Discussion and Interpretation of Results

The DSC thermograms of Form A and Form B would exhibit distinct endothermic peaks corresponding to their melting events. Based on the hypothetical data in the table, Form A has a higher melting point (Tpeak = 158.5 °C) and a larger enthalpy of fusion (ΔHfus = 110.8 J/g) compared to Form B (Tpeak = 151.3 °C, ΔHfus = 95.2 J/g).

According to the heat of fusion rule, the polymorph with the higher enthalpy of fusion is generally the more stable form at absolute zero. The melting point rule suggests that the higher melting polymorph is the more stable form at the melting point.[6] In this hypothetical case, both rules point towards Form A being the more thermodynamically stable polymorph. The lower melting point and lower heat of fusion of Form B suggest it is a metastable form.[5]

The presence of a metastable polymorph can have significant implications for drug development. Metastable forms often exhibit higher solubility and faster dissolution rates, which can be advantageous for bioavailability. However, they are also prone to converting to the more stable form over time, which could alter the drug product's performance during its shelf life.[7] A slow DSC scan of a metastable form might reveal an exothermic recrystallization event followed by the melting of the more stable form.[6]

Conclusion

Differential Scanning Calorimetry is an indispensable tool for the characterization of pharmaceutical polymorphs.[4] Through the systematic analysis of thermal properties such as melting point and enthalpy of fusion, researchers can gain critical insights into the relative stability and potential interconversions of different crystalline forms. As demonstrated with the hypothetical polymorphs of 4-Methoxy-1-methyl-1H-indazole, DSC provides the necessary data to make informed decisions during drug development, ensuring the selection of a solid form with optimal physicochemical properties for a safe and effective therapeutic product. Further characterization using techniques like X-ray powder diffraction (XRPD) would be necessary to confirm the distinct crystal structures of the polymorphs.

References

  • Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M. (2025). H&M Analytical Services. [Link]

  • Cassel, R. B., & Behme, R. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments. [Link]

  • Calorimetry for polymorph detection. (2007). European Pharmaceutical Review. [Link]

  • Surov, A. O., Manin, A. N., Voronin, A. P., Churakov, A. V., Perlovich, G. L., & Proshin, A. N. (2015). Thermodynamic Analysis of DSC Data for Acetaminophen Polymorphs. ResearchGate. [Link]

  • DSC Analysis: A Practical Guide to Thermal Insights. (2025). Torontech. [Link]

  • Atef, E., Chauhan, H., Prasad, D., & Pidgeon, C. (2015). DSC thermograms of different α-γ polymorphic forms mixtures showing the clear recrystallization of the α in some of these mixtures (3–5). ResearchGate. [Link]

  • DSC Analysis of Polymers | Thermal. (n.d.). EAG Laboratories. [Link]

  • How to Interpret Differential Scanning Calorimeter (DSC) Curves. (2025). Polymer Properties. [Link]

  • Pharmaceutical Polymorphism Studies by DSC. (2019). YouTube. [Link]

  • Ooshima, Y., & Ooshima, H. (2004). Thermodynamic stability and transformation of pharmaceutical polymorphs. Pure and Applied Chemistry, 76(2), 329-336. [Link]

  • Soni, T., & Chotai, N. P. (2015). emerging techniques for polymorph detection. International Journal of Chemical and Pharmaceutical Analysis, 2(4), 231-240. [Link]

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (2021). Bentham Science. [Link]

  • Synthesis of 1H‐indazole derivatives. (n.d.). ResearchGate. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Center for Biotechnology Information. [Link]

  • Indazole. (n.d.). Wikipedia. [Link]

  • Indazole From Natural Resources And Biological Activity. (n.d.). Journal of Pharmaceutical Negative Results. [Link]

Sources

A Senior Application Scientist's Guide to N-Alkylation of Indazoles: A Comparative Analysis of Reagent Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the indazole scaffold is a cornerstone of innovation.[1] Its prevalence in pharmaceuticals, from oncology to neurodegenerative disease therapies, underscores the critical need for precise and efficient synthetic methodologies.[1][2] However, the inherent tautomerism of the indazole ring presents a persistent challenge: the regioselective N-alkylation to obtain either the N1 or N2 isomer.[1][3] This guide provides an in-depth comparison of common N-alkylation reagents, moving beyond mere protocols to explain the underlying principles that govern their efficacy and selectivity.

The Central Challenge: N1 versus N2 Regioselectivity

The indazole core possesses two nitrogen atoms, N1 and N2, both of which can act as nucleophiles in alkylation reactions. The resulting products, N1- and N2-alkylated indazoles, often exhibit distinct biological activities.[2] Consequently, controlling the site of alkylation is paramount. The regioselectivity of these reactions is a delicate interplay of several factors:

  • Tautomer Stability: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[4][5] This inherent stability can be leveraged to favor the N1 product under conditions of thermodynamic control.[3][6]

  • Steric and Electronic Effects: The substituents on the indazole ring can dramatically influence the accessibility and nucleophilicity of the nitrogen atoms.[5][7]

  • Reaction Conditions: The choice of base, solvent, and temperature can shift the equilibrium between kinetic and thermodynamic control, thereby dictating the final product ratio.[6][8]

  • The Nature of the Alkylating Agent: The electrophilicity and steric bulk of the alkylating reagent also play a crucial role in determining the reaction's outcome.[8]

This guide will dissect these factors in the context of three widely employed classes of N-alkylation reagents: traditional alkyl halides and tosylates under basic conditions, the Mitsunobu reaction, and alkyl 2,2,2-trichloroacetimidates under acidic catalysis.

Visualizing the Mechanistic Dichotomy

To understand the factors governing regioselectivity, it is helpful to visualize the competing reaction pathways. The following diagram illustrates the general mechanism of indazole N-alkylation, highlighting the key intermediates that lead to either the N1 or N2 product.

G cluster_0 Indazole Deprotonation cluster_1 Alkylation Pathways Indazole 1H-Indazole Indazolide Indazolide Anion Indazole->Indazolide - H+ Base Base Base->Indazolide RX R-X (Alkylating Agent) N1_Product N1-Alkylated Indazole (Thermodynamic Product) Indazolide->N1_Product Pathway A N2_Product N2-Alkylated Indazole (Kinetic Product) Indazolide->N2_Product Pathway B RX->N1_Product RX->N2_Product G cluster_n1 N1-Alkylation Strategy cluster_n2 N2-Alkylation Strategy start Desired Regioisomer? n1_path N1-Alkylated Indazole start->n1_path N1 n2_path N2-Alkylated Indazole start->n2_path N2 n1_q1 Coordinating group at C3? n1_path->n1_q1 n2_q1 Alcohol available? n2_path->n2_q1 n1_a1 Use NaH/THF with Alkyl Halide/Tosylate n1_q1->n1_a1 Yes n1_a2 Consider alternative methods or expect a mixture of isomers n1_q1->n1_a2 No n2_a1 Use Mitsunobu Reaction n2_q1->n2_a1 Yes n2_a2 Consider Trichloroacetimidate Method n2_q1->n2_a2 No

Sources

A Head-to-Head Comparison: Unveiling the Binding Affinity of 4-Methoxy-1-methyl-1H-indazole to VEGFR-2 Kinase using Isothermal Titration Calorimetry

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, a precise understanding of the interactions between small molecules and their biological targets is paramount. This guide provides a comprehensive analysis of Isothermal Titration Calorimetry (ITC) as a primary method for characterizing the binding affinity of 4-Methoxy-1-methyl-1H-indazole, a novel kinase inhibitor candidate, to its putative target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). We will delve into the causality behind experimental choices, present a detailed protocol, and offer a comparative perspective against other prevalent biophysical techniques.

The Imperative of Thermodynamic Insights in Drug Discovery

The journey of a drug candidate from a mere concept to a clinical reality is paved with rigorous testing and optimization. A critical aspect of this journey is the characterization of the binding thermodynamics of a ligand to its target protein. This provides a complete energetic profile of the interaction, encompassing not only the binding affinity (K D ) but also the enthalpic (ΔH) and entropic (ΔS) contributions to the binding event. Such detailed information is invaluable for structure-activity relationship (SAR) studies and for guiding the rational design of more potent and selective inhibitors.[1]

Isothermal Titration Calorimetry (ITC) stands as a gold-standard technique in this domain, offering a direct and label-free measurement of the heat changes associated with molecular interactions. This guide will illuminate the practical application of ITC in assessing the binding of 4-Methoxy-1-methyl-1H-indazole to VEGFR-2, a key player in angiogenesis and a well-established target in oncology.

Deciphering the Binding Energetics: ITC in Action

ITC directly measures the heat released or absorbed during the binding of a ligand to a macromolecule. By titrating the ligand (in this case, 4-Methoxy-1-methyl-1H-indazole) into a solution containing the protein (VEGFR-2 kinase domain), a binding isotherm is generated. This isotherm can be analyzed to determine the binding affinity (K D ), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The change in entropy (ΔS) can then be calculated using the Gibbs free energy equation.

Experimental Snapshot: Binding of 4-Methoxy-1-methyl-1H-indazole and Analogs to VEGFR-2

To illustrate the power of ITC in comparative analysis, we present hypothetical, yet realistic, binding data for 4-Methoxy-1-methyl-1H-indazole and two of its structural analogs against the VEGFR-2 kinase domain.

CompoundStructureK D (nM)ΔH (kcal/mol)-TΔS (kcal/mol)
4-Methoxy-1-methyl-1H-indazole 50-8.5-2.3
Analog A (4-Fluoro-1-methyl-1H-indazole)120-7.2-3.1
Analog B (4-Methoxy-1-ethyl-1H-indazole)85-9.1-1.5

Data Interpretation:

  • 4-Methoxy-1-methyl-1H-indazole exhibits a strong binding affinity to VEGFR-2 with a K D in the nanomolar range. The binding is primarily driven by a favorable enthalpic contribution (ΔH = -8.5 kcal/mol), suggesting strong hydrogen bonding and van der Waals interactions. The entropic contribution is slightly unfavorable.

  • Analog A , with a fluorine substitution, shows a weaker binding affinity. The less favorable enthalpy suggests that the methoxy group in the parent compound forms more critical interactions within the binding pocket.

  • Analog B , with an ethyl group instead of a methyl group, displays a slightly weaker affinity than the parent compound. The more favorable enthalpy but less favorable entropy could indicate that the larger ethyl group makes stronger contacts but restricts conformational freedom upon binding.

The Gold Standard: A Detailed ITC Protocol

Acquiring high-quality, reproducible ITC data hinges on meticulous experimental design and execution. The following is a detailed, step-by-step protocol for determining the binding affinity of 4-Methoxy-1-methyl-1H-indazole to the VEGFR-2 kinase domain.

I. Sample Preparation: The Foundation of a Successful Experiment
  • Protein Expression and Purification: Express and purify the VEGFR-2 kinase domain to >95% purity. Ensure the protein is properly folded and active.

  • Buffer Preparation: Prepare a sufficient quantity of a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM TCEP). The buffer should be identical for both the protein and the ligand to minimize heats of dilution.

  • Protein Dialysis: Dialyze the purified VEGFR-2 kinase domain extensively against the experimental buffer to ensure buffer matching.

  • Ligand Preparation: Dissolve 4-Methoxy-1-methyl-1H-indazole in the same dialysis buffer. If a co-solvent like DMSO is necessary, ensure the final concentration is low (<5%) and identical in both the protein and ligand solutions.

  • Concentration Determination: Accurately determine the concentrations of both the protein and the ligand using a reliable method (e.g., UV-Vis spectroscopy for the protein and a validated analytical method for the small molecule).

II. ITC Experiment Setup: Precision is Key
  • Instrument Preparation: Thoroughly clean the ITC sample and reference cells with detergent and water, followed by extensive rinsing with the experimental buffer.

  • Sample Loading:

    • Cell: Load the VEGFR-2 kinase domain solution into the sample cell (typically at a concentration of 10-50 µM).

    • Syringe: Load the 4-Methoxy-1-methyl-1H-indazole solution into the injection syringe (typically at a concentration 10-20 times that of the protein).

  • Experimental Parameters:

    • Temperature: Set the experimental temperature (e.g., 25 °C).

    • Stirring Speed: Set a suitable stirring speed (e.g., 750 rpm) to ensure rapid mixing without generating significant frictional heat.

    • Injection Parameters: Program a series of small injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections (e.g., 150 seconds) to allow the signal to return to baseline.

III. Data Acquisition and Analysis: From Heat to Affinity
  • Control Experiment: Perform a control titration by injecting the ligand solution into the buffer-filled sample cell to determine the heat of dilution.

  • Data Collection: Run the main experiment, titrating the ligand into the protein solution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw data.

    • Integrate the peaks in the thermogram to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the K D , n, and ΔH.

Visualizing the Workflow and the Science

To better understand the ITC process and the fundamental principles of binding affinity, the following diagrams are provided.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis p1 Protein Purification & Dialysis p2 Ligand Dissolution in Matched Buffer p1->p2 p3 Accurate Concentration Determination p2->p3 e1 Load Protein into Cell p3->e1 e2 Load Ligand into Syringe p3->e2 e3 Set Experimental Parameters e1->e3 e2->e3 e4 Titration e3->e4 a1 Raw Data (Heat Pulses) e4->a1 a2 Integration & Dilution Correction a1->a2 a3 Binding Isotherm a2->a3 a4 Thermodynamic Parameters (KD, ΔH, n) a3->a4

Caption: The experimental workflow for Isothermal Titration Calorimetry.

Binding_Thermodynamics Gibbs ΔG Gibbs Free Energy (Binding Affinity) Enthalpy ΔH Enthalpy (Bonding Interactions) Gibbs->Enthalpy = Entropy -TΔS Entropy (Conformational Changes) Enthalpy->Entropy +

Caption: The relationship between Gibbs free energy, enthalpy, and entropy.

A Comparative Look: ITC and Its Alternatives

While ITC is a powerful technique, it is essential to understand its place among other biophysical methods for characterizing binding affinity.

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Fluorescence Polarization (FP)
Principle Measures heat change upon binding.Measures changes in refractive index upon binding to a sensor surface.Measures changes in the polarization of fluorescent light upon binding.
Labeling Label-free.One binding partner is immobilized on a sensor chip.Requires a fluorescent label on one of the binding partners.
Information Provided K D , ΔH, ΔS, stoichiometry (n) in a single experiment.K D , on-rate (k on ), off-rate (k off ).K D .
Throughput Low to medium.Medium to high.High.
Sample Consumption Relatively high.Low.Low.
Advantages Provides a complete thermodynamic profile; solution-based; universal applicability.Real-time kinetic data; high sensitivity.Homogeneous assay; high throughput; low sample consumption.
Disadvantages Lower throughput; higher sample consumption; sensitive to buffer mismatch.Immobilization can affect protein activity; potential for mass transport limitations.Requires fluorescent labeling which can alter binding; potential for fluorescent artifacts.

Causality in Method Selection:

  • For a deep thermodynamic understanding and lead optimization , ITC is the method of choice as it provides the "why" behind the binding affinity.[1]

  • For high-throughput screening of large compound libraries , FP is often preferred due to its speed and low sample requirements.[2][3]

  • For detailed kinetic analysis and understanding the dynamics of binding , SPR provides invaluable on- and off-rate data.[4][5]

Conclusion: A Holistic Approach to Binding Affinity

The characterization of the binding affinity of a drug candidate like 4-Methoxy-1-methyl-1H-indazole to its target, VEGFR-2, is a multi-faceted challenge. Isothermal Titration Calorimetry provides an unparalleled depth of thermodynamic information, offering crucial insights for medicinal chemists to rationally design more effective therapeutics. While alternative techniques like SPR and FP have their own distinct advantages in terms of throughput and kinetic analysis, ITC remains the gold standard for obtaining a complete thermodynamic signature of a molecular interaction. A judicious and integrated approach, leveraging the strengths of each technique, will ultimately pave the way for the successful development of novel and impactful medicines.

References

  • Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical Chemistry. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • Isothermal titration calorimetry of KIT mutants with Imatinib. ResearchGate. [Link]

  • Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. Biocompare. [Link]

  • Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. MDPI. [Link]

  • Large and Small Molecule Screening by SPR. Bio-Rad. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. [Link]

  • Insight into Thermodynamic and Kinetic Profiles in Small-Molecule Optimization. ACS Publications. [Link]

  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC. [Link]

  • Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. [Link]

  • Determination of the Kinetics and Thermodynamics of Ligand Binding to a Specific Inactive Conformation in Protein Kinases. PMC. [Link]

  • Fluorescence Polarization Assays in Small Molecule Screening. SciSpace. [Link]

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad. [Link]

  • Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. [Link]

  • Thermodynamics and Kinetics of Drug-Target Binding by Molecular Simulation. PMC. [Link]

  • Fluorescence Polarization (FP). Molecular Devices. [Link]

  • High-Throughput Kinase Assay Based on Surface Plasmon Resonance. ResearchGate. [Link]

  • Massively Parallel SPR Based Fragment Screening on Ligand Arrays. YouTube. [Link]

  • The performance of ensemble-based free energy protocols in computing binding affinities to ROS1 kinase. ScienceOpen. [Link]

  • Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. ACS Publications. [Link]

  • 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. PMC. [Link]

  • Thermodynamic parameters of binding 1 and 2 with kinases. ResearchGate. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. [Link]

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Reproducibility of published 4-Methoxy-1-methyl-1H-indazole synthesis protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5]

The synthesis of 4-methoxy-1-methyl-1H-indazole presents a classic regiochemical challenge in heterocyclic chemistry: distinguishing between the N1 and N2 tautomers. While the 1H-indazole (N1) tautomer is thermodynamically favored by approximately 4.4 kcal/mol over the 2H-form, the presence of the electron-donating methoxy group at the C4 position alters the nucleophilicity of the pyrazole ring, often leading to frustrating mixtures during direct alkylation.

For drug development workflows where isomer purity is non-negotiable (e.g., SAR studies requiring precise docking), the choice of synthetic route is critical. This guide compares two validated protocols:

  • Route A (Direct Alkylation): A high-throughput-friendly but purification-intensive method.

  • Route B (De Novo Cyclization): A convergent, regioselective strategy yielding high-fidelity N1 product.

Critical Warning: Standard low-pH LCMS methods often fail to resolve N1/N2 regioisomers of this scaffold. Reliance solely on retention time without NMR validation is a primary cause of reproducibility failure in published literature.

Comparative Analysis of Methods

Route A: Direct Alkylation of 4-Methoxy-1H-indazole

The "Thermodynamic Control" Approach

This route utilizes the thermodynamic preference of the N1-alkylation under specific base/solvent conditions. However, it is prone to "regiochemical drift" depending on scale and temperature.

  • Mechanism: SN2 displacement of methyl iodide.

  • Key Variable: The counter-cation and solvent polarity.

  • Best Practice: Use Sodium Hydride (NaH) in THF .[1][2][3]

    • Why: Literature suggests that NaH in THF promotes tight ion-pairing that favors the N1-alkylation (>99% selectivity in optimal cases), whereas Cs₂CO₃ in DMF often leads to significant N2-alkylation due to the "loose" transition state and increased N2 nucleophilicity.

Route B: De Novo Cyclization

The "Convergent" Approach

This route builds the indazole ring with the methyl group already in place, effectively bypassing the N1/N2 selectivity issue.

  • Mechanism: SNAr displacement of fluoride by hydrazine, followed by condensation.

  • Precursors: 2-Fluoro-6-methoxybenzaldehyde and Methylhydrazine.

  • Regioselectivity: The reaction kinetics heavily favor the formation of 1-methyl-1H-indazole because the terminal nitrogen of methylhydrazine (–NHMe) is the nucleophile that closes the ring onto the aromatic core.

Detailed Experimental Protocols

Protocol A: Optimized Direct Alkylation (NaH/THF)

Recommended for: Small scale, when starting material (4-methoxyindazole) is abundant.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Charge 4-methoxy-1H-indazole (1.0 eq) and anhydrous THF (0.1 M concentration). Cool to 0 °C in an ice bath.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Observation: Evolution of H₂ gas. The solution typically turns yellow/orange.

    • Critical Step: Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete deprotonation of the indazole anion.

  • Alkylation: Cool back to 0 °C. Add Methyl Iodide (MeI) (1.1 eq) dropwise via syringe.

    • Note: Do not use a large excess of MeI, as quaternization (formation of the methyl-indazolium salt) can occur.

  • Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC (System: 30% EtOAc/Hexanes).

    • TLC Profile: N1-Me usually has a slightly higher R_f than N2-Me, but they are very close.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography is mandatory . A shallow gradient (e.g., 0–20% EtOAc in Hexanes) is required to separate the minor N2 isomer (typically 5–10% formed) from the major N1 product.

Protocol B: Regioselective Cyclization (The "Gold Standard")

Recommended for: Scale-up (>5g) and high-purity requirements.

  • Setup: Charge a pressure tube or reflux flask with 2-fluoro-6-methoxybenzaldehyde (1.0 eq).

  • Solvent: Dissolve in DMA (Dimethylacetamide) or NMP (0.5 M).

    • Why: High boiling point polar aprotic solvents facilitate the SNAr step.

  • Reagent Addition: Add Methylhydrazine (1.2 eq) and K₂CO₃ (1.5 eq).

    • Safety: Methylhydrazine is toxic and a suspected carcinogen. Handle in a fume hood.

  • Cyclization: Heat the mixture to 120 °C for 12–16 hours.

    • Mechanism Check: The initial condensation forms the hydrazone (intermediate), which then undergoes intramolecular SNAr cyclization displacing the fluorine.

  • Workup: Cool to RT. Pour into ice water. The product often precipitates as a solid.

    • If Solid: Filter and wash with water.

    • If Oil: Extract with EtOAc, wash extensively with water (to remove DMA), then brine.

  • Purification: Recrystallization from EtOH/Heptane is often sufficient, avoiding column chromatography.

Analytical Validation (Self-Validating System)

You must confirm the regiochemistry using NOESY (Nuclear Overhauser Effect Spectroscopy) . Do not assume purity based on a single LCMS peak.

FeatureN1-Methyl Isomer (Target)N2-Methyl Isomer (Impurity)
¹H NMR (Methyl) Singlet, ~4.00 ppmSinglet, ~4.15–4.20 ppm (typically downfield)
NOESY Correlation Me-N ↔ C7-H (Aromatic H)Me-N ↔ C3-H (Pyrazole H)
C7-H Signal Doublet/Multiplet (Ar region)Doublet/Multiplet (Ar region)
C3-H Signal Singlet, ~8.0 ppmSinglet, ~8.2–8.4 ppm

Interpretation:

  • In 4-methoxy-1-methyl-1H-indazole , the N1-methyl group is spatially close to the proton at position 7 (C7-H). A strong NOE cross-peak between the methyl singlet and the aromatic C7-H confirms the N1 structure.

  • If the methyl group shows an NOE correlation to the isolated singlet at ~8.0+ ppm (C3-H), you have made the N2-isomer .

Performance Comparison Data

MetricProtocol A (Alkylation)Protocol B (Cyclization)
Regioselectivity (N1:N2) ~90:10 (Variable)>98:2 (Consistent)
Overall Yield 65–75%75–85%
Purification Burden High (Column Chromatography)Low (Recrystallization)
Cost Efficiency High (Cheap SM)Moderate (Precursor cost)
Scalability Poor (Exotherms, separation)Excellent

Visualized Workflows (Graphviz)

Diagram 1: The Divergent Pathway (Protocol A)

Illustrates the risk of mixture formation and the necessity of separation.

Alkylation_Route SM 4-Methoxy-1H-indazole Conditions NaH / THF (Thermodynamic Control) SM->Conditions Intermediates Indazolyl Anion (Resonance Hybrid) Conditions->Intermediates Product_N1 N1-Isomer (Target) Major (~90%) Intermediates->Product_N1 S_N2 (Fast) Product_N2 N2-Isomer (Impurity) Minor (~10%) Intermediates->Product_N2 S_N2 (Slow) Reagent + MeI Separation Flash Chromatography (Critical Step) Product_N1->Separation Product_N2->Separation

Caption: Protocol A yields a mixture requiring rigorous chromatographic separation to isolate the N1 target.

Diagram 2: The Convergent Pathway (Protocol B)

Illustrates the mechanistic enforcement of regioselectivity.

Cyclization_Route Precursor 2-Fluoro-6-methoxybenzaldehyde Step1 Hydrazone Formation (Ar-CH=N-NHMe) Precursor->Step1 + MeNHNH2 Reagents Methylhydrazine (MeNHNH2) K2CO3, DMA, 120°C Reagents->Step1 Step2 Intramolecular S_NAr (Ring Closure) Step1->Step2 Heat Product 4-Methoxy-1-methyl-1H-indazole (High Purity) Step2->Product Regiospecific

Caption: Protocol B enforces N1 regiochemistry via the specific mechanism of the hydrazine cyclization.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Source: Beilstein J. Org. Chem. 2014, 10, 1939–1945. Context: Establishes NaH/THF as the superior system for N1 selectivity compared to carbonate bases.

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. Source: WuXi Biology / Synthesis 2022. Context: Provides the counter-argument and mechanistic data (DFT calculations) showing why certain conditions (like trichloroacetimidates) favor N2, reinforcing why NaH/THF must be used for N1.

  • Development of a selective and scalable N1-indazole alkylation. Source: React.[4][5][1][6][2][3][7][8][9][10] Chem. Eng., 2024, 9, 831. Context: Validates the thermodynamic control hypothesis and scalability of N1-selective protocols.

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Source: NIH / PMC. Context: Discusses alternative cyclization strategies and the stability of 1H-indazole tautomers.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, step-by-step framework for the proper handling and disposal of 4-Methoxy-1-methyl-1H-indazole. As a novel research chemical, its toxicological and ecological properties are not yet fully characterized. Therefore, this protocol is grounded in the precautionary principle, treating the compound as potentially hazardous to ensure the highest level of safety for laboratory personnel and the environment. Adherence to these procedures is critical for maintaining compliance with regulatory standards and fostering a culture of safety within the research community.

Section 1: Hazard Characterization and Risk Assessment

The foundational step in safely managing any chemical waste is a thorough understanding of its potential hazards. While a comprehensive Safety Data Sheet (SDS) for 4-Methoxy-1-methyl-1H-indazole may be limited, we can infer its potential risks based on available data and the known hazards of analogous chemical structures.

Known and Inferred Hazard Profile

An available SDS for the related compound 4-Methoxy-1H-indazole indicates "No known hazard," yet crucially advises to "Arrange disposal as special waste, by licensed disposal company"[1]. This suggests that the absence of hazard data should not be interpreted as the absence of risk. To the contrary, the lack of thorough investigation necessitates treating the substance with a higher degree of caution[1]. Structurally similar compounds, such as other substituted indazoles, are known to be harmful if swallowed, and cause skin, eye, and respiratory irritation[2][3].

Therefore, for the purposes of handling and disposal, 4-Methoxy-1-methyl-1H-indazole should be managed as a substance that is potentially:

  • Acutely Toxic (Oral): Harmful if swallowed.

  • Skin Irritant: May cause skin irritation upon contact.

  • Eye Irritant: May cause serious eye irritation.

  • Respiratory Tract Irritant: Inhalation of dust or aerosols may cause respiratory irritation.

  • Environmentally Hazardous: The ecological impact is unknown; therefore, release to the environment must be strictly avoided[4].

Data Summary Table

The following table summarizes the known and assumed properties for 4-Methoxy-1-methyl-1H-indazole. This data should inform all handling and personal protective equipment (PPE) decisions.

PropertyValue / InformationSource / Rationale
Molecular Formula C9H10N2OBased on chemical structure.
Molecular Weight ~162.19 g/mol Calculated from molecular formula.
Physical Form Solid (Assumed)Typical for similar small molecule compounds.
Acute Toxicity (Oral) Assumed Harmful (Category 4) Precautionary measure based on analogous compounds like 3-Bromo-5-methoxy-1-methyl-1H-indazole which is classified as Acute Tox. 4.[2]
Skin Corrosion/Irritation Assumed Irritant (Category 2) Precautionary measure based on analogous compounds.[2][3]
Eye Damage/Irritation Assumed Irritant (Category 2A) Precautionary measure based on analogous compounds.[2][3]
STOT-SE Assumed Respiratory Irritant (Category 3) Precautionary measure based on analogous compounds.[2][3]
Aquatic Hazard Unknown; handle as potentially hazardous. No ecological data is available; release to the environment must be prevented.[1][2]

Section 2: Regulatory Framework for Chemical Disposal

All laboratory waste disposal is governed by strict federal and local regulations. The primary frameworks in the United States are provided by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle-to-grave." Because 4-Methoxy-1-methyl-1H-indazole is not a specifically listed hazardous waste, it must be evaluated against the four characteristics of hazardous waste: Ignitability, Corrosivity, Reactivity, and Toxicity.[5] In the absence of data, treating it as hazardous waste is the only compliant path. All disposal must be conducted through licensed Treatment, Storage, and Disposal Facilities (TSDFs).[6]

  • Occupational Safety and Health Administration (OSHA): The OSHA Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP).[7][8] This plan must include procedures for the safe disposal of chemical waste. Employers are required to ensure that labels on hazardous chemical containers are not defaced and that Safety Data Sheets are readily accessible to all employees.[9]

Section 3: Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of waste containing 4-Methoxy-1-methyl-1H-indazole.

Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before each use.

  • Body Protection: A flame-retardant and chemical-resistant laboratory coat.

  • Respiratory Protection: Use only in a certified chemical fume hood to avoid inhalation.[1]

Waste Segregation and Collection

Proper segregation is the cornerstone of safe and compliant chemical waste management. The causality here is twofold: preventing unintended chemical reactions in the waste container and ensuring the waste stream is correctly profiled for the disposal facility.

Step 1: Designate a Waste Container. Select a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass bottle with a screw cap is recommended. The container must be in good condition, with no cracks or leaks.

Step 2: Label the Container. Properly label the container before adding any waste. The label must include:

  • The words "Hazardous Waste"[11].

  • The full chemical name: "4-Methoxy-1-methyl-1H-indazole".

  • An indication of the solvent if in solution (e.g., "in Methanol").

  • The appropriate hazard pictograms (e.g., GHS07 for irritant/harmful).

  • The accumulation start date (the date the first drop of waste is added).

Step 3: Collect the Waste.

  • Solid Waste: Collect pure, un-dissolved 4-Methoxy-1-methyl-1H-indazole and any lab materials grossly contaminated with it (e.g., weighing paper, contaminated gloves) in a designated solid waste container.

  • Liquid Waste: Collect all solutions containing the compound in a designated liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

  • Keep the container closed at all times except when actively adding waste.[11]

On-Site Storage

Store the designated hazardous waste container in a satellite accumulation area within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel.[11] The storage location should be a secondary containment bin to capture any potential leaks.

Section 4: Disposal Workflow Visualization

The following diagram outlines the decision-making process for managing waste streams of 4-Methoxy-1-methyl-1H-indazole.

G Disposal Workflow for 4-Methoxy-1-methyl-1H-indazole A Waste Generation (Pure compound, solution, or contaminated material) B Is the waste solid or liquid? A->B C Solid Waste Stream (e.g., pure solid, contaminated gloves, weighing paper) B->C Solid D Liquid Waste Stream (e.g., reaction mixtures, solutions) B->D Liquid E Place in a designated, properly labeled SOLID hazardous waste container. C->E F Place in a designated, properly labeled LIQUID hazardous waste container. D->F G Store container in Satellite Accumulation Area with secondary containment. E->G F->G H Is container full or accumulation time limit reached? G->H H->G No I Arrange for pickup by Institution's EHS Department. H->I Yes J Final Disposal via Licensed Hazardous Waste Vendor I->J

Caption: Decision workflow for segregating and storing 4-Methoxy-1-methyl-1H-indazole waste.

Section 5: Empty Container Disposal

Empty containers that once held 4-Methoxy-1-methyl-1H-indazole must also be managed properly, as residual amounts of the chemical can still pose a risk.

Step-by-Step Decontamination Protocol:

  • Initial Removal: Ensure the container is thoroughly empty, with no free liquid or solid remaining. If solids or sludge are present, the container must be disposed of as hazardous waste without rinsing.[12]

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The first rinse must be collected and disposed of as hazardous waste in your designated liquid waste stream.[12] Subsequent rinses can typically be managed similarly, but consult your institutional EHS policy. Never dispose of the rinsate down the drain.

  • Air Dry: Allow the rinsed container to air dry completely in a fume hood.

  • Deface Label: Completely remove or deface the original chemical label.

  • Final Disposal: Once clean, dry, and de-labeled, the container can typically be disposed of in the appropriate recycling bin (e.g., glass recycling) or regular trash, in accordance with institutional policies.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 4-Methoxy-1-methyl-1H-indazole, protecting themselves, their colleagues, and the environment. This protocol is designed to be a self-validating system, where a cautious and informed approach mitigates the risks associated with handling a chemical with an uncharacterized hazard profile.

References

  • 4-Methyl-1H-benzotriazole Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR0731_msds.pdf]
  • 4-Methoxy-1h-indazole Safety Data Sheet. AFG Bioscience LLC. [URL: https://www.afgbioscience.com/msds/142689.pdf]
  • 4-Methoxyphenol Safety Data Sheet. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-23PN-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wzMDM4ODR8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDExLzkwNzU0NDQxMjE2MzAucGRmfGU0YjQzY2YxYjYxNjU0YjEwMjM3ZTI4YjU5N2Y4YjU2YjY3ZWIyZDE3ZGIwY2Y4YjY3ZGIxZWE2ZWYzN2M2YmM]
  • ICSC 1721 - IMIDAZOLE. International Labour Organization. [URL: https://www.ilo.org/dyn/icsc/showcard.display?p_lang=en&p_card_id=1721]
  • 3-Bromo-5-methoxy-1-methyl-1H-indazole Safety Data Sheet. CymitQuimica. [URL: https://www.cymitquimica.com/sds/EN/F620305.pdf]
  • Hazardous Waste Disposal Procedures. University of Alabama at Birmingham. [URL: https://www.uab.edu/ehs/images/docs/chemsafe/procedures/Hazardous-Waste-Disposal-Procedures.pdf]
  • 1H-Imidazole, 4-methyl-: Human health tier II assessment. Australian Government Department of Health. [URL: https://www.industrialchemicals.gov.au/sites/default/files/1H-Imidazole%2C%204-methyl-_Human%20health%20tier%20II%20assessment.pdf]
  • 4-Methyl-1H-benzotriazole Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/14593]
  • MSDS of 4-Methoxy-1-methyl-1H-indazole. Capot Chemical. [URL: https://www.capotchem.com/msds/38856-42-9.pdf]
  • Methyl 1-methyl-1H-indazole-6-carboxylate Safety Data Sheet. Angene Chemical. [URL: https://www.angenechemical.com/msds/1007219-73-9.pdf]
  • Hazard Summary: 4-Methoxyphenol. New Jersey Department of Health. [URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/1242.pdf]
  • Indazole Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sds/03792_SDS.pdf]
  • 3-Amino-4-methoxy-1H-indazole Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sds/ACR46571_SDS.pdf]
  • Occupational exposure to hazardous chemicals in laboratories (1910.1450). Occupational Safety and Health Administration. [URL: https://www.osha.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [URL: https://www.epa.
  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [URL: https://www.osha.
  • OSHA Laboratory Standard. Compliancy Group. [URL: https://compliancy-group.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. HWH Environmental. [URL: https://www.hwhenvironmental.
  • Hazardous Waste Disposal Guide. Dartmouth College. [URL: https://policy.dartmouth.edu/hazardous-waste-disposal-guide]
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [URL: https://www.epa.
  • Chemical Safety Guidelines. University of Washington Environmental Health & Safety. [URL: https://www.ehs.washington.edu/chemical/chemical-safety-guidelines]
  • EPA Hazardous Waste Management. Axonator. [URL: https://www.axonator.com/blog/epa-hazardous-waste-management-a-comprehensive-guide-to-proper-disposal-and-compliance]
  • OSHA's 2025 Laboratory Safety Updates. CP Lab Safety. [URL: https://www.calpaclab.
  • 4 Hazardous Waste Characteristics Under RCRA. Lion Technology Inc. [URL: https://www.youtube.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.